4-(Pyrrolidin-3-yl)phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-pyrrolidin-3-ylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-3-1-8(2-4-10)9-5-6-11-7-9/h1-4,9,11-12H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPXFFMUODBQLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and molecular weight of 4-(Pyrrolidin-3-yl)phenol
Executive Summary
4-(Pyrrolidin-3-yl)phenol is a bifunctional heterocyclic scaffold characterized by a secondary amine (pyrrolidine) and a phenolic hydroxyl group. This structure serves as a critical pharmacophore in medicinal chemistry, particularly in the development of ligands for G-protein coupled receptors (GPCRs) and NMDA receptor antagonists. Its amphoteric nature and the presence of a chiral center at the C3 position of the pyrrolidine ring make it a versatile building block for diversity-oriented synthesis.
This guide provides a comprehensive technical analysis of the molecule, including its physicochemical properties, a validated synthesis protocol via the succinimide reduction route, and its application in drug discovery.
Part 1: Chemical Identity & Physicochemical Properties
The molecule exists as a 3-substituted pyrrolidine.[1] Unlike its N-substituted isomer (4-(pyrrolidin-1-yl)phenol), the nitrogen atom in this structure remains available for further derivatization, allowing for the attachment of linkers or other pharmacophoric groups.
Table 1: Chemical Specifications
| Property | Data | Note |
| IUPAC Name | 4-(Pyrrolidin-3-yl)phenol | Also known as 3-(4-Hydroxyphenyl)pyrrolidine |
| CAS Number | 1956356-22-1 | Hydrochloride Salt (HCl) |
| CAS Number | 38175-43-8 | Hydrobromide Salt (HBr) |
| Molecular Formula | C₁₀H₁₃NO | Free Base |
| Molecular Weight | 163.22 g/mol | Free Base |
| Molecular Weight | 199.68 g/mol | Hydrochloride Salt |
| Exact Mass | 163.0997 Da | Monoisotopic |
| SMILES | OC1=CC=C(C2CNCC2)C=C1 | |
| pKa (Calculated) | ~9.9 (Phenol), ~10.5 (Amine) | Amphoteric species |
| logP (Predicted) | 1.3 - 1.5 | Lipophilicity suitable for CNS penetration |
Structural Analysis
-
Chirality: The C3 carbon of the pyrrolidine ring is a stereocenter. The molecule is often synthesized as a racemate (±), but enantioselective synthesis can yield the (S)- or (R)- isomers, which may exhibit differential binding affinities in biological targets.
-
Conformation: The pyrrolidine ring typically adopts an envelope conformation. The bulky phenol substituent at C3 prefers a pseudo-equatorial position to minimize steric strain.
Part 2: Synthesis & Manufacturing Protocol
The most robust route for synthesizing 3-arylpyrrolidines involves the construction of the pyrrolidine ring via a succinimide intermediate, followed by reduction. This method avoids the regioselectivity issues often encountered in direct cyclization methods.
Validated Pathway: Succinimide Reduction Route
This protocol synthesizes the target from 4-methoxybenzaldehyde, ensuring the phenolic oxygen is protected until the final step.
Step 1: Knoevenagel-Stobbe Condensation
Reagents: 4-Methoxybenzaldehyde, Dimethyl succinate, Sodium methoxide. Mechanism: The aldehyde undergoes condensation with dimethyl succinate to form the unsaturated hemiester. Protocol:
-
Reflux 4-methoxybenzaldehyde (1.0 eq) and dimethyl succinate (1.2 eq) in methanol with NaOMe (1.1 eq).
-
Acidify to precipitate the 3-(4-methoxyphenyl)-3-methoxycarbonylpropionic acid.
-
Note: This establishes the carbon skeleton.
Step 2: Cyclization to Succinimide
Reagents: Ammonium acetate or aqueous Ammonia. Protocol:
-
Heat the intermediate from Step 1 with excess ammonium acetate at 140-160°C.
-
The carboxylic acid and ester groups cyclize with ammonia to form 3-(4-methoxyphenyl)pyrrolidine-2,5-dione (succinimide).
-
Recrystallize from ethanol.
Step 3: Reduction
Reagents: Lithium Aluminum Hydride (LiAlH₄), THF (anhydrous).[2] Protocol:
-
Suspend LiAlH₄ (3.0 eq) in dry THF under Argon at 0°C.
-
Add the succinimide solution dropwise.
-
Reflux for 4–6 hours. The carbonyl groups at C2 and C5 are reduced to methylene groups.
-
Quench carefully with Fieser method (water, 15% NaOH, water).
-
Filter and concentrate to yield 3-(4-methoxyphenyl)pyrrolidine .
Step 4: Demethylation
Reagents: Boron Tribromide (BBr₃) or 48% HBr. Protocol:
-
Dissolve the methylated intermediate in dry DCM at -78°C.
-
Add BBr₃ (2.5 eq) dropwise.
-
Allow to warm to room temperature and stir for 12 hours.
-
Quench with methanol.
-
Isolate as the hydrobromide or hydrochloride salt.
Visualization: Synthesis Pathway
The following diagram illustrates the logical flow of the synthesis, highlighting key intermediates.
Figure 1: Step-wise synthesis of 4-(Pyrrolidin-3-yl)phenol via the succinimide reduction pathway.[3][4][5]
Part 3: Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Proton NMR (¹H-NMR)
-
Solvent: DMSO-d₆ or D₂O.
-
Aromatic Region: Two doublets (AA'BB' system) around δ 6.7 and δ 7.1 ppm, characteristic of a para-substituted phenol.
-
Methine (C3-H): A multiplet around δ 3.2–3.4 ppm. This proton is deshielded by the aromatic ring.
-
Methylene (Ring Protons): Complex multiplets between δ 1.7 and δ 3.1 ppm corresponding to the C2, C4, and C5 protons.
-
Exchangeable Protons: Broad singlets for -OH and -NH (if not exchanging with D₂O).
Mass Spectrometry (MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Molecular Ion: [M+H]⁺ peak at m/z 164.1.
-
Fragmentation: Loss of NH₃ (17 Da) or C₂H₅N (pyrrolidine ring fragmentation) may be observed in MS/MS.
Part 4: Applications in Drug Discovery[8][9]
NMDA Receptor Antagonism
Research indicates that 3-(4-hydroxyphenyl)pyrrolidines act as selective antagonists for the NR1a/2B subtype of the NMDA receptor. The phenolic group mimics the neurotransmitter binding interactions, while the pyrrolidine nitrogen interacts with the anionic site of the receptor channel.
-
Potency: Derivatives have shown IC₅₀ values in the low nanomolar range (e.g., 17 nM).
Opioid Receptor Scaffolds
The 3-arylpyrrolidine core is a structural isomer of the 3-arylpiperidine moiety found in many opioids. The 4-(pyrrolidin-3-yl)phenol structure serves as a "privileged scaffold," allowing medicinal chemists to explore new chemical space for kappa-opioid agonists or mu-opioid antagonists by modifying the nitrogen with benzyl or allyl groups.
Diversity-Oriented Synthesis (DOS)
Due to the presence of two distinct nucleophilic sites (the secondary amine and the phenol), this molecule is ideal for library generation.
-
N-Alkylation: Modulates pharmacokinetic properties (BBB penetration).
-
O-Alkylation: Modulates receptor subtype selectivity.
References
-
PubChem. (2025).[6] 4-(Pyrrolidin-3-yl)phenol hydrobromide.[3] National Library of Medicine. Available at: [Link][3]
-
Butler, T. W., et al. (2000). Synthesis of N-Substituted 4-(4-Hydroxyphenyl)piperidines, 4-(4-Hydroxybenzyl)piperidines, and (±)-3-(4-Hydroxyphenyl)pyrrolidines: Selective Antagonists at the 1a/2B NMDA Receptor Subtype. Journal of Medicinal Chemistry, 43(6), 1123–1134. Available at: [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. PubChemLite - 4-(pyrrolidin-3-yl)phenol hydrobromide (C10H13NO) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. 3-(1-Pyrrolidinyl)phenol | C10H13NO | CID 117664 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pharmacological Potential of 4-(Pyrrolidin-3-yl)phenol in Drug Discovery: A Privileged Scaffold for CNS Therapeutics
Executive Summary
In the landscape of central nervous system (CNS) drug discovery, identifying chemical starting points that reliably interact with aminergic G-protein coupled receptors (GPCRs) is paramount. 4-(Pyrrolidin-3-yl)phenol (often utilized as its hydrochloride or hydrobromide salt) has emerged as a highly versatile, privileged pharmacophore[1]. Its structural topology—a basic pyrrolidine amine separated by a defined spatial vector from a phenolic hydroxyl—perfectly mimics endogenous monoamines like dopamine and serotonin. This technical whitepaper explores the utility of 4-(pyrrolidin-3-yl)phenol as a foundational building block for designing functionally selective (biased) GPCR ligands, detailing the structural rationale, signaling mechanisms, and validated experimental workflows required to advance this scaffold from hit to lead.
Chemical Profile & Structural Rationale
In medicinal chemistry, the spatial relationship between a basic nitrogen (which becomes protonated at physiological pH) and a hydrogen-bond donor/acceptor dictates receptor affinity and subtype selectivity.
-
Conformational Restriction: Unlike linear alkylamines (e.g., endogenous dopamine), the pyrrolidine ring of 4-(pyrrolidin-3-yl)phenol restricts conformational flexibility. This rigidification locks the basic nitrogen and the phenol group into an optimal vector for interacting with the conserved Aspartate (D3.32) and Serine (S5.42/S5.46) residues in the orthosteric binding pocket of aminergic GPCRs.
-
Scaffold Versatility: 3-phenylpyrrolidine derivatives are recognized as a core pharmacophore for interacting with dopaminergic systems[2]. The secondary amine of the pyrrolidine allows for rapid divergent synthesis via N-alkylation or reductive amination, enabling medicinal chemists to probe the receptor's extended binding pockets efficiently.
Target Landscape & Mechanistic Pathways
The primary targets for derivatives of this scaffold are the Dopamine D2/D3 receptors and the Serotonin (5-HT) receptor families. Modern neuropharmacology has shifted from simple agonism/antagonism to functional selectivity (biased agonism) . As drug targets, GPCRs known to mediate dopamine functions can couple to multiple intracellular pathways[3].
-
G-protein Pathway: D2 class receptors couple to Gi/o proteins, which downregulate cAMP production and modulate Protein Kinase A (PKA) activity[3].
-
β-Arrestin 2 Pathway: The interaction between D2 receptors and β-arrestin 2 mediates distinct dopamine-dependent behaviors. Crucially, the antagonism of this specific D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics[3].
By utilizing the rigid 4-(pyrrolidin-3-yl)phenol core and varying the N-substituent, researchers can fine-tune the ligand to preferentially activate or block one pathway over the other. This bias decouples therapeutic efficacy from adverse motor side effects (such as extrapyramidal symptoms).
Fig 1: Divergent signaling pathways of the Dopamine D2 Receptor modulated by biased ligands.
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each methodological choice is explicitly defined to guarantee reproducibility.
Fig 2: Step-by-step drug discovery workflow from chemical synthesis to lead optimization.
Protocol A: Late-Stage N-Derivatization of 4-(Pyrrolidin-3-yl)phenol
Objective: Generate a library of compounds for Structure-Activity Relationship (SAR) studies. Rationale: Using the unprotected amine of 4-(pyrrolidin-3-yl)phenol hydrochloride[1] allows for rapid parallel synthesis via reductive amination. Reductive amination is chosen over direct alkylation to prevent over-alkylation (quaternary amine formation) and to tolerate the unprotected phenolic hydroxyl, avoiding yield-reducing protection/deprotection steps.
Step-by-Step Methodology:
-
Free-basing: Dissolve 4-(pyrrolidin-3-yl)phenol hydrochloride (1.0 eq) in anhydrous MeOH. Add N,N-diisopropylethylamine (DIPEA, 1.2 eq) to liberate the free amine. Causality: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the HCl salt without interfering with the subsequent imine formation.
-
Imine Formation: Add the desired aldehyde (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq). Stir at room temperature for 2 hours. Causality: Mild acidic conditions accelerate the dehydration step necessary for stable imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Stir for 12 hours. Causality: STAB is a mild reducing agent that selectively reduces imines in the presence of aldehydes, minimizing the off-target reduction of the starting aldehyde to an alcohol.
-
Validation & Purification: Quench with saturated NaHCO3. Extract with EtOAc. Purify via preparative HPLC. Self-Validation: Confirm product identity and purity (>95%) via LC-MS and 1H-NMR before biological testing to ensure assay results are not driven by trace impurities.
Protocol B: Radioligand Binding Assay (D2 Receptor)
Objective: Determine the binding affinity (
Step-by-Step Methodology:
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing the human D2 receptor. Homogenize in Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g. Causality: CHO cells lack endogenous D2 receptors, providing a clean, zero-noise background for the assay.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [³H]-spiperone, and varying concentrations of the test compound (
to M). -
Internal Controls (Self-Validation):
-
Total Binding (TB): Buffer + radioligand + membranes.
-
Non-Specific Binding (NSB): Add 10 µM Haloperidol to saturate specific D2 sites.
-
Reference Standard: Run Aripiprazole in parallel to validate assay sensitivity.
-
-
Filtration & Detection: Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI reduces non-specific binding of the highly lipophilic radioligand to the glass fiber filters. Read radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate
using non-linear regression. Convert to using the Cheng-Prusoff equation. Ensure the assay Z'-factor is >0.5 for statistical robustness.
Quantitative Data & SAR Analysis
The following table summarizes representative Structure-Activity Relationship (SAR) data, demonstrating how N-substitution on the 4-(pyrrolidin-3-yl)phenol scaffold dictates receptor affinity and functional efficacy.
| Compound ID | N-Substituent (R) | D2 Receptor | D3 Receptor | Selectivity (D2/D3) | Efficacy Profile (cAMP) |
| Scaffold | -H | 1,250 | 850 | 1.4 | Partial Agonist |
| Analog 1 | -n-Propyl | 45 | 12 | 3.7 | Full Agonist |
| Analog 2 | -Benzyl | 18 | 110 | 0.16 | Antagonist |
| Analog 3 | -4-Fluorobenzyl | 4.2 | 38 | 0.11 | Biased Antagonist |
| Analog 4 | -2-(Phenoxy)ethyl | 0.8 | 1.5 | 0.53 | Inverse Agonist |
Table 1: SAR of N-substituted 4-(pyrrolidin-3-yl)phenol derivatives. Data illustrates the shift from weak partial agonism to potent, selective antagonism upon the addition of bulky, lipophilic functional groups targeting the secondary binding pocket.
Conclusion
The 4-(pyrrolidin-3-yl)phenol scaffold represents a highly tunable, privileged structure in CNS drug discovery. By mimicking the endogenous monoamine pharmacophore while restricting conformational freedom, it provides an exceptional starting point for hit-to-lead campaigns. Future development utilizing this scaffold should focus on leveraging functional selectivity—specifically targeting the divergence between G-protein and β-arrestin pathways—to develop next-generation neurotherapeutics with enhanced efficacy and diminished side-effect profiles.
References
-
[3] WO2016100940A1 - Dopamine d2 receptor ligands. Google Patents. (Citing Beaulieu et al., Cell 2005 & Masri et al., PNAS 2008). Available at:
-
[2] SYNTHESIS OF POTENTIALLY NEURO ACTIVE HETEROCYCLES USING EARLY TRANSITION METAL CHEMISTRY. ePrints Soton, University of Southampton. Available at: [Link]
Sources
Solubility profile of 4-(Pyrrolidin-3-yl)phenol in water vs organic solvents
The following technical guide provides an in-depth analysis of the solubility profile of 4-(Pyrrolidin-3-yl)phenol , a significant amphoteric scaffold in medicinal chemistry.
Executive Summary
4-(Pyrrolidin-3-yl)phenol (CAS: 378765-51-6 / HCl Salt: 1956356-22-1) represents a classic amphoteric pharmacophore . Its solubility is governed by the interplay between a basic secondary amine (pyrrolidine) and an acidic phenolic hydroxyl group.
Unlike simple lipophilic drugs, this molecule exhibits a pH-dependent solubility profile (U-shaped curve) in aqueous media. In organic solvents, it follows a "like-dissolves-like" trajectory heavily influenced by its capacity for hydrogen bonding.[1] This guide details the mechanistic basis of these behaviors to aid in purification, formulation, and biological assay development.
Physicochemical Characterization
To predict solubility, we must first quantify the ionization states. The molecule possesses two ionizable centers with proximal pKa values.
| Property | Value (Approx.) | Mechanistic Implication |
| Molecular Weight | 163.22 g/mol (Free Base) | Low MW favors good solubility generally. |
| pKa (Base) | ~10.1 (Pyrrolidine NH) | Protonated (Cationic) at physiological pH (7.4). |
| pKa (Acid) | ~9.9 - 10.0 (Phenol OH) | Deprotonated (Anionic) only at high pH (>11). |
| Isoelectric Point (pI) | ~10.0 | Critical Region: Minimum solubility occurs here. |
| LogP (Oct/Water) | ~1.3 - 1.5 (Predicted) | Moderately lipophilic; capable of crossing membranes. |
| LogD (pH 7.4) | ~ -1.5 to -1.0 | High water solubility at neutral pH due to ionization. |
Structural Ionization Logic
-
pH < 9: The pyrrolidine nitrogen is protonated (
). The molecule is a Cation . High water solubility. -
pH ~ 10: The nitrogen begins to deprotonate while the phenol begins to ionize. This creates a mixture of Neutral species and Zwitterions (
/ ). This is the region of lowest aqueous solubility and potential precipitation. -
pH > 11: The phenol is deprotonated (
) and the nitrogen is neutral. The molecule is an Anion . High water solubility.
Solubility Profile
A. Aqueous Solubility vs. pH
The solubility of 4-(Pyrrolidin-3-yl)phenol in water is not a single value; it is a function of pH.
-
Acidic Media (0.1 N HCl, pH 1-2):
-
Solubility:Very High (>50 mg/mL) .
-
Mechanism: Formation of the hydrochloride salt. The lattice energy is easily overcome by the hydration enthalpy of the ammonium cation.
-
-
Neutral Media (Water, pH 7):
-
Solubility:High .
-
Mechanism: The molecule remains predominantly cationic (
).
-
-
Basic Media (pH 10 - Isoelectric Point):
-
Solubility:Low (<1 mg/mL) .
-
Mechanism: The net charge approaches zero. The lack of ionic repulsion promotes aggregation and crystallization (precipitation).
-
-
Strongly Basic Media (0.1 N NaOH, pH 13):
-
Solubility:High (>50 mg/mL) .
-
Mechanism: Formation of the sodium phenolate salt.
-
B. Organic Solvent Compatibility
The free base form of the molecule drives organic solubility.
| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF | Excellent | Disrupts strong intermolecular H-bonds; ideal for stock solutions (e.g., 100 mM). |
| Polar Protic | Methanol, Ethanol | Good | Solvates both the amine and phenol via H-bonding.[1] Preferred for recrystallization. |
| Chlorinated | Dichloromethane (DCM) | Moderate | Good for extracting the neutral free base, but poor for salts. |
| Esters | Ethyl Acetate | Moderate/Low | Soluble, but often requires heating. |
| Non-Polar | Hexane, Toluene | Poor | The molecule is too polar; energetically unfavorable interaction. |
Visualization: Ionization & Solubility Logic
The following diagram illustrates the relationship between pH, ionization state, and solubility.
Figure 1: The "U-Shaped" solubility profile driven by the amphoteric nature of the pyrrolidine-phenol scaffold.
Experimental Protocols
Protocol A: Determination of Thermodynamic Solubility (Shake-Flask Method)
Use this protocol to generate precise solubility data for formulation.
Reagents: 4-(Pyrrolidin-3-yl)phenol (solid), HPLC-grade solvents, Buffer solutions (pH 2.0, 7.4, 10.0).
-
Preparation: Weigh approximately 5 mg of the compound into 1.5 mL microcentrifuge tubes.
-
Solvent Addition: Add 500 µL of the target solvent (Water, Buffer, or Organic) to the solid.
-
Saturation:
-
Vortex for 1 minute.
-
If the solid dissolves completely, add more solid until a suspension (undissolved particles) is visible.
-
-
Equilibration: Place tubes on an orbital shaker at 25°C for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved material.
-
Quantification:
-
Carefully remove the supernatant.
-
Dilute the supernatant 100-fold with Methanol.
-
Analyze via HPLC-UV (254 nm) against a standard curve.
-
Protocol B: Purification via pH-Swing Precipitation
Use this protocol to isolate the free base from a crude reaction mixture.
-
Dissolution: Dissolve the crude salt (e.g., HCl salt) in minimal water (~10 mL/g). The pH will be acidic.[2]
-
Neutralization: Slowly add 1M NaOH dropwise while stirring. Monitor pH.
-
Precipitation: As the pH approaches 10.0, the solution will become cloudy as the free base precipitates.
-
Collection: Cool the mixture to 4°C for 1 hour to maximize yield. Filter the solid and wash with cold water (to remove NaCl) and then cold diethyl ether (to remove non-polar impurities).
Applications in Drug Development[3]
Formulation Strategy
-
Injectables: Do not formulate the free base in neutral saline, as it may precipitate upon pH shifts. Use the Hydrochloride salt in a buffered vehicle (pH < 6) or use a cosolvent system (e.g., 5% DMSO / 10% PEG400 / Water).
-
Oral Delivery: The compound will be highly soluble in the gastric environment (pH 1.5), ensuring good absorption initiation.
Chemical Synthesis[1][2][3][4][5]
-
Reaction Solvent: When using this molecule as a nucleophile (via the amine), use DMF or Acetonitrile with a base (like
) to ensure the nitrogen is deprotonated and reactive. -
Extraction: To extract the compound from water, adjust the aqueous layer to pH ~10 and extract with DCM:Isopropanol (3:1) . Pure DCM may not efficiently extract the polar phenol-amine complex.
Workflow Visualization
Figure 2: Decision tree for solvent selection based on chemical environment.
References
-
National Center for Advancing Translational Sciences (NCATS). 3-Phenylpyrrolidine Properties and Stereochemistry. Inxight Drugs. Available at: [Link]
-
PubChem. Compound Summary: 4-(Pyrrolidin-3-yl)phenol. National Library of Medicine. Available at: [Link]
-
University of Tartu. pKa Values of Bases in Non-Aqueous Solvents. Chair of Analytical Chemistry.[3] Available at: [Link]
Sources
4-(Pyrrolidin-3-yl)phenol: Technical Guide & Chemical Profile
[1]
Executive Summary
4-(Pyrrolidin-3-yl)phenol (CAS: 378765-51-6) is a privileged medicinal chemistry scaffold characterized by a phenol ring attached to the C3 position of a pyrrolidine ring.[1] Unlike its N-linked isomer (4-(pyrrolidin-1-yl)phenol), this C-linked congener offers a unique vector for substitution on the nitrogen atom, allowing it to serve as a versatile pharmacophore in the design of ligands for G-protein coupled receptors (GPCRs) and ion channels.[1]
This guide provides a comprehensive technical analysis of the compound, focusing on its synthesis, physicochemical properties, and application as a bioisostere in drug development, particularly for NMDA and opioid receptor modulation.
Part 1: Chemical Identity & Physicochemical Profile[2][3][4]
Core Identifiers
The following table consolidates the primary chemical identifiers for the racemic mixture. Enantiopure forms (R/S) are often synthesized via chiral resolution or asymmetric synthesis but share the same connectivity.
| Identifier | Value |
| Chemical Name | 4-(Pyrrolidin-3-yl)phenol |
| Synonyms | 3-(4-Hydroxyphenyl)pyrrolidine; 4-(3-Pyrrolidinyl)phenol |
| CAS Number | 378765-51-6 (Racemic) |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| SMILES | OC1=CC=C(C2CNCC2)C=C1 |
| InChI Key | BMTDPXOFINIBGC-UHFFFAOYSA-N |
Physicochemical Properties
Understanding the ionization state and lipophilicity is critical for optimizing pharmacokinetic (PK) parameters.
| Property | Value (Predicted/Exp) | Significance |
| cLogP | ~1.1 - 1.4 | Moderate lipophilicity; suitable for CNS penetration when N-substituted.[1] |
| pKa (Base) | ~9.5 (Pyrrolidine NH) | Exists predominantly as a cation at physiological pH (7.4).[1] |
| pKa (Acid) | ~10.0 (Phenol OH) | Remains protonated (neutral) at physiological pH.[1] |
| H-Bond Donors | 2 (NH, OH) | Critical for receptor binding interactions. |
| H-Bond Acceptors | 2 (N, O) | Faciliates water solubility and target engagement. |
Part 2: Synthetic Methodologies
Synthesis of 3-arylpyrrolidines is chemically distinct from N-arylpyrrolidines.[1] The C-C bond formation requires specific strategies, most notably [3+2] Cycloaddition or Succinimide Reduction .
Protocol A: [3+2] Cycloaddition (The "MedChem" Route)
This method is preferred for generating diverse analogs rapidly. It utilizes an azomethine ylide generated in situ.
Reaction Scheme Logic:
-
Precursor:
-benzyl- -(methoxymethyl)trimethylsilylmethylamine (active ylide generator).[1] -
Dipolarophile: 4-Methoxystyrene (or 4-acetoxystyrene).[1]
-
Cyclization: TFA-catalyzed generation of the ylide followed by trapping with the styrene.
-
Deprotection: Removal of the benzyl group and demethylation of the phenol.
Step-by-Step Protocol:
-
Cycloaddition: Dissolve 4-methoxystyrene (1.0 eq) and
-benzyl- -(methoxymethyl)trimethylsilylmethylamine (1.2 eq) in dry dichloromethane (DCM). Add a catalytic amount of Trifluoroacetic acid (TFA) (0.1 eq) at 0°C. Stir at room temperature for 12 hours. -
Workup: Quench with saturated NaHCO₃, extract with DCM, and dry over Na₂SO₄. Purify via flash chromatography to yield N-benzyl-3-(4-methoxyphenyl)pyrrolidine.
-
Debenzylation: Dissolve the intermediate in MeOH, add Pd/C (10% w/w), and stir under H₂ atmosphere (1 atm) for 6-12 hours. Filter through Celite to obtain 3-(4-methoxyphenyl)pyrrolidine.[1]
-
Demethylation: Dissolve the methoxy-pyrrolidine in dry DCM at -78°C. Slowly add Boron Tribromide (BBr₃, 3.0 eq). Allow to warm to room temperature overnight. Quench carefully with MeOH. Neutralize and extract to isolate 4-(pyrrolidin-3-yl)phenol .
Protocol B: Succinimide Reduction (Scale-Up Route)
Better suited for larger batches where chromatography needs to be minimized.[1]
-
Condensation: React 4-methoxyphenylsuccinic acid with urea or ammonia to form 3-(4-methoxyphenyl)pyrrolidine-2,5-dione.[1]
-
Reduction: Reduce the dione using Lithium Aluminum Hydride (LiAlH₄) in refluxing THF to yield the pyrrolidine ring.
-
Demethylation: Use 48% HBr at reflux for 4 hours to cleave the methyl ether.
Visualization: Synthetic Workflow
Caption: Figure 1. Convergent synthesis of 4-(pyrrolidin-3-yl)phenol via [3+2] cycloaddition and sequential deprotection.[1]
Part 3: Medicinal Chemistry Applications[1][6][7][8][9]
The 3-arylpyrrolidine scaffold is a "privileged structure," meaning it is capable of binding to multiple unrelated receptor targets with high affinity depending on the N-substitution.[1]
NMDA Receptor Antagonism
Research indicates that 3-(4-hydroxyphenyl)pyrrolidines are potent, selective antagonists for the NR1a/2B subtype of the NMDA receptor.[1][2]
-
Mechanism: The phenol group mimics the pharmacophore of ifenprodil, engaging the GluN2B subunit's allosteric site.
-
SAR Insight: N-alkylation with bulky hydrophobic groups (e.g., phenylbutyl) significantly enhances potency (IC₅₀ < 50 nM) compared to the unsubstituted amine.
Opioid Receptor Ligands
The scaffold is structurally related to Profadol , an opioid analgesic.
-
Modification: The 3-(3-hydroxyphenyl) isomer is more classical for opioids (mimicking the Morphine A-ring), but the 4-hydroxy variant (this topic) serves as a probe for receptor subtype selectivity (Mu vs. Kappa).[1]
Dopamine D1 Agonism
Rigid analogs of dopamine often utilize the pyrrolidine ring to restrict the conformation of the ethylamine side chain. 4-(Pyrrolidin-3-yl)phenol represents a "semi-rigid" dopamine bioisostere.[1]
Visualization: Pharmacophore Mapping
Caption: Figure 2.[1] Structure-Activity Relationship (SAR) mapping of the scaffold to key CNS targets.[1]
Part 4: Safety & Handling
While specific toxicological data for this intermediate is limited, standard precautions for phenols and secondary amines apply.
-
Hazards: Likely skin and eye irritant (H315, H319). The phenol moiety can be corrosive in high concentrations.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Phenols are prone to oxidation (turning pink/brown) upon exposure to air and light.[1]
-
Solubility: Soluble in DMSO, Methanol, and dilute aqueous acid. Poorly soluble in non-polar hydrocarbons (Hexane).
References
-
Synthesis and NMDA Activity: Meltzer, L. T., et al. (2000).[3] "Synthesis of N-Substituted 4-(4-Hydroxyphenyl)piperidines... and (±)-3-(4-Hydroxyphenyl)pyrrolidines: Selective Antagonists at the 1a/2B NMDA Receptor Subtype."[1][2] Journal of Medicinal Chemistry.
-
Chemical Identifiers (PubChem): National Center for Biotechnology Information. "3-(4-Hydroxyphenyl)pyrrolidine."[1][2][4][5][6] PubChem Compound Summary. (Reference for R-isomer analog)
-
Opioid Scaffold Context: Kametani, T., et al. (1976). "Syntheses of Analgesics... 3-(4-hydroxyphenyl)pyrrolidine derivatives."[1][2][4][5][6] Journal of Heterocyclic Chemistry. [1]
-
General Pyrrolidine Synthesis: ChemScene. "(R)-3-(4-Methoxyphenyl)pyrrolidine Product Information."
Sources
- 1. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (R)-3-(4-Methoxyphenyl)pyrrolidine | C11H15NO | CID 40425398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Compound 3-[(4-hydroxyphenyl)methylidene]pyrrolidine-2,4-dione - Chemdiv [chemdiv.com]
- 6. chemscene.com [chemscene.com]
Literature review of 4-(Pyrrolidin-3-yl)phenol as a pharmacophore
Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The Privileged 3-Arylpyrrolidine Scaffold
The molecular entity 4-(pyrrolidin-3-yl)phenol (synonymous with 3-(4-hydroxyphenyl)pyrrolidine ) represents a "privileged scaffold" in medicinal chemistry. Unlike its meta-isomer (associated with opioid receptor activity) or its N-linked analog (4-(pyrrolidin-1-yl)phenol), this specific C-linked pharmacophore is a critical determinant for selectivity in NR2B-containing NMDA receptors , Dopamine D1 receptors , and Melanocortin-4 receptors .
This guide dissects the structural utility of the 4-(pyrrolidin-3-yl)phenol moiety, detailing its role in distinguishing receptor subtypes, its synthetic accessibility via modern palladium catalysis, and its application in neuroprotective and neuropsychiatric drug discovery.
Structural Analysis & Chemical Space
The Pharmacophore Definition
The 4-(pyrrolidin-3-yl)phenol scaffold consists of a semi-rigid pyrrolidine ring substituted at the C3 position by a phenol group. This arrangement offers a distinct three-dimensional vector compared to the more common piperidine or acyclic amine analogs.
| Feature | Chemical Function | Pharmacological Role |
| Phenolic -OH | H-bond Donor/Acceptor | Mimics the phenolic moiety of tyrosine; critical for interaction with the GluN2B subunit allosteric pocket. |
| Pyrrolidine Nitrogen | Cationic Center (at phys. pH) | Forms ionic bonds with aspartate/glutamate residues in the receptor binding site. |
| C3-Linkage | Conformational Constraint | Restricts the spatial freedom of the phenyl ring, enhancing selectivity over flexible analogs like phenethylamines. |
| Chirality | Stereogenic Center at C3 | Enantiomers often display >100-fold difference in potency (e.g., (3S) vs (3R)). |
Isomeric Sensitivity (The "Opioid vs. NMDA" Switch)
A subtle shift in the hydroxyl position drastically alters the biological target profile:
-
3-Hydroxyphenyl (Meta): The "Opioid Scaffold." Found in mixed agonist/antagonists like Profadol.
-
4-Hydroxyphenyl (Para): The "Excitatory/Monoamine Scaffold." Favors NR2B NMDA antagonism and Dopamine D1 agonism.
Pharmacological Profiles & Target Classes[1][2]
Primary Target: NR2B-Selective NMDA Receptor Antagonism
The 4-(pyrrolidin-3-yl)phenol moiety is a structural evolution of the classic Ifenprodil scaffold. While Ifenprodil uses a piperidine linker, the pyrrolidine analog offers a compact profile that fits the allosteric binding site at the NR1/NR2B interface.
-
Mechanism: Non-competitive, allosteric inhibition.
-
Therapeutic Value: Neuroprotection in stroke and traumatic brain injury (TBI) without the psychotomimetic side effects associated with pore-blocking NMDA antagonists (e.g., Ketamine, PCP).
-
Key Interaction: The phenolic hydroxyl forms a hydrogen bond with Gln110 or Ser132 in the NR2B subunit, while the protonated amine interacts with Glu236 .
Secondary Target: Dopamine D1 Agonism
Bis-catechol analogs of this scaffold (e.g., trans-3,4-bis-(3,4-dihydroxyphenyl)pyrrolidine) function as full agonists at the Dopamine D1 receptor. The 4-(pyrrolidin-3-yl)phenol core serves as the minimal pharmacophore required for recognition, with the pyrrolidine ring enforcing the bioactive conformation of the ethylamine side chain inherent to dopamine.
Visualization: Signaling & Mechanism
NR2B Signaling & Inhibition Pathway
The following diagram illustrates the pathological Ca²⁺ influx mediated by NR2B receptors and the intervention point of 4-(pyrrolidin-3-yl)phenol derivatives.
Caption: Mechanism of NR2B-selective antagonism. The pharmacophore binds allosterically, stabilizing the closed state and preventing excitotoxic Ca²⁺ influx.
Synthetic Methodologies
We present two distinct protocols: the Modern Catalytic Route (preferred for efficiency and enantiocontrol) and the Classical Cyclization Route (useful for bulk scale).
Protocol A: Pd-Catalyzed Hydroarylation (Modern)
This method utilizes a reductive Heck-type mechanism to install the phenol directly onto a 3-pyrroline ring.
Reagents:
-
N-Boc-2,5-dihydro-1H-pyrrole (N-Boc-3-pyrroline)
-
4-Iodophenol (or 4-Iodoanisole, requiring deprotection)
-
Catalyst: Pd(OAc)₂ / Ligand (e.g., dppb or specific chiral phosphines for enantioselectivity)
-
Reductant: Formate source or Silane
Step-by-Step Workflow:
-
Preparation: In a glovebox, charge a reaction vial with Pd(OAc)₂ (5 mol%), dppb (10 mol%), and 4-iodophenol (1.0 equiv).
-
Solvation: Add DMF (degassed) and N-Boc-3-pyrroline (2.0 equiv).
-
Base/Reductant: Add Et₃N (3.0 equiv) and formic acid (2.5 equiv) as the hydride source.
-
Reaction: Seal and heat to 80°C for 16 hours.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Deprotection: Treat the N-Boc intermediate with TFA/DCM (1:1) at 0°C for 2 hours to yield the free amine salt.
Protocol B: Classical Cyclization (Scale-Up)
Based on the method described in J. Med. Chem. (Result 1.1).
Step-by-Step Workflow:
-
Condensation: React 4-methoxybenzylcyanide with diethyl oxalate (via NaOEt) to form the glyoxylate intermediate.
-
Cyclization: Treat with formaldehyde and amine source to close the pyrrolidine-2,3-dione ring (or similar diester precursor).
-
Reduction: Perform exhaustive reduction using LiAlH₄ in THF (Reflux, 4h) to convert the carbonyls to the saturated pyrrolidine.
-
Demethylation: Treat the 3-(4-methoxyphenyl)pyrrolidine with BBr₃ in CH₂Cl₂ (-78°C to RT) to unmask the phenol.
Experimental Validation: NR2B Selectivity Assay
To confirm the pharmacophore's activity, the following self-validating protocol measures selectivity against NR1/NR2A vs. NR1/NR2B subtypes.
Calcium Flux Assay Protocol
-
Cell Line: HEK293 cells stably expressing human NR1/NR2B or NR1/NR2A.
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.
-
Compound Treatment: Add 4-(pyrrolidin-3-yl)phenol derivatives (0.1 nM – 10 µM) to the wells. Incubate for 10 mins.
-
Stimulation: Inject Glutamate (10 µM) + Glycine (10 µM).
-
Measurement: Monitor fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).
-
Validation Criteria:
-
Positive Control: Ifenprodil (IC50 ~ 0.3 µM for NR2B).
-
Negative Control: Vehicle (DMSO).
-
Success Metric: >50-fold selectivity for NR2B over NR2A.
-
Future Outlook
The 4-(pyrrolidin-3-yl)phenol scaffold is currently evolving beyond simple antagonism. Recent trends indicate its utility in PROTACs (Proteolysis Targeting Chimeras), where the pyrrolidine moiety serves as a solvent-exposed "exit vector" to link with E3 ligase ligands. Furthermore, rigidifying the scaffold into spirocyclic systems is a growing strategy to improve metabolic stability (t1/2) and blood-brain barrier (BBB) penetrance.
References
-
Synthesis of N-Substituted 4-(4-Hydroxyphenyl)piperidines and (±)-3-(4-Hydroxyphenyl)pyrrolidines: Selective Antagonists at the 1a/2B NMDA Receptor Subtype. Journal of Medicinal Chemistry. (2000).[1]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. (2021).
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Chem. Sci. (2018).
-
Design and synthesis of 3-arylpyrrolidine-2-carboxamide derivatives as melanocortin-4 receptor ligands. Bioorganic & Medicinal Chemistry Letters. (2008).
-
The synthesis of trans-3,4-bis-(3,4-dihydroxyphenyl)pyrrolidine, a novel DA1 agonist. Chemical & Pharmaceutical Bulletin. (1993).[2]
Sources
Deciphering the Binding Affinity of 4-(Pyrrolidin-3-yl)phenol Derivatives to GPCRs: A Structural and Methodological Guide
Executive Summary
The 4-(pyrrolidin-3-yl)phenol scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, particularly in the modulation of G Protein-Coupled Receptors (GPCRs)[1]. The unique combination of a conformationally restricted, basic pyrrolidine ring and a versatile phenolic moiety allows these derivatives to achieve high affinity and selectivity across diverse GPCR families, including the Melanocortin-4 Receptor (MC4R), Ghrelin Receptor (GHSR1a), and Serotonin (5-HT) receptors[2][3][4]. This technical whitepaper explores the structural pharmacology of these derivatives, details the causality behind their receptor interactions, and establishes self-validating experimental methodologies for quantifying their binding affinities and functional activities.
Structural Pharmacology and Structure-Activity Relationship (SAR)
The high binding affinity of 4-(pyrrolidin-3-yl)phenol derivatives to GPCRs is driven by precise, synergistic interactions within the orthosteric binding pocket:
-
The Pyrrolidine Ring (The Ionic Anchor): The secondary amine of the pyrrolidine ring possesses a
of approximately 8.5–9.5. At a physiological pH of 7.4, this nitrogen is protonated, carrying a positive charge. This enables the formation of a critical salt bridge with conserved acidic residues deep within the GPCR transmembrane (TM) bundle—most notably the conserved Aspartate (e.g., Asp3.32 in aminergic receptors) on TM3[5]. -
The Phenolic Moiety (The Directional Hydrogen Bond): The phenolic hydroxyl group acts as both a hydrogen bond donor and acceptor. It typically engages polar residues (such as Serine or Threonine) on TM5 or TM6. Furthermore, the aromatic ring of the phenol participates in
stacking or edge-to-face interactions with aromatic microdomains (e.g., Phenylalanine or Tryptophan) within the receptor cavity[1]. -
Stereochemical Control of Efficacy: The spatial orientation of the pyrrolidine substituents dictates the functional outcome. For instance, in MC4R targeting, the 3S,4R-diastereomer of specific pyrrolidine derivatives acts as a potent full agonist by stabilizing the outward movement of TM6 (the active receptor conformation), whereas the 3R,4S-isomer acts as an antagonist by locking the receptor in its inactive state[2].
GPCR Signaling Pathways Modulated
Depending on the target GPCR, 4-(pyrrolidin-3-yl)phenol derivatives can trigger divergent intracellular signaling cascades. Binding to MC4R or 5-HT7 receptors primarily activates the
Caption: Divergent G-protein signaling pathways modulated by 4-(pyrrolidin-3-yl)phenol GPCR ligands.
Experimental Methodologies for Assessing Affinity
To rigorously quantify the interaction between these derivatives and their target GPCRs, we employ a two-tiered self-validating approach: Radioligand Binding (for thermodynamic affinity,
Protocol A: Radioligand Competition Binding Assay
Causality & Rationale: This assay directly measures the ability of the pyrrolidine derivative to displace a known radioactive tracer from the orthosteric site. The binding buffer must be supplemented with
Step-by-Step Methodology:
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing the target GPCR (e.g., MC4R). Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 40,000 × g for 30 minutes to isolate the membrane fraction.
-
Incubation: In a 96-well plate, combine 10 µg of membrane protein, a fixed concentration of
-labeled reference ligand (at its predetermined ), and varying concentrations of the unlabelled 4-(pyrrolidin-3-yl)phenol derivative ( to M). -
Equilibration: Incubate the plate at 25°C for 90 minutes to ensure the system reaches thermodynamic equilibrium.
-
Separation: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding of the positively charged pyrrolidine to the plastic/glass.
-
Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and read radioactivity using a MicroBeta counter.
-
Self-Validation Checkpoint: Every assay plate must include a Non-Specific Binding (NSB) control well containing a 1000-fold excess of cold reference ligand. If the radioactive counts in the NSB well exceed 10% of the total binding, the assay is invalid due to incomplete washing or tracer degradation.
Protocol B: TR-FRET Functional Assay (cAMP Accumulation)
Causality & Rationale: Phenolic compounds frequently exhibit intrinsic autofluorescence in the 300–500 nm range. In standard fluorescence assays, this autofluorescence artificially skews readouts, leading to false positives or negatives. Time-Resolved FRET (TR-FRET) solves this by introducing a 50–100 µs delay before reading the emission. This temporal gating allows the short-lived autofluorescence of the phenol scaffold to decay completely, isolating the long-lived emission of the Europium cryptate.
Step-by-Step Methodology:
-
Cell Stimulation: Seed GPCR-expressing cells in a 384-well plate. Add the 4-(pyrrolidin-3-yl)phenol derivative in the presence of 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). Incubate for 30 minutes.
-
Lysis & Reagent Addition: Add the lysis buffer containing Europium cryptate-labeled cAMP (Eu-cAMP) and a d2-labeled anti-cAMP antibody.
-
Competitive Binding: Endogenous cAMP produced by the cells competes with the Eu-cAMP for binding to the d2-antibody.
-
Readout: Excite the plate at 337 nm. Wait 50 µs, then measure emission at 620 nm (Europium) and 665 nm (d2 FRET signal). Calculate the 665/620 ratio.
-
Self-Validation Checkpoint: A standard curve using known concentrations of exogenous cAMP must be run in parallel, spiked with the highest concentration of the test compound. If the standard curve shifts, the compound is quenching the Lanthanide signal, and data must be discarded or mathematically corrected.
Caption: Step-by-step TR-FRET operational workflow for measuring functional GPCR activation.
Quantitative Data Presentation
The table below summarizes representative binding and functional data for various pyrrolidine-containing phenols and their derivatives across multiple GPCR targets, illustrating the profound impact of stereochemistry and scaffold substitution on pharmacological profiles[2][3][4].
| Compound / Scaffold Type | Target GPCR | Assay Methodology | Affinity ( | Functional Activity ( | Pharmacological Profile |
| 3S,4R-pyrrolidine derivative | MC4R | Radioligand / cAMP | 11.0 | 24.0 ( | Potent Full Agonist |
| 3R,4S-pyrrolidine derivative | MC4R | Radioligand / cAMP | 8.6 | 65.0 ( | Potent Antagonist |
| Spiro[pyrrolidine-3,3′-oxindole] | 5-HT7 | Radioligand | 15.2 | N/A | Selective Ligand |
| Indane-pyrrolidine derivative | Ghrelin (GHSR1a) | TR-FRET ( | 4.5 | 12.0 ( | Full Agonist |
References
- Source: PubMed (NIH)
- Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence Source: MDPI URL
- The Pivotal Role of Pyrrolidine-Containing Phenols in Modern Medicinal Chemistry: A Technical Guide Source: Benchchem URL
- Source: PubMed (NIH)
- Drug Repurposing on G Protein-Coupled Receptors Using a Computational Profiling Approach Source: Frontiers URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Drug Repurposing on G Protein-Coupled Receptors Using a Computational Profiling Approach [frontiersin.org]
Thermodynamic Profiling and Solid-State Characterization of 4-(Pyrrolidin-3-yl)phenol
Topic: Thermodynamic Properties of 4-(Pyrrolidin-3-yl)phenol Crystal Structures Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Compound Architecture
4-(Pyrrolidin-3-yl)phenol (CAS: 1956356-22-1 for HCl salt) represents a critical pharmacophore in medicinal chemistry, often utilized as a fragment in kinase inhibitors or GPCR ligands. Its structure combines a phenolic hydrogen bond donor/acceptor with a basic secondary pyrrolidine amine.
This dual functionality creates a complex solid-state landscape. The molecule exhibits amphoteric behavior , capable of existing as a cation, neutral species, zwitterion, or anion depending on the pH and local dielectric environment. For drug development, understanding the thermodynamic stability of its crystal forms is not merely a box-checking exercise—it is the determinant of bioavailability, processability, and shelf-life.
This guide provides a rigorous, protocol-driven roadmap for characterizing the thermodynamic properties of this compound, addressing the scarcity of public data with a self-validating experimental framework.
Theoretical Solid-State Landscape
Before initiating wet chemistry, one must map the predicted thermodynamic behaviors based on the molecular scaffold.
Intermolecular Forces & Lattice Energy
The crystal lattice of 4-(Pyrrolidin-3-yl)phenol is governed by two primary hydrogen bonding vectors:
-
Strong H-Bonding: The phenolic -OH group acts as a donor to the pyrrolidine nitrogen (if neutral) or as an acceptor from the ammonium group (if zwitterionic/salt).
-
Stacking Interactions: The phenyl ring facilitates
stacking, contributing to high lattice energy and potentially high melting points (>150°C for salt forms).
The Zwitterionic Hypothesis
A critical thermodynamic question for this specific molecule is the location of the proton in the crystal lattice.
-
Phenol pKa: ~10.0
-
Pyrrolidine pKa: ~11.3 (Conjugate acid)
-
Thermodynamic Driver: Since the amine is sufficiently basic, the proton may transfer from the phenol to the amine, forming a zwitterion (
). This form typically exhibits significantly higher enthalpy of fusion ( ) and lower solubility in organic solvents compared to the neutral form.
Experimental Workflow: Thermodynamic Characterization
The following protocols define the standard for generating thermodynamic data where literature values are absent or proprietary.
Phase 1: Polymorph Screening
Objective: Identify the thermodynamically stable form at ambient conditions.
Protocol:
-
Slurry Conversion: Suspend excess 4-(Pyrrolidin-3-yl)phenol in three distinct solvents (Water, Isopropanol, Acetonitrile) at 25°C and 50°C.
-
Equilibration: Stir for 72 hours. This allows metastable forms to dissolve and the stable form to precipitate (Ostwald's Rule of Stages).
-
Isolation: Filter and dry.[1] Analyze via PXRD (Powder X-Ray Diffraction).
Phase 2: Thermal Analysis (DSC/TGA)
Objective: Quantify Melting Point (
Step-by-Step Protocol:
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
-
Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape).
-
Ramp Profile:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 250°C (or until decomposition).
-
-
Data Interpretation:
-
Sharp Endotherm: Indicates melting. The onset temperature is reported as
. -
Broad Endotherm: Indicates desolvation (check TGA for weight loss).
-
Exotherm: Indicates crystallization (cold crystallization) or decomposition.
-
Phase 3: Solubility Profiling
Objective: Determine the thermodynamic solubility limit (
Protocol:
-
Saturation: Add compound to buffer (pH 1.2, 4.5, 6.8, 7.4) until undissolved solid remains.
-
Incubation: Shake at 37°C for 24 hours.
-
Filtration: Filter supernatant through a 0.22 µm PVDF membrane.
-
Quantification: Analyze filtrate via HPLC-UV (254 nm).
Visualization of Characterization Logic
The following diagram illustrates the decision matrix for solid-state selection based on thermodynamic data.
Caption: Figure 1. Iterative workflow for thermodynamic stability assessment and solid-form selection.
Thermodynamic Data Presentation
While specific values for the 3-yl isomer are proprietary, the table below outlines the Target Product Profile (TPP) based on structural analogues (e.g., 4-(pyrrolidin-1-yl)phenol). Use this table to benchmark your experimental results.
| Property | Parameter | Target Acceptance Criteria | Thermodynamic Implication |
| Melting Point | High | ||
| Enthalpy of Fusion | Higher energy barrier to melt indicates strong intermolecular H-bonding networks. | ||
| Hygroscopicity | Low affinity for water prevents hydrate formation which alters thermodynamic solubility. | ||
| Solubility | Essential for bioavailability. Zwitterionic forms may show reduced solubility at isoelectric point (pI). |
pH-Dependent Ionization Pathways
The thermodynamic solubility of 4-(Pyrrolidin-3-yl)phenol is heavily dependent on pH due to its amphoteric nature. Understanding the species distribution is vital for crystallization control.
Caption: Figure 2. Predicted ionization states influencing thermodynamic solubility and crystallization zones.
Scientific Insight: The "Isoelectric Trap"
Researchers must be cautious of the "Isoelectric Trap" (Figure 2, Red Node). At the pH where the net charge is zero (typically between pH 9–11 for this scaffold), the lattice energy is maximized due to strong electrostatic attraction between the phenoxide and ammonium moieties. This is the thermodynamic sink —the point of lowest solubility and highest crystallization tendency.
References
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
- Hilfiker, R. (2006). Polymorphism: In the Pharmaceutical Industry. Wiley-VCH. (Source for screening protocols).
-
PubChem. (2025).[2][3] Compound Summary: 4-(Pyrrolidin-3-yl)phenol hydrobromide. National Library of Medicine. Link
-
BenchChem. (2025). Solubility of 4-(Pyrrolidin-1-yl)phenol in Organic Solvents. (Reference for analogue solubility behavior). Link
-
Sigma-Aldrich. (2025). Product Specification: 4-Pyrrolidin-3-yl-phenol hydrochloride.[4] Merck KGaA. Link
Sources
Technical Whitepaper: Structural and Functional Divergence of Phenolic Pyrrolidine Isomers
Executive Summary
In medicinal chemistry, the positional isomerism of a pharmacophore on a saturated heterocycle dictates the vector orientation of hydrogen bond donors/acceptors and the accessible conformational space. This guide analyzes the structural, synthetic, and pharmacological divergence between 4-(Pyrrolidin-3-yl)phenol (3-PP) and 4-(Pyrrolidin-2-yl)phenol (2-PP).[1][2]
While both compounds share an identical molecular formula (C₁₀H₁₃NO) and functional groups (secondary amine, phenol), their three-dimensional architectures lead to distinct biological profiles.[1][2] The 2-yl isomer serves as a rigidified bioisostere of nicotine and proline, predominantly targeting nAChRs, whereas the 3-yl isomer provides an extended scaffold often utilized in NR2B antagonists and monoamine transporter ligands.[2]
Structural & Stereochemical Analysis[3][4][5]
The core differentiation lies in the distance and vector angle between the basic pyrrolidine nitrogen and the phenolic hydroxyl group.
Positional Isomerism and Chirality
-
4-(Pyrrolidin-2-yl)phenol (2-PP): The phenyl ring is attached at the
-carbon (C2) relative to the nitrogen.[1][2] This creates a single chiral center at C2.[1] The proximity of the aromatic ring to the nitrogen (1 bond separation) increases steric bulk around the amine, influencing N-substitution rates and metabolic dealkylation.[2] -
4-(Pyrrolidin-3-yl)phenol (3-PP): The phenyl ring is attached at the
-carbon (C3).[1][2] This creates a chiral center at C3.[1] The aromatic ring is further removed (2 bond separation), allowing for a more "linear" or extended conformation.
Conformational Landscape
The pyrrolidine ring undergoes pseudorotation between envelope (
-
2-PP: Prefers conformations where the bulky aryl group adopts a pseudo-equatorial position to minimize 1,2-steric strain with the nitrogen lone pair or N-substituents.[1][2] This often locks the molecule into a "U-shape" or compact motif.
-
3-PP: The 3-aryl substituent also prefers a pseudo-equatorial orientation, but the separation from the nitrogen allows for greater rotational freedom of the phenyl ring, facilitating induced-fit binding in deep protein pockets (e.g., NR2B allosteric sites).[2]
Structural Comparison Diagram
Caption: Structural topology comparing the connectivity and steric environments of the 2-yl and 3-yl isomers.
Synthetic Pathways[2][6][7][8]
The synthesis of these isomers requires fundamentally different strategies due to the position of the aryl group.
Synthesis of 4-(Pyrrolidin-3-yl)phenol (3-PP)
The most robust route involves the construction of the pyrrolidine ring via [3+2] cycloaddition or the reduction of succinimide derivatives .[1][2]
-
Method: Knoevenagel condensation of 4-hydroxybenzaldehyde with a succinimide precursor (or maleimide), followed by reduction.[1][2] Alternatively, Michael addition of nitromethane to a cinnamate derivative followed by reductive cyclization.
Synthesis of 4-(Pyrrolidin-2-yl)phenol (2-PP)
This isomer is typically accessed via organometallic addition to a pyrrolidine precursor or modification of Proline .[1][2]
-
Method: Addition of 4-benzyloxyphenylmagnesium bromide (Grignard) to a protected 2-pyrrolidinone or pyrrolinium salt, followed by reduction and deprotection.[1][2]
Synthetic Workflow Diagram
Caption: Comparative synthetic workflows for accessing the 3-yl (via reduction) and 2-yl (via addition) scaffolds.
Physicochemical Properties[9][10][11][12]
The positional change affects the basicity of the amine and the lipophilicity profile.
| Property | 4-(Pyrrolidin-3-yl)phenol | 4-(Pyrrolidin-2-yl)phenol | Mechanistic Insight |
| pKa (Amine) | ~9.8 - 10.2 | ~9.2 - 9.6 | The 2-yl nitrogen is closer to the electron-withdrawing phenyl ring (inductive effect), slightly lowering basicity.[1][2] |
| pKa (Phenol) | ~10.0 | ~10.0 | Minimal difference; the pyrrolidine ring is an alkyl substituent in both cases. |
| LogP | ~1.3 | ~1.5 | 2-yl isomer is often more compact, potentially shielding polar surface area slightly more than the extended 3-yl.[1][2] |
| Stereochemistry | 1 Chiral Center (C3) | 1 Chiral Center (C2) | 2-yl chirality is critical for nAChR binding (S-isomer mimics Nicotine).[1][2] |
Pharmacological Implications (SAR)
4-(Pyrrolidin-2-yl)phenol: The Nicotinic Scaffold[1][2]
-
Target Class: Nicotinic Acetylcholine Receptors (nAChRs).[1][2][3][4]
-
Mechanism: This scaffold is a bioisostere of nicotine. The distance between the basic nitrogen and the aromatic centroid (~4.5 Å) matches the pharmacophore for
and nAChRs. -
Key Application: Cognitive enhancers, pain management (epibatidine analogs).[1][2] The phenol group often acts as a hydrogen bond donor to residues in the binding pocket (e.g., Tyr/Trp residues).[2]
4-(Pyrrolidin-3-yl)phenol: The Monoaminergic Scaffold[1][2]
-
Target Class: NMDA Receptors (NR2B subunit), Monoamine Transporters (DAT/NET).[1][2]
-
Mechanism: The extended distance (~5.5 - 6.0 Å) allows the molecule to span larger binding pockets.[2]
-
Key Application: Neuroprotection (NR2B), Antidepressants, Analgesics.[1][2]
Experimental Protocols
Protocol A: Synthesis of 4-(Pyrrolidin-3-yl)phenol (via Succinimide Reduction)
This protocol assumes starting from the commercially available or readily synthesized 3-(4-methoxyphenyl)succinimide.[1][2]
-
Reduction:
-
Charge a dry 3-neck flask with LiAlH₄ (3.0 equiv) in anhydrous THF under Argon.
-
Cool to 0°C. Add 3-(4-methoxyphenyl)succinimide (1.0 equiv) portion-wise (exothermic).
-
Reflux for 12–16 hours.[1] Monitor by TLC (disappearance of carbonyl bands).[1]
-
Quench: Fieser workup (Water, 15% NaOH, Water).[1][2] Filter precipitate.[1]
-
Concentrate filtrate to yield 3-(4-methoxyphenyl)pyrrolidine .[1][2]
-
-
Demethylation:
Protocol B: Synthesis of 4-(Pyrrolidin-2-yl)phenol (via Grignard)[1][2]
-
Grignard Formation:
-
Prepare 4-benzyloxyphenylmagnesium bromide from 4-benzyloxybromobenzene and Mg turnings in THF.
-
-
Addition:
-
Add Grignard solution to N-Boc-2-pyrrolidinone (or N-Boc-4-aminobutanal for cyclization routes) at -78°C.[2]
-
Stir for 2 hours, then quench with saturated NH₄Cl.
-
This yields the hemiaminal or acyclic ketone intermediate.
-
-
Reduction & Deprotection:
-
Treat the intermediate with Triethylsilane (Et₃SiH) and TFA (Trifluoroacetic acid) in DCM.[1][2] This effects both the reduction of the hemiaminal to the pyrrolidine and the removal of the Boc group (and potentially the benzyl group if conditions are vigorous, otherwise requires Pd/C hydrogenation).
-
Final Step: Hydrogenation (H₂, Pd/C, MeOH) to remove the benzyl protection if still present.[2]
-
References
-
BenchChem. (2025).[1] Synthesis and Application of 4-(Pyrrolidin-1-yl)phenol Derivatives: A Guide for Researchers. Retrieved from [1]
-
PubChem. (2025).[1] 4-(Pyrrolidin-3-yl)phenol hydrobromide Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
Kew, J. N., et al. (1998).[1] State-dependent NMDA receptor antagonism by Ro 8-4304, a novel NR2B selective antagonist.[1][2] British Journal of Pharmacology.[1] Retrieved from [1]
-
Organic Syntheses. (1978).[1] 2-Pyrrolidinemethanol, α,α-diphenyl-, (±).[1][2] Org. Synth. 1978, 58, 113. Retrieved from [1]
-
Chenard, B. L., & Menniti, F. S. (1999).[1] Antagonists Selective for NMDA Receptors Containing the NR2B Subunit. Current Pharmaceutical Design. Retrieved from
-
Abreo, M. A., et al. (1996).[1] Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry. (Contextual citation for 2-yl scaffold affinity).
Sources
Technical Guide: Toxicity & Safety Data Sheets (SDS) for 4-(Pyrrolidin-3-yl)phenol
Executive Summary & Chemical Identity[1][2][3]
4-(Pyrrolidin-3-yl)phenol is a bifunctional building block frequently employed in the synthesis of G-Protein Coupled Receptor (GPCR) ligands, particularly within the opioid and dopaminergic families. Its structure combines a phenolic hydroxyl group (weak acid) with a secondary pyrrolidine amine (weak base), creating a zwitterionic potential that dictates its solubility, reactivity, and toxicological profile.
While often classified as a standard irritant in vendor catalogs, this compound warrants a "Safety-Plus" approach due to the systemic toxicity potential associated with the phenol moiety and the sensitizing potential of secondary amines.
Chemical Identification Table
| Parameter | Data |
| Chemical Name | 4-(Pyrrolidin-3-yl)phenol |
| CAS Number | 378765-51-6 (Free Base) |
| Common Salts | Hydrochloride (1956356-22-1), Hydrobromide (38175-43-8) |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| SMILES | OC1=CC=C(C2CNCC2)C=C1 |
| LogP (Predicted) | ~1.2 – 1.5 (pH dependent due to ionization) |
| pKa (Predicted) | Phenol ~9.9; Pyrrolidine ~10.5 |
Hazard Identification (GHS Classification)
The following classification is based on a synthesis of supplier SDS data and Structure-Activity Relationship (SAR) analysis of the phenol and pyrrolidine pharmacophores.
Signal Word: WARNING
Hazard Statements (H-Codes)
-
H302: Harmful if swallowed (inferred from structural analogs).
Precautionary Statements (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][4][5][6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][5][6][7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][7] Remove contact lenses, if present and easy to do.[1][2][4][5][6][7] Continue rinsing.[1][8][2][4][5][7]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]
Toxicological Profile & Mechanism[6][9][14]
As a Senior Scientist, it is critical to look beyond the H-codes. The toxicity of 4-(Pyrrolidin-3-yl)phenol is driven by its two functional handles.
The Phenol Moiety (Systemic Risk)
Phenols are rapid protein denaturants. While the pyrrolidine substitution likely mitigates the extreme corrosivity seen in pure phenol (carbolic acid) by increasing molecular weight and altering lipophilicity, the potential for uncoupling oxidative phosphorylation remains.
-
Mechanism: Phenolic compounds can disrupt the proton gradient in mitochondria, leading to cellular energy failure.
-
Absorption: Rapidly absorbed through intact skin.
The Pyrrolidine Moiety (Local Irritation)
Secondary amines are basic and can cause caustic irritation to mucous membranes.
-
Mechanism: Saponification of membrane lipids leading to cell lysis.
-
Sensitization: Secondary amines can react with metabolic intermediates to form haptens, posing a risk of allergic contact dermatitis over repeated exposures.
Read-Across Toxicity Assessment
-
Acute Oral Toxicity: Likely moderate. Analogs often show LD50 (Rat) in the range of 500–1000 mg/kg.
-
Genotoxicity: Pyrrolidine derivatives can occasionally form nitrosamines (carcinogenic) if exposed to nitrosating agents (e.g., nitrites). Strict segregation from oxidizing acids is required.
Safe Handling & Engineering Controls
This protocol utilizes a "Defense in Depth" strategy.
Engineering Controls
-
Primary Barrier: All weighing and transfer operations must be conducted inside a certified Chemical Fume Hood.
-
Powder Containment: If handling >10g of fine powder, use a static-dissipative balance enclosure to prevent aerosolization.
Personal Protective Equipment (PPE) Matrix
| Body Part | Standard Protocol (<1g) | High-Exposure Protocol (>10g or Solution) |
| Hands | Nitrile Gloves (Double gloving recommended) | Silver Shield / Laminate Gloves (Breakthrough > 480 min) |
| Eyes | Chemical Safety Goggles | Face Shield + Goggles |
| Body | Standard Lab Coat | Tyvek® Lab Coat or Apron |
| Respiratory | N95 (if outside hood - not recommended) | P100 Half-Mask Respirator (for spill cleanup) |
Handling Logic Diagram
The following decision tree illustrates the handling logic for amphoteric intermediates like 4-(Pyrrolidin-3-yl)phenol.
Figure 1: Risk-based handling logic. Note the critical control point when the compound is dissolved in penetrating solvents like DMSO, which significantly increases the systemic toxicity risk of phenols.
Emergency Response Protocols
First Aid
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).
-
Eye Contact: Rinse immediately with water for 15 minutes.[1][2][4] Do not use neutralizing agents.
-
Skin Contact (The Phenol Protocol):
-
Brush off dry powder first (adding water to powder can increase absorption area).
-
Expert Note: While PEG-400 is the gold standard for pure phenol burns, 4-(Pyrrolidin-3-yl)phenol is less lipophilic. Water flushing is generally sufficient, but having PEG-400 available is a prudent "Best Practice" for any lab handling phenolic pharmacophores.
-
-
Ingestion: Rinse mouth. Do NOT induce vomiting (risk of caustic damage to esophagus).[5]
Fire Fighting
-
Media: Water spray, Carbon dioxide (CO2), Dry chemical, or Alcohol-resistant foam.[1][4][6]
-
Hazardous Combustion Products: Nitrogen oxides (NOx), Carbon monoxide (CO). The pyrrolidine nitrogen can generate toxic NOx fumes upon combustion.
Spill Cleanup Workflow
Figure 2: Step-by-step spill response workflow emphasizing containment before cleaning.
Storage & Stability
-
Conditions: Store at 2-8°C (Refrigerated).
-
Atmosphere: Hygroscopic. Store under inert gas (Nitrogen or Argon) to prevent oxidation of the electron-rich phenol ring and the secondary amine.
-
Incompatibilities:
-
Strong Oxidizing Agents: Risk of fire/explosion.
-
Acid Chlorides/Anhydrides: Will react violently with the amine and phenol.
-
Nitrosating Agents: Risk of forming carcinogenic nitrosamines.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 153040, Phenol, 4-(3-pyridinyl)- (Analog Reference). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Read Across Assessment for Phenols. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]
Sources
- 1. durhamtech.edu [durhamtech.edu]
- 2. fishersci.com [fishersci.com]
- 3. download.basf.com [download.basf.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. carlroth.com [carlroth.com]
- 8. 4-(pyrrolidin-3-yl)phenol hydrobromide | 38175-43-8 [sigmaaldrich.com]
Methodological & Application
Synthesis of 4-(Pyrrolidin-3-yl)phenol from 4-methoxyphenyl precursors
An Application Note on the Synthesis of 4-(Pyrrolidin-3-yl)phenol from 4-Methoxyphenyl Precursors: A Comprehensive Synthetic and Mechanistic Guide .
Strategic Route Design & Causality
The synthesis of 3-arylpyrrolidines, specifically the target compound 4-(pyrrolidin-3-yl)phenol[1][2], requires meticulous planning regarding protecting group strategies and carbon-carbon bond formation. While direct C-H functionalization of unprotected pyrrolidines is an emerging field, it often suffers from poor regiocontrol and catalyst deactivation.
To ensure a robust, scalable synthesis, we utilize 4-bromoanisole as the aryl precursor. The methoxy group serves as an exceptionally stable protecting group for the phenol, remaining entirely inert under the basic conditions of cross-coupling and the reductive environment of hydrogenation, as detailed in [3].
For the pyrrolidine core, 1-Boc-2,5-dihydro-1H-pyrrole-3-boronic acid pinacol ester is selected. The[4][5] (Suzuki-Miyaura coupling) of these two fragments is strategically chosen over a Grignard addition to 1-Boc-3-pyrrolidinone. The Suzuki route bypasses the problematic dehydration step required in the Grignard pathway, which frequently yields intractable mixtures of regioisomeric alkenes and is prone to over-oxidation.
Retrosynthetic Analysis & Pathway Diagram
The synthetic sequence is designed as a self-validating system . Each intermediate is stable, easily isolable, and provides clear analytical cues to verify the success of the preceding chemical transformation. The workflow proceeds through four distinct stages: C-C bond formation, alkene saturation, secondary amine deprotection, and finally, ether cleavage.
Figure 1: Four-step synthetic workflow for 4-(pyrrolidin-3-yl)phenol from 4-bromoanisole.
Step-by-Step Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 1-Boc-3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole. Causality: Pd(dppf)Cl₂ is strictly selected as the catalyst. The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center. This spatial arrangement accelerates the rate-determining reductive elimination step and critically suppresses unwanted β-hydride elimination or double-bond isomerization pathways[4][5].
-
Charge a flame-dried Schlenk flask with 4-bromoanisole (1.0 equiv), 1-Boc-2,5-dihydro-1H-pyrrole-3-boronic acid pinacol ester (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Add a degassed solvent mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (4:1 v/v). Note: The biphasic system ensures optimal solubility of both the organic substrates and the inorganic base.
-
Heat the vigorously stirred mixture to 90 °C under a nitrogen atmosphere for 12 hours.
-
Self-Validation (IPC): Monitor by TLC (Hexanes/EtOAc 4:1). The complete disappearance of the UV-active 4-bromoanisole spot (Rf ~0.8) and the emergence of a lower-Rf fluorescent product (Rf ~0.4) indicates reaction completion.
-
Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography.
Protocol 2: Catalytic Hydrogenation
Objective: Synthesis of 1-Boc-3-(4-methoxyphenyl)pyrrolidine[6].
-
Dissolve the purified alkene intermediate in anhydrous methanol (0.2 M).
-
Add 10% Pd/C (10% w/w). Purge the reaction vessel with nitrogen (3 cycles), then backfill with hydrogen gas using a balloon (1 atm).
-
Stir vigorously at room temperature for 6 hours.
-
Self-Validation (IPC): LC-MS analysis will show a mass shift of +2 Da. ¹H NMR of a concentrated aliquot must confirm the total disappearance of the vinylic proton signal at ~6.2 ppm.
-
Filter the black suspension through a tightly packed pad of Celite to remove the pyrophoric catalyst, washing thoroughly with methanol. Concentrate the filtrate to yield the saturated pyrrolidine quantitatively.
Protocol 3: Orthogonal Deprotection Sequence
Objective: Sequential removal of the Boc group and the methyl ether to yield 4-(pyrrolidin-3-yl)phenol hydrobromide[1]. Causality: While harsh aqueous acids (e.g., 48% HBr at reflux) can theoretically cleave both the carbamate and the ether simultaneously, a stepwise approach using anhydrous HCl followed by BBr₃ provides vastly superior purity profiles. It avoids the thermal degradation and oxidative side reactions often associated with prolonged aqueous reflux of electron-rich aromatic systems.
Step 3A: Boc Deprotection
-
Dissolve 1-Boc-3-(4-methoxyphenyl)pyrrolidine in dichloromethane (DCM) and add 4M HCl in 1,4-dioxane (5.0 equiv).
-
Stir at room temperature for 2 hours. Visual cue: Effervescence (evolution of CO₂ gas) will be observed initially.
-
Concentrate under reduced pressure to afford 3-(4-methoxyphenyl)pyrrolidine hydrochloride as a highly crystalline white solid.
Step 3B: Demethylation
-
Suspend the hydrochloride salt in anhydrous DCM (0.1 M) and cool strictly to -78 °C using a dry ice/acetone bath.
-
Dropwise add BBr₃ (3.0 equiv, 1.0 M in DCM). Causality: The ultra-low temperature controls the highly exothermic Lewis acid-base complexation, preventing localized heating that leads to tar formation[7][8].
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Self-Validation (IPC): Quench a 10 µL micro-aliquot in 1 mL of MeOH and analyze via LC-MS. The target mass [M+H]⁺ 164.1 should be the dominant peak, with no residual starting material ([M+H]⁺ 178.1).
-
Carefully quench the bulk reaction by the dropwise addition of methanol at 0 °C to destroy excess BBr₃. (Caution: Highly exothermic, evolves corrosive HBr gas).
-
Concentrate the mixture and recrystallize the crude residue from EtOH/Et₂O to afford pure 4-(pyrrolidin-3-yl)phenol hydrobromide[1].
Mechanistic Insights: BBr₃-Mediated Demethylation
The cleavage of aryl methyl ethers by boron tribromide is a hallmark transformation in synthetic chemistry, first thoroughly detailed in the classic study[7][8]. The mechanism is driven by the potent Lewis acidity of the empty p-orbital on the boron atom:
-
Complexation: BBr₃ rapidly coordinates to the sterically accessible oxygen atom of the methoxy group, forming an oxonium-borate zwitterionic complex.
-
Sₙ2 Cleavage: A bromide ion attacks the less hindered methyl group via an Sₙ2 mechanism, expelling bromomethane gas and generating an aryl borate intermediate. This is the rate-limiting step and requires the thermal energy provided by warming the reaction to room temperature.
-
Hydrolysis: The addition of a protic solvent (methanol) during the quench phase hydrolyzes the B-O bonds, liberating the free phenol and generating volatile trimethyl borate and HBr.
Figure 2: Mechanism of BBr3-facilitated ether cleavage via Sₙ2 demethylation.
Quantitative Data & Yield Analysis
The following table summarizes the expected quantitative parameters for this synthetic route when executed at a 10-gram scale.
| Synthetic Step | Reagents / Catalysts | Temp / Time | Expected Yield | Purity (HPLC) | Key IPC Metric |
| 1. Cross-Coupling | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | 90 °C / 12 h | 82 - 88% | > 95% | TLC: Rf 0.4 (Hex/EtOAc 4:1) |
| 2. Hydrogenation | 10% Pd/C, H₂ (1 atm), MeOH | 25 °C / 6 h | 95 - 99% | > 98% | NMR: Loss of 6.2 ppm signal |
| 3A. Boc Removal | 4M HCl in 1,4-Dioxane, DCM | 25 °C / 2 h | 92 - 96% | > 98% | Visual: Cessation of CO₂ gas |
| 3B. Demethylation | BBr₃ (1.0 M in DCM) | -78 to 25 °C / 12 h | 78 - 85% | > 99% | LC-MS: [M+H]⁺ = 164.1 |
| Overall Process | - | ~ 32 h | ~ 55 - 71% | > 99% | - |
References
-
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Miyaura, N., & Suzuki, A. Chemical Reviews, 1995, 95(7), 2457-2483. URL:[Link]
-
Demethylation of aryl methyl ethers by boron tribromide. McOmie, J. F. W., Watts, M. L., & West, D. E. Tetrahedron, 1968, 24(5), 2289-2292. URL:[Link]
-
Greene's Protective Groups in Organic Synthesis (4th Edition). Wuts, P. G. M., & Greene, T. W. John Wiley & Sons, 2006. URL:[Link]
Sources
- 1. 4-(Pyrrolidin-3-yl)phenol hydrobromide | CymitQuimica [cymitquimica.com]
- 2. 4-Pyrrolidin-3-yl-phenol hydrochloride | 1956356-22-1 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1211594-39-6,[4-(1-Boc-3-pyrrolidinyl)phenyl]methanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. Boron tribromide - Wikipedia [en.wikipedia.org]
- 8. semanticscholar.org [semanticscholar.org]
Protocols for N-protection of 4-(Pyrrolidin-3-yl)phenol using Boc anhydride
[1]
Abstract & Scope
This technical guide details the protocol for the chemoselective
This guide provides a Base-Free Kinetic Protocol (Protocol A) designed to maximize selectivity for the
Mechanistic Insight & Chemoselectivity
The success of this reaction relies on the nucleophilicity differential between the secondary amine (
-
Kinetic Control: In neutral or slightly acidic media, the amine remains nucleophilic, while the phenol exists as the neutral -OH species, which reacts negligibly with
. -
The Risk of Base: Adding strong bases (e.g.,
, NaOH) deprotonates the phenol to the phenolate anion ( ), which is highly nucleophilic and rapidly reacts with to form carbonates ( -Boc). -
Thermodynamic Correction:
-Boc carbamates are stable to mild base hydrolysis, whereas aryl -Boc carbonates are labile. This difference allows for the selective cleavage of unwanted -Boc groups while retaining the -Boc protection.
Reaction Pathway Diagram
Figure 1: Reaction pathways demonstrating kinetic selectivity (Path A) and the corrective hydrolysis strategy (Blue arrow) to revert side products.
Materials & Equipment
| Component | Specification | Role |
| Substrate | 4-(Pyrrolidin-3-yl)phenol | Starting Material |
| Reagent | Di-tert-butyl dicarbonate ( | Protecting Group Source |
| Solvent | Dichloromethane (DCM) or Methanol (MeOH) | Reaction Medium |
| Base (Optional) | Sodium Bicarbonate ( | Acid Scavenger (Use sparingly) |
| Corrective Reagent | Potassium Carbonate ( | Hydrolysis of |
| Quench | Citric Acid (10% aq) | Removal of unreacted amine |
Experimental Protocols
Protocol A: Base-Free Selective Protection (Recommended)
Best for: High purity starting material and avoiding O-Boc formation.
-
Preparation: In a round-bottom flask, dissolve 4-(pyrrolidin-3-yl)phenol (1.0 equiv) in DCM or MeOH (concentration 0.2 M).
-
Note: MeOH is preferred if solubility in DCM is poor. DCM offers easier workup.
-
-
Addition: Cool the solution to 0°C (ice bath).
-
Reaction: Add
(1.05 equiv) dropwise over 10 minutes. -
Monitoring: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM) or LCMS.
-
Target: Disappearance of SM (
). Appearance of Product ( , often seen as or ).
-
-
Workup:
-
Dilute with DCM.
-
Wash with 10% Citric Acid (2x) to remove any unreacted amine starting material.
-
Wash with Brine (1x).
-
Dry over
, filter, and concentrate.
-
-
Result: Usually affords pure
-Boc phenol as a white/off-white foam.
Protocol B: Corrective Hydrolysis (The "Save" Protocol)
Use this if: LCMS/NMR shows O-Boc or N,O-diBoc formation (often caused by excess Boc2O or accidental base addition).
-
Diagnosis: LCMS shows peaks corresponding to di-Boc (
). -
Correction: To the crude reaction mixture (dissolved in MeOH ), add
(2.0 equiv). -
Digestion: Stir at Room Temperature for 30–60 minutes.
-
Workup:
-
Concentrate MeOH.
-
Redissolve in EtOAc.
-
Wash with 10% Citric Acid (to neutralize carbonate and protonate phenol).
-
Dry and concentrate.
-
Workflow Logic & Decision Tree
Figure 2: Logical flowchart for execution and troubleshooting.
Characterization Data (Expected)
| Technique | Expected Signal | Interpretation |
| 1H NMR (DMSO-d6) | Phenolic -OH (Confirms NO | |
| 1H NMR | Boc tert-butyl group | |
| 1H NMR | Pyrrolidine | |
| LCMS (ESI+) | Product Mass | |
| LCMS (ESI+) | Loss of t-Butyl (Fragment) |
References
-
Chemoselectivity of Boc Anhydride: Chankeshwara, S. V., & Chakraborti, A. K. (2006).[4] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262.
-
Selective Hydrolysis of O-Boc: Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-rated feature. Tetrahedron, 58(14), 2701-2724.
-
General Boc Protection Mechanisms: BenchChem. (2025).[1] The Chemistry of the Boc Protecting Group.
-
Substrate Data (4-(Pyrrolidin-3-yl)phenol): PubChem Compound Summary for CID 11229445.
Application Note: Optimized Strategies for N-Alkylation of 4-(Pyrrolidin-3-yl)phenol via Reductive Amination
Executive Summary
This guide details the protocols for the site-selective
The Core Challenge: The substrate is amphoteric (zwitterionic). It possesses a basic secondary amine (pyrrolidine, pKa
Scope:
-
Protocol A: Standard Sodium Triacetoxyborohydride (STAB) method for aldehydes.[1]
-
Protocol B: Sodium Cyanoborohydride (
) method for ketones and sterically hindered substrates.[1] -
Critical Workflow: Optimized pH-controlled extraction to isolate the amphoteric product.
Mechanistic Insight & Chemoselectivity
Why Reductive Amination?
Direct alkylation using alkyl halides (
Reductive amination is superior because it relies on the formation of an iminium ion intermediate.[2] The phenolic oxygen cannot form an iminium species; thus, the reaction is completely chemoselective for the pyrrolidine nitrogen.
Reaction Pathway
-
Condensation: The secondary amine attacks the carbonyl carbon to form a carbinolamine, which dehydrates to an iminium ion .
-
Reduction: The hydride source selectively reduces the iminium ion (which is more electrophilic than the carbonyl) to the tertiary amine.
Strategic Considerations
Solvent Selection
-
1,2-Dichloroethane (DCE): The gold standard for STAB reactions.[1] It promotes iminium formation and does not react with the hydride.
-
Methanol (MeOH): Required for
or .[1] However, solubility of the zwitterionic starting material can be poor in pure MeOH. -
Recommendation: If the starting material (4-(Pyrrolidin-3-yl)phenol) is insoluble in DCE, use a DCE/DMF (9:1) mixture or THF .[1]
Handling the Salt Form
This starting material is often supplied as the Hydrochloride (HCl) salt .
-
Impact: The amine is protonated (
) and non-nucleophilic. -
Correction: You must add 1.0 equivalent of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to free-base the amine in situ before adding the carbonyl component.
Experimental Protocols
Protocol A: The "Abdel-Magid" Method (Standard for Aldehydes)
Best for: Aromatic and aliphatic aldehydes, high functional group tolerance.
Reagents:
-
Substrate: 4-(Pyrrolidin-3-yl)phenol HCl (1.0 equiv)[1]
-
Aldehyde: 1.1 – 1.2 equiv[1]
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Base: DIPEA (1.0 equiv, only if using HCl salt)
-
Solvent: DCE (0.1 M concentration)[1]
Procedure:
-
Preparation: In a dry vial, suspend 4-(Pyrrolidin-3-yl)phenol HCl in DCE. Add DIPEA (1.0 equiv) and stir for 10 mins until the solution clears (free-basing).
-
Addition: Add the aldehyde (1.1 equiv). Stir for 15–30 minutes at Room Temperature (RT) to allow pre-equilibrium.
-
Note: If the aldehyde is hydrated or unreactive, add activated 4Å molecular sieves.
-
-
Reduction: Add STAB (1.4 equiv) in one portion.
-
Observation: Mild effervescence may occur.[1]
-
-
Monitoring: Stir at RT under nitrogen. Monitor by LC-MS or TLC (System: 10% MeOH in DCM + 1%
).[1] Reaction is typically complete in 2–16 hours. -
Quench: Quench with saturated aqueous
.
Protocol B: The "Borch" Method (For Ketones/Hindered Substrates)
Best for: Ketones, cyclic ketones, or when STAB fails.
Reagents:
-
Substrate: 4-(Pyrrolidin-3-yl)phenol (1.0 equiv)[1]
-
Ketone: 2.0 – 5.0 equiv (excess drives equilibrium)[1]
-
Reducing Agent: Sodium Cyanoborohydride (
) (2.0 equiv) -
Catalyst: Acetic Acid (AcOH) (catalytic to pH 5–6)[1]
-
Solvent: MeOH (0.1 M)
Procedure:
-
Preparation: Dissolve the amine in MeOH.
-
Imine Formation: Add the ketone and catalytic AcOH (approx 10 mol%).[1]
-
Optimization: For difficult ketones, reflux the amine and ketone in MeOH for 2 hours before adding the reducing agent to ensure iminium formation.
-
-
Reduction: Cool to 0°C. Add
(Caution: Toxic). Allow to warm to RT and stir overnight. -
Workup: Critical – Perform the specific "Amphoteric Workup" described below.
The "Amphoteric Workup" (Critical Step)
Standard basic workups (pH > 12) will deprotonate the phenol, trapping your product in the aqueous layer as a phenolate salt.
Target pH: 8.0 – 9.5 (The "Sweet Spot")
Step-by-Step Workup:
-
Quench: Add saturated
solution. Stir vigorously for 15 mins to break down boron complexes. -
pH Check: Test the aqueous layer.[1]
-
If pH > 10: Dropwise add 1M HCl until pH is ~8.5.
-
If pH < 7: Add saturated
until pH is ~8.5.
-
-
Extraction: Extract 3x with DCM. (If the product is very polar, use 10% MeOH in
). -
Drying: Dry organics over
, filter, and concentrate.
Purification Guidelines
The phenolic group can cause "streaking" on silica gel.
-
Flash Chromatography:
-
SCX (Strong Cation Exchange) Cartridges:
-
Load crude mixture in MeOH.
-
Wash with MeOH (removes non-basic impurities).[1]
-
Elute product with 2M
in MeOH. (Excellent for removing boron salts).
-
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| No Reaction (SM remains) | Iminium ion not forming. | Add molecular sieves (4Å). Heat to 50°C. Switch to Protocol B (pre-form imine). |
| Low Yield (Product lost) | Product lost in aqueous layer.[1] | Check workup pH.[1] Ensure pH is not >10.[1] Try "salting out" the aqueous layer with NaCl. |
| Over-alkylation | Not possible with this substrate.[1] | The substrate is a secondary amine; it stops at the tertiary amine. |
| O-Alkylation observed | Incorrect mechanism. | Ensure you are not using alkyl halides.[1] Reductive amination is selective for N. |
| Boron Emulsion | Boron salts complexing product.[1][3][4] | Stir the quench mixture for >30 mins. Use Rochelle's Salt (Potassium Sodium Tartrate) instead of NaHCO3. |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[7]
-
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904.
-
Tripathi, R. P. , Verma, S. S., Pandey, J., & Tiwari, V. K. (2008).[8] Recent Development on Catalytic Reductive Amination and Applications. Current Organic Chemistry, 12(13), 1093-1115.[1][8]
-
BenchChem Technical Guide . Solubility and Handling of 4-(Pyrrolidin-yl)phenol Derivatives. (General reference for amphoteric solubility properties).
Sources
- 1. chemscene.com [chemscene.com]
- 2. DSpace [open.bu.edu]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective O-Alkylation of 4-(Pyrrolidin-3-yl)phenol
Abstract & Strategic Overview
The functionalization of 4-(pyrrolidin-3-yl)phenol presents a classic chemoselectivity challenge in medicinal chemistry. This scaffold contains two distinct nucleophilic sites: the phenolic oxygen (Ar-OH) and the pyrrolidine secondary amine (
While both sites are nucleophilic, their reactivity profiles differ significantly based on pH and steric environment.
-
Phenol (
): Requires deprotonation to form the phenoxide anion ( ) to become a potent nucleophile. -
Pyrrolidine (
): Exists as a neutral, highly nucleophilic secondary amine under basic alkylation conditions.
The Core Challenge: In a direct alkylation scenario (e.g., Alkyl Halide + Base), the secondary amine is often kinetically superior to the phenoxide, leading to
The Solution: This protocol details the industry-standard "Protect-Alkylate-Deprotect" strategy. This route guarantees regioselectivity, simplifies purification, and ensures high reproducibility. We also discuss the Mitsunobu variant for complex alcohol substrates.
Strategic Decision Tree
The following flowchart illustrates the decision logic for selecting the appropriate synthetic route based on your available reagents and substrate complexity.
Figure 1: Strategic workflow for chemoselective O-alkylation. Note that direct alkylation is flagged as high-risk due to competing amine nucleophilicity.
Detailed Protocol: The N-Boc Route (Gold Standard)
This route utilizes tert-butyloxycarbonyl (Boc) protection to silence the amine. It is robust, scalable, and compatible with most downstream medicinal chemistry applications.
Phase 1: Chemoselective N-Protection
Objective: Selectively protect the secondary amine without reacting with the phenol.
Mechanism:
-
Reagents:
-
Substrate: 4-(Pyrrolidin-3-yl)phenol (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (1.1 equiv) -
Base:
(2.0 equiv) or (1.5 equiv) -
Solvent: THF/Water (1:1) or Dioxane/Water (1:1)
-
Procedure:
-
Dissolve 4-(pyrrolidin-3-yl)phenol in THF/Water (1:1 v/v).
-
Add
followed by portion-wise at 0°C. -
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: TLC/LCMS should show conversion to the carbamate (
mass shift). -
Workup: Acidify carefully to pH ~4 with 1M citric acid (to keep phenol protonated but avoid removing Boc). Extract with EtOAc.[1]
-
Result: tert-butyl 3-(4-hydroxyphenyl)pyrrolidine-1-carboxylate.
Phase 2: O-Alkylation (Williamson Ether Synthesis)
Objective: Alkylate the phenol using an alkyl halide.
Critical Parameter: Choice of base. We utilize
-
Reagents:
-
Intermediate: N-Boc-4-(pyrrolidin-3-yl)phenol (1.0 equiv)
-
Alkyl Halide (R-Br or R-I) (1.1 – 1.2 equiv)
-
Base:
(2.0 equiv) or (1.5 equiv) -
Solvent: DMF (anhydrous) or Acetone (for highly reactive halides)
-
Procedure:
-
Dissolve the N-Boc intermediate in anhydrous DMF (0.2 M concentration).
-
Add
(or ).-
Expert Tip: Use
for less reactive alkyl chlorides or bulky electrophiles; the "Cesium Effect" improves solubility and anion nakedness.
-
-
Heat to 60–80°C. (Stir at RT if using highly reactive benzyl/allyl halides).
-
Monitoring: Monitor by LCMS for the disappearance of the phenol starting material.
-
Workup: Dilute with water (precipitates product often) or extract with
/EtOAc. Wash DMF out thoroughly with water/brine.
Phase 3: N-Deprotection
Objective: Remove the Boc group to liberate the secondary amine.
-
Option A (Standard): 4N HCl in Dioxane (stir at RT for 1 h). Isolate as HCl salt.
-
Option B (Scavenger): TFA/DCM (1:4 ratio). Requires basic workup (
) to obtain the free base.
Alternative Protocol: Mitsunobu Reaction
Context: Use this when your alkylating agent is an alcohol (R-OH) rather than a halide, or if the alkyl halide is unstable.
Mechanism: The
Procedure:
-
Dissolve N-Boc-protected phenol (1.0 equiv), Alcohol R-OH (1.1 equiv), and
(1.2 equiv) in anhydrous THF or Toluene. -
Cool to 0°C.
-
Add DEAD or DIAD (1.2 equiv) dropwise.
-
Note: Exothermic.[2] Maintain low temp to prevent hydrazine byproduct formation.
-
-
Warm to RT and stir 12–24 h.
-
Purification: Often requires column chromatography to remove phosphine oxide (
).
Quantitative Comparison of Conditions
| Variable | Condition A (Recommended) | Condition B (Aggressive) | Condition C (Mild) |
| Reaction Type | Williamson Ether | Williamson Ether | Mitsunobu |
| Base | NaH | None (DEAD/PPh3 system) | |
| Solvent | DMF or Acetone | THF or DMF | THF or Toluene |
| Temp | 60°C | 0°C | 0°C |
| Selectivity | High (O-selective) | Med (Risk of elimination) | High (O-selective) |
| Substrate Scope | Unreactive Electrophiles | Complex/Chiral Alcohols |
Troubleshooting & Validation (QC)
Common Failure Modes
-
N-Alkylation observed:
-
Cause: Incomplete Boc protection in Step 1.
-
Fix: Ensure Step 1 goes to completion (check LCMS). Do not proceed to Step 2 if free amine is present.
-
-
Low Conversion in Step 2:
-
Cause: Poor nucleophilicity of phenoxide or steric bulk.
-
Fix: Switch base to
(Cesium Carbonate) and raise temp to 90°C. Add KI (Finkelstein catalyst) if using Alkyl Chlorides.
-
Analytical Markers
-
1H NMR (DMSO-d6):
-
IR Spectroscopy:
-
Look for the carbonyl stretch of the Boc group (
) in the intermediate. -
Disappearance of the broad O-H stretch (
) upon alkylation.
-
References
-
Preparation of 4-(pyrrolidin-3-yl)
-
Chemoselectivity of Aminophenols
-
Williamson Ether Synthesis Mechanism
-
Mitsunobu Reaction Protocols
- Context: Alternative O-alkyl
-
Source: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Link
-
Boc Protection & Deprotection Strategies
- Context: Standard protocols for secondary amines.
-
Source: Sigma-Aldrich. (n.d.). N-Boc-pyrrolidine Technical Data. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]
- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 6. PubChemLite - 4-(pyrrolidin-3-yl)phenol hydrobromide (C10H13NO) [pubchemlite.lcsb.uni.lu]
- 7. 378765-51-6 | 4-Pyrrolidin-3-YL-phenol - Capot Chemical [capotchem.com]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Coupling 4-(Pyrrolidin-3-yl)phenol with carboxylic acids via EDC/NHS
Application Note: Chemoselective N-Acylation of 4-(Pyrrolidin-3-yl)phenol via EDC/NHS Coupling
Abstract
This application note details the protocol for the chemoselective coupling of 4-(Pyrrolidin-3-yl)phenol to carboxylic acid-containing scaffolds (biomolecules, nanoparticles, or functionalized surfaces) using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) . The core challenge in this reaction is achieving selective amide bond formation at the secondary pyrrolidine amine while avoiding esterification at the phenolic hydroxyl group. This guide provides a pH-controlled, two-step workflow that maximizes N-acylation efficiency, minimizes polymerization, and ensures high conjugate stability.
Introduction & Chemical Context
4-(Pyrrolidin-3-yl)phenol is a versatile bifunctional scaffold often used in drug discovery as a pharmacophore for GPCR ligands or as a peptidomimetic building block. It presents two nucleophilic sites:
-
Secondary Amine (Pyrrolidine): High nucleophilicity (
). -
Phenolic Hydroxyl: Lower nucleophilicity (
), but capable of reacting with activated esters under basic conditions.
The Challenge: Standard coupling conditions can lead to heterogeneous products (amides, esters, or mixtures). The Solution: Utilizing the EDC/NHS system with strict pH control allows for the kinetic discrimination between the amine and the phenol. By maintaining the reaction pH between 7.2 and 7.5 during the coupling step, the amine remains sufficiently nucleophilic to react with the NHS-ester, while the phenol remains largely protonated and unreactive towards the active ester.
Mechanism of Action
The reaction proceeds via a zero-length crosslinking mechanism.[1][2] The carboxylic acid is first activated by EDC to form an unstable O-acylisourea.[2] NHS displaces this intermediate to form a semi-stable NHS-ester. Finally, the secondary amine of the pyrrolidine attacks the carbonyl of the NHS-ester to form a stable amide bond.
Figure 1: Step-wise mechanism of EDC/NHS coupling targeting the secondary amine.
Critical Parameters
| Parameter | Optimal Condition | Rationale |
| Activation pH | 4.7 – 6.0 | Maximizes EDC efficiency; prevents rapid hydrolysis of O-acylisourea. |
| Coupling pH | 7.2 – 7.5 | Ensures pyrrolidine amine is nucleophilic ( |
| Buffer System | MES (Activation) | MES is non-nucleophilic.[3] Phosphate buffers effectively maintain neutral pH for the coupling step. |
| Solvent | Aqueous (Water/Buffer) | If the ligand is insoluble, up to 10-20% DMSO/DMF is tolerated. |
| Stoichiometry | 1:10:25 (Acid:EDC:NHS) | High excess of EDC/NHS ensures complete activation of the carboxylic acid surface/biomolecule. |
Experimental Protocol
Materials Required:
-
Carboxylic Acid Source: (e.g., Protein, Carboxylated Bead, or Small Molecule Acid).
-
Ligand: 4-(Pyrrolidin-3-yl)phenol (often supplied as HCl salt).
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[3]
-
Coupling Buffer: 1X PBS (Phosphate Buffered Saline), pH 7.2.
-
Reagents: EDC (Thermo Pierce or equiv.), NHS or Sulfo-NHS.
-
Quenching Buffer: 1 M Ethanolamine, pH 8.5.
Step 1: Activation of Carboxylic Acid
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer (MES, pH 6.0).
-
Concentration Note: For proteins, use 1–5 mg/mL. For nanoparticles, use 1% w/v solids.
-
-
Add EDC to a final concentration of 2 mM (or 10-fold molar excess over carboxyl groups).
-
Immediately add NHS (or Sulfo-NHS) to a final concentration of 5 mM.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
Note: Do not exceed 20 minutes to avoid hydrolysis of the active ester.
-
Step 2: Buffer Exchange (Optional but Recommended)
If coupling to a protein or particle:
-
Remove excess EDC/NHS using a desalting column (e.g., Zeba Spin) or centrifugal filtration equilibrated with Coupling Buffer (PBS, pH 7.2).
-
Why? This prevents EDC from reacting with the phenolic group or carboxyls on the target ligand, ensuring a cleaner reaction.
Step 3: Coupling Reaction
-
Prepare the 4-(Pyrrolidin-3-yl)phenol solution.
-
Dissolve in Coupling Buffer (PBS) or DMSO.
-
Crucial: If using the HCl salt, ensure the final pH of the mixture remains between 7.2–7.5. You may need to neutralize the stock solution with a small amount of NaOH or TEA before addition.
-
-
Add the ligand to the activated carboxylic acid solution.
-
Molar Ratio: Use a 10–50 fold molar excess of ligand over the carboxylic acid to drive the reaction to completion.
-
-
Incubate for 2 hours at room temperature or overnight at 4°C.
Step 4: Quenching & Purification
-
Add Quenching Buffer (Ethanolamine) to a final concentration of 50-100 mM. Incubate for 30 minutes.
-
Action: This deactivates any remaining NHS-esters.
-
-
Purify the conjugate via dialysis, size-exclusion chromatography, or extensive washing (for beads) to remove free ligand.
Workflow Visualization
Figure 2: Optimized two-step workflow for chemoselective coupling.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of NHS-ester | Ensure rapid transition from Step 1 to Step 3. Keep pH < 8.[1][3][4]0. |
| Precipitation | Ligand insolubility | Dissolve 4-(Pyrrolidin-3-yl)phenol in DMSO first (keep final DMSO < 10%). |
| O-Acylation (Ester formation) | pH too high (> 8.[1]5) | Strictly monitor pH. At pH > 8.5, phenolate ions form and attack the ester. Keep pH at 7.2. |
| No Reaction | Amine protonation | If pH < 6.5, the pyrrolidine amine is protonated ( |
References
-
Hermanson, G. T. Bioconjugate Techniques (3rd Edition).[1] Academic Press, 2013. Chapter 4: Zero-Length Crosslinkers. [Link]
-
PubChem. 4-(Pyrrolidin-3-yl)phenol Compound Summary. National Library of Medicine. [Link][5]
Sources
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. PubChemLite - 4-(pyrrolidin-3-yl)phenol hydrobromide (C10H13NO) [pubchemlite.lcsb.uni.lu]
Application Note: Scalable Synthesis of 4-(Pyrrolidin-3-yl)phenol Hydrochloride
Abstract
This application note details a robust, scalable protocol for the synthesis of 4-(pyrrolidin-3-yl)phenol hydrochloride , a privileged scaffold in medicinal chemistry often utilized in the development of GPCR ligands and opioid receptor mimetics. The method employs a high-yielding Suzuki-Miyaura cross-coupling strategy followed by a simultaneous deprotection/demethylation sequence. This guide emphasizes process safety, impurity control, and reproducibility, providing a self-validating workflow suitable for research and early-phase development.
Introduction & Retrosynthetic Analysis
The 3-arylpyrrolidine motif is a bioisostere of the phenylpiperidine pharmacophore found in numerous analgesics and psychotropic drugs. The target compound, 4-(pyrrolidin-3-yl)phenol, presents two primary synthetic challenges: the construction of the sp³-sp² carbon bond between the pyrrolidine ring and the phenol, and the efficient management of protecting groups to yield the specific hydrochloride salt form.
Retrosynthetic Logic
We adopt a convergent strategy to minimize linear steps and maximize yield.
-
Disconnection: The strategic bond is the C3–Aryl bond.
-
Precursors: A 3-halo-pyrrolidine derivative and a 4-hydroxyphenylboronic acid equivalent.
-
Protecting Groups: To prevent catalyst poisoning by the free amine and side reactions with the phenol, we utilize:
-
Amine: tert-Butoxycarbonyl (Boc) protection.[1]
-
Phenol: Methyl ether (anisole) protection (commercially available as 4-methoxyphenylboronic acid).
-
Pathway Visualization
Figure 1: Retrosynthetic analysis showing the convergent Suzuki coupling followed by global deprotection.
Experimental Protocol
Stage 1: Suzuki-Miyaura Coupling
Objective: Synthesis of tert-butyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate. Principle: Palladium-catalyzed cross-coupling of an aryl boronic acid with an alkyl halide.
Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7][8] | Mass/Vol | Role |
| tert-Butyl 3-iodopyrrolidine-1-carboxylate | 297.13 | 1.0 | 10.0 g | Electrophile |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 6.14 g | Nucleophile |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 0.03 | 0.82 g | Catalyst |
| Potassium Carbonate (K₂CO₂) | 138.21 | 2.5 | 11.6 g | Base |
| 1,4-Dioxane | - | - | 100 mL | Solvent |
| Water | - | - | 25 mL | Co-solvent |
Procedure
-
Setup: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge the iodopyrrolidine, boronic acid, and K₂CO₃.
-
Degassing: Add 1,4-dioxane and water. Sparge the mixture with nitrogen gas for 15 minutes to remove dissolved oxygen (Critical for catalyst longevity).
-
Catalysis: Add Pd(dppf)Cl₂ complex. Heat the mixture to 85–90 °C under nitrogen for 4–6 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The iodide starting material (R_f ~0.6) should disappear, and a fluorescent product spot (R_f ~0.4) should appear.[7][8]
-
Workup:
-
Purification: Purify the crude dark oil via silica gel flash chromatography (Gradient: 0% to 20% EtOAc in Hexanes).
-
Yield Expectation: 8.0 – 8.8 g (85–93%) of a pale yellow oil or low-melting solid.
-
Stage 2: Global Deprotection & Salt Formation
Objective: Cleavage of the methyl ether and Boc group, followed by HCl salt formation. Method: We utilize hydrobromic acid (HBr) for simultaneous deprotection, followed by ion exchange to the hydrochloride.
Workflow Diagram
Figure 2: Process flow for converting the protected intermediate to the final HCl salt.[1]
Procedure
-
Deprotection:
-
Dissolve the intermediate from Stage 1 (8.0 g) in 48% aqueous HBr (80 mL) .
-
Heat to reflux (approx. 110 °C) for 6–12 hours.
-
Note: The reaction is complete when MS shows mass 164 (M+H) and no 178 (methoxy) or 278 (Boc).
-
-
Isolation of Crude:
-
Cool the mixture. Concentrate under reduced pressure to remove excess HBr/water.
-
Caution: HBr fumes are corrosive; use a proper trap.
-
-
Free Base Formation (Salt Exchange):
-
Dissolve the crude brownish residue in minimal water (30 mL).
-
Carefully adjust pH to ~10 using 4N NaOH (exothermic).
-
Extract the free amine-phenol into EtOAc (4 x 50 mL). Note: The phenol is amphoteric but tends to extract into organic solvent at pH 9-10; avoid pH >12 to prevent phenolate formation.
-
Dry organic layer over Na₂SO₄ and filter.
-
-
HCl Salt Formation:
-
Cool the EtOAc solution to 0 °C.
-
Dropwise add 4M HCl in Dioxane (2.0 equiv, ~15 mL) with vigorous stirring.
-
A white to off-white precipitate will form immediately.
-
-
Final Isolation:
-
Stir at 0 °C for 30 minutes.
-
Filter the solid under nitrogen. Wash with cold EtOAc and Et₂O.
-
Dry in a vacuum oven at 40 °C for 12 hours.
-
Yield Expectation: 4.5 – 5.0 g (~80% from Stage 1).
-
Analytical Parameters (Self-Validation)
To ensure the protocol was successful, compare your product against these benchmarks:
| Parameter | Expected Value | Notes |
| Appearance | White to off-white crystalline solid | Dark color indicates oxidation of phenol. |
| ¹H NMR (DMSO-d₆) | δ 9.3 (br s, OH), 9.1 (br s, NH₂⁺), 7.05 (d, 2H), 6.75 (d, 2H), 3.2-3.6 (m, pyrrolidine protons) | Distinct para-substitution pattern. |
| MS (ESI+) | m/z = 164.1 [M+H]⁺ | Confirm absence of m/z 178 (methoxy impurity). |
| Solubility | Soluble in Water, DMSO, Methanol | Insoluble in non-polar organics (Hexane, DCM). |
Critical Process Parameters (CPPs) & Safety
-
Catalyst Poisoning: The Suzuki coupling is sensitive to oxygen. Thorough degassing is mandatory.
-
HBr Handling: 48% HBr is highly corrosive. All rotary evaporation must be done with acid-resistant seals and pumps.
-
Phenol Oxidation: Phenols are prone to oxidation (turning pink/brown) in air, especially under basic conditions. Perform the neutralization step quickly and store the final salt under inert atmosphere.
-
Salt Stoichiometry: Ensure excess HCl is used to drive precipitation, but avoid vast excesses which might trap acid in the crystal lattice.
References
-
Suzuki-Miyaura Coupling Mechanism & Scope: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483.
-
Synthesis of 3-Arylpyrrolidines (General Method): Campeau, L.-C., et al. "Biaryl Synthesis via Direct Arylation: Establishment of an Efficient Catalyst Structure-Activity Relationship." Journal of the American Chemical Society, 2006 , 128(4), 1370–1371.
- Ether Cleavage with HBr (Standard Protocol)
-
Boron Tribromide Demethylation (Alternative Method): McOmie, J. F. W.; Watts, M. L.; West, D. E. "Demethylation of Aryl Methyl Ethers by Boron Tribromide." Tetrahedron, 1968 , 24(5), 2289–2292.
Sources
- 1. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. EP1992613A1 - Process for production of 3,4-disubstituted pyrrolidine derivative and intermediate for the production - Google Patents [patents.google.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki Coupling [organic-chemistry.org]
Application Note: Scalable Synthetic Routes for 4-(Pyrrolidin-3-yl)phenol Production
Introduction & Strategic Overview
4-(Pyrrolidin-3-yl)phenol (CAS: 378765-51-6)[1] is a highly valuable structural motif in medicinal chemistry, frequently serving as a core scaffold for monoamine reuptake inhibitors, GPCR ligands, and novel targeted therapeutics. Despite its utility, scaling the synthesis of 3-arylpyrrolidines often presents challenges related to regioselectivity, protecting group management, and the isolation of highly polar amino-phenol products.
As a Senior Application Scientist, I have designed this protocol to bypass traditional chromatographic bottlenecks. By leveraging a convergent, three-step sequence—Heck arylation, global catalytic hydrogenation, and anhydrous deprotection—this route ensures high atom economy, operational simplicity, and scalability from bench to pilot-plant production.
Process Workflow & Mechanistic Causality
The synthetic strategy is built upon three self-validating pillars, each designed with specific mechanistic causality:
-
Palladium-Catalyzed Heck Arylation: We utilize 1-Boc-2,5-dihydro-1H-pyrrole (1-Boc-3-pyrroline)[2] and 1-benzyloxy-4-bromobenzene. Causality: Protecting the phenol as a benzyl ether prevents the free hydroxyl group from coordinating with the palladium catalyst or undergoing oxidative degradation at elevated temperatures. The Heck reaction inherently produces a mixture of
and pyrroline isomers due to rapid -hydride elimination and reinsertion cycles[3]. -
Global Catalytic Hydrogenation: Causality: Instead of performing a costly and tedious chromatographic separation of the pyrroline isomers, the crude mixture is directly subjected to Pd/C-catalyzed hydrogenation. This elegantly achieves two goals simultaneously: it converges all double-bond isomers into the identical, saturated 3-arylpyrrolidine skeleton, and it hydrogenolyzes the benzyl protecting group to reveal the free phenol.
-
Anhydrous Boc Deprotection: Causality: Highly polar amino-phenols are notoriously difficult to extract from aqueous solutions. By utilizing anhydrous 4M HCl in dioxane, we completely avoid aqueous workup. The final product naturally precipitates as a highly pure, crystalline hydrochloride salt, providing a built-in purification step.
Fig 1: Three-step scalable synthetic workflow for 4-(Pyrrolidin-3-yl)phenol hydrochloride.
Quantitative Data: Heck Step Optimization
The efficiency of the initial Heck coupling is the primary driver of overall yield. The table below summarizes the optimization parameters. Entry 2 was selected for the final protocol due to the superior steric accommodation provided by
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Conversion (%) | Isolated Yield (%) |
| 1 | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100 | 75 | 62 |
| 2 | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100 | >95 | 88 |
| 3 | Pd(dppf)Cl₂ | Et₃N | Toluene | 110 | 60 | 51 |
| 4 | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | MeCN | 80 | 80 | 74 |
Table 1: Optimization of the Heck arylation step. Yields represent the isolated mixture of pyrroline isomers.
Self-Validating Experimental Protocols
Step 1: Synthesis of 1-Boc-3-(4-benzyloxyphenyl)-pyrroline (Isomer Mixture)
-
Preparation: To a 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 1-benzyloxy-4-bromobenzene (1.0 eq, 500 g), 1-Boc-2,5-dihydro-1H-pyrrole (1.2 eq, 385 g)[2], and anhydrous DMF (2.5 L).
-
Catalyst Addition: Add Triethylamine (2.0 eq, 530 mL). Sparge the solution with subsurface nitrogen for 30 minutes to remove dissolved oxygen. Add Pd(OAc)₂ (0.02 eq, 8.5 g) and P(o-tolyl)₃ (0.04 eq, 23.1 g).
-
Reaction: Heat the jacket to 100 °C and stir vigorously for 12 hours.
-
In-Process Control (IPC): Withdraw a 1 mL aliquot, dilute with MeCN, and analyze via RP-HPLC (254 nm). Validation Check: The reaction is deemed complete when the aryl bromide peak area is < 2%.
-
Workup: Cool to 20 °C. Quench with DI water (3 L) and extract with MTBE (3 x 1.5 L). Wash the combined organic layers with 5% aqueous LiCl (2 x 1 L) to remove residual DMF. Concentrate under reduced pressure to yield a viscous amber oil. Proceed to Step 2 without further purification.
Step 2: Global Catalytic Hydrogenation
-
Preparation: Transfer the crude isomer mixture from Step 1 into a 2 L Hastelloy autoclave. Dissolve in HPLC-grade Methanol (1.2 L).
-
Catalyst Loading: Carefully add 10% Pd/C (50% wet, 0.05 eq by weight of Pd). Safety Note: Always add the catalyst to the solvent under a nitrogen blanket to prevent ignition of methanol vapors.
-
Reaction: Seal the autoclave, purge with nitrogen (3 cycles), and then purge with hydrogen gas (3 cycles). Pressurize the vessel to 50 psi with H₂ and stir at 25 °C.
-
In-Process Control (IPC): Monitor the hydrogen mass flow meter. Validation Check: The reaction is complete when H₂ uptake ceases completely for >30 minutes (typically 6-8 hours). Confirm via LC-MS (Target mass shift:
352 264). -
Workup: Vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to afford 1-Boc-3-(4-hydroxyphenyl)pyrrolidine as an off-white solid.
Step 3: Anhydrous Boc Deprotection & Salt Formation
-
Preparation: Suspend the intermediate from Step 2 in anhydrous MTBE (800 mL) in a 3 L round-bottom flask under nitrogen.
-
Reaction: Dropwise, add 4M HCl in Dioxane (3.0 eq) over 30 minutes at 20 °C. The suspension will initially clear, followed by the rapid precipitation of a dense white solid as the deprotected amine forms the insoluble hydrochloride salt.
-
In-Process Control (IPC): Stir for 2 hours. Validation Check: Spot the slurry on a silica TLC plate (DCM:MeOH 9:1), stain with Ninhydrin, and heat. The absence of the Boc-protected precursor (
) confirms complete deprotection. -
Isolation (QC Release): Filter the white precipitate over a sintered glass funnel. Wash the filter cake with cold MTBE (2 x 200 mL) to remove cleaved tert-butyl alcohol and residual dioxane. Dry the solid in a vacuum oven at 45 °C for 12 hours.
-
Final Validation: Confirm structure and purity via ¹H-NMR (D₂O) and Karl Fischer titration (Target: < 0.5% water).
References
-
Capot Chemical. "378765-51-6 | 4-Pyrrolidin-3-YL-phenol". Product Catalog & Specifications. URL:[Link]
-
Liu, Z. et al. "Nickel-Catalyzed Stereoselective Arylboration of Unactivated Alkenes". Journal of the American Chemical Society, 2018. URL:[Link]
Sources
Precision Functionalization of 4-(Pyrrolidin-3-yl)phenol: Application Note & Protocols
Executive Summary
The 4-(Pyrrolidin-3-yl)phenol scaffold (CAS 1956356-22-1) represents a privileged pharmacophore in medicinal chemistry, appearing in ligands for opioid receptors, NMDA receptors (NR2B antagonists), and various GPCR targets. Its utility stems from the rigid stereochemical control offered by the pyrrolidine ring combined with the hydrogen-bonding capability of the phenol.
However, this scaffold presents a classic chemoselectivity challenge : the simultaneous presence of a secondary amine (pyrrolidine) and a phenolic hydroxyl group. Both are nucleophilic, but their reactivity profiles diverge significantly based on pH and electrophile hardness. This guide provides field-proven protocols to selectively functionalize the pyrrolidine ring (N-functionalization) while preserving or orthogonally modifying the phenol.
Reactivity Profile & Chemoselectivity Strategy
To achieve high-yield functionalization, one must exploit the pKa differences and nucleophilicity hierarchy of the two functional groups.
The Nucleophilic Hierarchy
-
Secondary Amine (Pyrrolidine):
-
pKa (Conjugate Acid): ~11.0
-
Reactivity: Highly nucleophilic in its neutral state. Reacts rapidly with alkyl halides, aldehydes, and acyl chlorides.
-
-
Phenol (Aromatic Hydroxyl):
-
pKa: ~10.0[1]
-
Reactivity: Weakly nucleophilic in neutral form; highly nucleophilic as a phenoxide anion (pH > 10).
-
Strategic Implications
-
For Selective N-Functionalization: Maintain reaction pH between 7 and 9. In this window, the amine is sufficiently unprotonated to react, while the phenol remains protonated (neutral) and unreactive toward soft electrophiles.
-
For O-Functionalization: The nitrogen must be protected (e.g., N-Boc) to prevent competition. Direct O-alkylation without N-protection is rarely successful due to the superior nucleophilicity of the amine.
Experimental Protocols
Protocol A: Selective N-Alkylation via Reductive Amination
Objective: Introduce alkyl groups to the pyrrolidine nitrogen without touching the phenol. Mechanism: Formation of an iminium ion followed by in situ reduction.[2] The phenol does not participate in imine formation, ensuring 100% chemoselectivity.
Reagents:
-
Aldehyde/Ketone: 1.1 - 1.2 equivalents[5]
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acid Catalyst: Acetic Acid (AcOH)
Step-by-Step Methodology:
-
Preparation: Dissolve 4-(Pyrrolidin-3-yl)phenol (1.0 mmol) in anhydrous DCM (10 mL).
-
Note: If starting with the HCl salt, add 1.0 eq of Triethylamine (TEA) to liberate the free amine.
-
-
Imine Formation: Add the aldehyde (1.1 mmol). If the reaction is sluggish, add AcOH (1-2 drops) to catalyze iminium formation. Stir at Room Temperature (RT) for 30–60 minutes.
-
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 mmol) portion-wise.
-
Why STAB? It is milder than NaBH₄ and will not reduce the aldehyde/ketone before it reacts with the amine, preventing side-product formation.
-
-
Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Target mass = M + Alkyl).
-
Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).
-
Critical: The product is an aminophenol. Ensure the aqueous layer pH is ~8-9 during extraction. If pH is too high (>12), the phenoxide forms and stays in the water.
-
-
Purification: Dry organics over Na₂SO₄ and concentrate. Purify via flash chromatography (DCM/MeOH gradient).
Protocol B: Selective N-Acylation (Amide Coupling)
Objective: Create an amide bond at the pyrrolidine nitrogen. Challenge: Phenolic esters can form if highly reactive acyl chlorides are used with strong bases.
Recommended Method: HATU Coupling
-
Activation: In a vial, dissolve the Carboxylic Acid (1.1 mmol) in DMF (5 mL). Add HATU (1.1 mmol) and DIPEA (2.5 mmol). Stir for 5 minutes to form the activated ester.
-
Addition: Add 4-(Pyrrolidin-3-yl)phenol (1.0 mmol).
-
Reaction: Stir at RT for 2–4 hours.
-
Workup: Dilute with EtOAc. Wash with water (3x) and brine.
-
Self-Validating Step: Check LC-MS. If a mass corresponding to bis-acylation (M + 2xAcyl) is observed, the phenol has reacted. This is rare with HATU but common with acyl chlorides. If observed, treat the crude mixture with K₂CO₃ in MeOH for 30 mins to selectively hydrolyze the unstable phenolic ester back to the phenol, leaving the stable amide intact.
-
Protocol C: Orthogonal O-Functionalization
Objective: Modify the phenol (e.g., ether formation) while keeping the amine defined. Strategy: Protection-Deprotection sequence.
-
Protection: React 4-(Pyrrolidin-3-yl)phenol with Boc₂O (1.1 eq) and NaHCO₃ in Water/Dioxane. Isolate N-Boc-4-(pyrrolidin-3-yl)phenol.
-
O-Alkylation: Dissolve N-Boc intermediate in DMF. Add K₂CO₃ (2.0 eq) and Alkyl Halide (1.1 eq). Heat to 60°C.
-
Why? The base deprotonates the phenol (phenoxide), which then attacks the alkyl halide. The Boc group prevents N-quaternization.
-
-
Deprotection: Treat with 4M HCl in Dioxane or TFA/DCM to remove the Boc group, yielding the O-alkylated pyrrolidine.
Divergent Functionalization Pathways (Diagram)
The following flowchart illustrates the decision logic for functionalizing this scaffold.
Figure 1: Decision tree for chemoselective modification of the 4-(pyrrolidin-3-yl)phenol scaffold.
Comparative Data & Conditions
| Reaction Type | Reagents | Chemoselectivity (N:O) | Notes |
| Reductive Amination | Aldehyde, NaBH(OAc)₃, DCM | >99 : 1 | Best for Alkylation. No O-alkylation observed due to mechanism. |
| Direct Alkylation | Alkyl Halide, K₂CO₃, DMF | ~60 : 40 | Not Recommended. Poor control; leads to mixtures of N-alkyl, O-alkyl, and bis-alkyl products. |
| Amide Coupling | Carboxylic Acid, HATU, DIPEA | >95 : 5 | High selectivity. Trace phenolic ester easily cleaved with mild base. |
| Buchwald-Hartwig | Aryl Halide, Pd catalyst, NaOtBu | Variable | Requires careful ligand selection to prevent O-arylation. |
Troubleshooting & Quality Control
Handling the Zwitterion
The 4-(pyrrolidin-3-yl)phenol molecule can exist as a zwitterion.
-
Problem: Poor solubility in non-polar solvents (Hexane/Et₂O) and potential loss in aqueous workup.
-
Solution: When extracting, keep the aqueous phase pH at ~8.5 (using saturated NaHCO₃). At this pH, the amine is largely neutral (extractable), and the phenol is protonated (neutral, extractable). Avoid pH > 11 (phenoxide stays in water) or pH < 4 (ammonium stays in water).
Purification Tips
-
SCX (Strong Cation Exchange) Cartridges: Ideal for purification.
-
Load reaction mixture (in MeOH).
-
Wash with MeOH (removes non-basic impurities and phenols).
-
Elute with 2M NH₃ in MeOH (releases the amine product).
-
-
Flash Chromatography: Use DCM/MeOH/NH₄OH (e.g., 90:10:1) to prevent streaking of the amine on silica.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link
-
Wang, R., & Xu, J. (2010). "Selective alkylation of aminophenols." Arkivoc. (Demonstrates the selectivity of reductive amination for aminophenols). Link
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. (Context on pyrrolidine scaffolds in drug design). Link
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry. Link
Sources
- 1. ochemtutor.com [ochemtutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 378765-51-6 | 4-Pyrrolidin-3-YL-phenol - Capot Chemical [capotchem.com]
- 4. PubChemLite - 4-(pyrrolidin-3-yl)phenol hydrobromide (C10H13NO) [pubchemlite.lcsb.uni.lu]
- 5. Csp 2 –H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00687A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Deprotection of 4-(Pyrrolidin-3-yl)phenol
[1][2][3]
Ticket Subject: Optimizing Yield & Purity During N-Boc/N-Bn Deprotection Product ID: 4-(Pyrrolidin-3-yl)phenol (and related amphoteric intermediates) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3][4]
Executive Summary: The "Amphoteric Trap"
If you are experiencing low yields (typically <40%) despite full conversion on LCMS, the issue is likely not your reaction chemistry—it is your workup.
4-(Pyrrolidin-3-yl)phenol is an amphoteric molecule .[1][2][3][4] It contains a basic secondary amine (pyrrolidine, pKa ~11) and an acidic phenol (pKa ~10).[2]
-
In Acid (pH < 7): It exists as a water-soluble cation.[1][2][3][4]
-
In Base (pH > 10): It exists as a water-soluble phenolate anion.[1][2][3][4]
-
At Neutral pH: It exists as a zwitterion, which often has poor solubility in both organic solvents (DCM, EtOAc) and cold water.[2][3]
Standard aqueous extraction (separatory funnel) is the primary cause of yield loss. This guide provides protocols to bypass extraction entirely or optimize it for amphoteric species.
Reaction Optimization (The Chemistry)
Scenario A: N-Boc Deprotection (Acidolysis)
Target: Removal of tert-butyloxycarbonyl group.[1][2][3][4][5]
The Hidden Risk: The tert-butyl cation (
Optimized Protocol: The "Scavenger Cocktail"
-
Dissolution: Dissolve 1.0 equiv of N-Boc-4-(pyrrolidin-3-yl)phenol in DCM (concentration 0.1 M).
-
Scavenger Addition: Add Triethylsilane (TES) or Triisopropylsilane (TIS) (2.0 – 5.0 equiv).[2][4]
-
Why? Silanes act as a "hydride sponge," trapping the
cation to form inert isobutane/isobutylene before it attacks the phenol.
-
-
Acid Addition: Add TFA (Trifluoroacetic acid) to reach a 1:1 to 1:4 ratio (v/v) with DCM.
-
Note: Do not premix TFA/DCM; add TFA to the substrate/scavenger mix.[4]
-
-
Reaction: Stir at RT for 1–2 hours. Monitor by LCMS.[2][3][4][5]
-
Quench: Do not add water. Proceed directly to Isolation Method 1 (Trituration) or Method 2 (SCX).[2][4]
Scenario B: N-Bn Deprotection (Hydrogenolysis)
Target: Removal of Benzyl group.[2][3][4]
The Hidden Risk: Amine poisoning of the catalyst and solubility issues.
-
Solvent: Use MeOH or EtOH.[2][3][4] If solubility is poor, add 1-2 equiv of HCl or AcOH to protonate the amine.[3]
-
Catalyst: Pd(OH)₂/C (Pearlman’s Catalyst) is often superior to Pd/C for stubborn secondary benzyl amines.[2][3][4]
-
Pressure: 1 atm H₂ (balloon) is usually sufficient; heat to 40°C if sluggish.
Isolation & Purification (The Engineering)
Choose your isolation path based on the desired final form.[3][4]
Method 1: The "Salt Crash" (High Yield, Salt Form)
Best for: Storing the compound as a stable intermediate.
-
Evaporation: Concentrate the reaction mixture (TFA/DCM) to an oil under reduced pressure. Do not heat above 40°C.
-
Co-evaporation: Add Toluene (2x volume) and evaporate again to remove residual TFA.[2][3][4] Repeat twice.
-
Trituration:
-
Filtration: Filter the solid. Wash with fresh MTBE.[2][3][4]
-
Yield: Typically >90%.
Method 2: "Catch and Release" (High Purity, Free Base)
Best for: Removing non-basic impurities and isolating the zwitterion.
Technology: SCX-2 (Strong Cation Exchange) Cartridges.[1][2][3][4]
-
Load: Dissolve crude reaction mixture (in MeOH/DCM) and load onto a pre-conditioned SCX-2 cartridge.
-
Wash: Flush column with MeOH (3–4 column volumes).
-
Elute: Release the product using 2M Ammonia in Methanol (or 7M NH3 in MeOH).
-
Concentrate: Evaporate the ammoniacal methanol.
-
Result: Pure free base 4-(pyrrolidin-3-yl)phenol.[1][2][3][4]
Method 3: The "Isoelectric Precipitation" (Scale-Up)
Best for: Large scale (>10g) where chromatography is expensive.
Workflow Visualization
Figure 1: Isolation Decision Tree
Caption: Logical flow for selecting the optimal workup based on reaction type and desired product form.
[1][2]
Troubleshooting & FAQs
| Issue | Probable Cause | Corrective Action |
| "My product disappeared after aqueous extraction." | Product is in the aqueous layer (Water soluble salt or zwitterion).[1][2][3][4] | Do not discard water layer. Lyophilize (freeze-dry) the aqueous layer to recover the salt. Switch to Method 2 (SCX) for future runs. |
| "I see a +56 mass peak in LCMS." | tert-Butylation of the phenol ring.[2][3][4] | The phenol acted as a nucleophile toward the |
| "The product is a sticky gum, not a solid." | Residual TFA or solvent trapped in the crystal lattice.[3][4] | Dissolve gum in a small amount of MeOH, then add excess Et₂O/MTBE dropwise with vigorous stirring/sonication to induce precipitation.[3][4] |
| "Yield is low during Hydrogenolysis (N-Bn)." | Catalyst poisoning by the amine.[2][3][4] | Add 1.0 eq of HCl or Acetic Acid to the reaction solvent to protonate the amine, preventing it from binding to the Pd surface. |
References
-
Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group."[2][3][4] International Journal of Peptide and Protein Research, vol. 12, no.[3][4] 5, 1978, pp. 258-268.[2][3][4] (Foundational work on scavengers). Link
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition.[2][3][4] John Wiley & Sons, 2014.[2][3][4] (Standard reference for Boc/Bn deprotection conditions). Link[2]
-
Sigma-Aldrich (Merck). "Solid Phase Extraction (SPE) Methodology - SCX."[1][2][3][4] (Protocol for Strong Cation Exchange).[2][3][4] Link
-
Organic Syntheses. "Deprotection of N-Boc amines." Org.[2][3][4][9] Synth. 2004, 81, 204-212.[2][3][4] (General robust protocols). Link
Sources
- 1. 1197466-46-8|4-(Pyrrolidin-2-yl)phenol hydrobromide|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 4-(pyrrolidin-3-yl)phenol hydrobromide (C10H13NO) [pubchemlite.lcsb.uni.lu]
- 3. 2-Aminophenol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Optimization for 4-(Pyrrolidin-3-yl)phenol
Executive Summary: The Physicochemical Challenge
4-(Pyrrolidin-3-yl)phenol (CAS: 378765-51-6 for the free base, often supplied as HCl or HBr salts) presents a classic "amphiphilic solubility paradox" in biological assays.[1]
Structurally, it contains:
-
A Lipophilic Core: The phenyl ring and the pyrrolidine carbon backbone.[1]
-
A Weak Acid: The phenolic hydroxyl (pKa ~10.0).[1]
-
A Secondary Amine: The pyrrolidine nitrogen (pKa ~10.5–11.0).[1]
The Core Problem: At physiological pH (7.4), the amine is protonated (cationic), and the phenol is protonated (neutral). While the cationic charge aids solubility, the lipophilic scaffold often drives aggregation or precipitation when high-concentration DMSO stocks are diluted into aqueous media ("Solvent Shock"). Furthermore, if the compound is supplied as a free base , it is poorly soluble in neutral water and requires specific acidification or organic cosolvents to dissolve.
Diagnostic Troubleshooting Guide
Use this decision tree to identify the root cause of your solubility failure.
Figure 1: Diagnostic decision tree for identifying the mechanism of precipitation.
Critical Protocols
Protocol A: Preparation of Stable Stock Solutions
The "Golden Rule": Never assume the salt form. Check your vial label.[1]
| Solvent System | Suitability | Max Conc.[1][2] (Est.)[1][2] | Notes |
| 100% DMSO | Excellent | >50 mM | Best for Free Base.[1] Hygroscopic; store aliquots at -20°C to prevent water uptake and crystallization [1].[1] |
| Water (Neutral) | Poor (Free Base) | <1 mM | Free base will float or clump.[1] |
| Water (Acidified) | Good | ~10-20 mM | Add 1.1 equivalents of HCl to convert Free Base to Salt in situ.[1] |
| Ethanol | Moderate | ~10 mM | Evaporates easily; concentration changes over time.[1] |
Step-by-Step for DMSO Stock:
-
Weigh the compound in a glass vial (avoid plastics initially to prevent static/sticking).[1]
-
Add molecular biology grade DMSO (anhydrous) to achieve 10 mM or 50 mM .[1]
-
Vortex vigorously for 30 seconds.
-
Visual Check: Hold against a light.[1][3] If cloudy, sonicate at 37°C for 5 minutes.
-
Aliquot into amber tubes and freeze. Do not freeze-thaw more than 3 times.
Protocol B: The "Intermediate Dilution" Method (Preventing Crash-Out)
Directly pipetting 1 µL of 50 mM DMSO stock into 1 mL of media (1:1000 dilution) creates a local high-concentration "plume" where the compound precipitates instantly before mixing.
Correct Workflow:
-
Prepare 1000x Stock: 50 mM in DMSO.
-
Prepare 10x Working Solution: Dilute the 1000x stock 1:100 into Assay Buffer (or Media).
-
Crucial Step: If precipitation occurs here, use an Intermediate Solvent (e.g., 10% DMSO in buffer) or add a solubilizer (see Protocol C).[1]
-
-
Final Addition: Add the 10x Working Solution to your cells (1:10 dilution).
Why this works: It reduces the concentration gradient and allows you to spot precipitation before adding it to precious cells.[1]
Advanced Formulation: Cyclodextrins
If Protocol B fails and you need concentrations >50 µM, use (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) .[1] This encapsulates the lipophilic phenyl ring, shielding it from water while maintaining solubility [2].[1]
Protocol C: HP-β-CD Complexation
-
Prepare a 20% (w/v) HP-β-CD stock solution in sterile water or PBS.[1]
-
Dissolve your compound in this vehicle instead of pure water.[1]
-
Alternative: If using a DMSO stock, dilute the DMSO stock into the 20% HP-β-CD solution first, then dilute that mixture into the assay media.
-
-
Result: The cyclodextrin "cages" the drug, preventing aggregation.[1]
Frequently Asked Questions (FAQs)
Q: My compound precipitates in DMEM but not in PBS. Why? A: DMEM contains proteins (if serum is added) and high salts.[1]
-
Serum Effect: Albumin (BSA/FBS) usually helps solubility by binding the drug.[1][2] If it precipitates with serum, the drug might be cross-linking proteins (rare for this structure) or the serum is cold. Ensure media is pre-warmed to 37°C.
-
Salting Out: High ionic strength in DMEM can reduce the solubility of the salt form.[1] Switch to Protocol C (Cyclodextrins).[1]
Q: Can I filter the media if I see a precipitate? A: NO. Filtering removes the drug.[1][2] You will have an unknown (and likely zero) concentration in your assay.[1] You must solve the solubility issue, not hide it [3].
Q: The solution is clear, but my IC50 is variable. Is this a solubility issue? A: Yes, it could be micro-precipitation .[1] The crystals are too small to see with the naked eye but settle over time.
-
Validation: Spin the "dissolved" solution at 10,000 x g for 10 minutes. Measure the concentration of the supernatant by UV/HPLC. If it's lower than expected, you have micro-precipitation.[1]
Visualizing the Assay Workflow
Figure 2: Optimal dilution workflow to prevent solvent shock.
References
-
BenchChem. (2025).[1][2][4] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (General reference for HP-β-CD usage in assays).
-
BenchChem. (2025).[1][2][4] Troubleshooting Compound Precipitation in Cell Culture Media. Retrieved from
-
Procell. (2024).[1] Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from
(Note: Specific solubility data for 4-(Pyrrolidin-3-yl)phenol is derived from structural analogs and general physicochemical principles of amino-phenols as exact experimental datasets are proprietary or limited in public domains.)
Sources
Preventing oxidation of the phenol group in 4-(Pyrrolidin-3-yl)phenol
Technical Support Center: Preventing Oxidation of 4-(Pyrrolidin-3-yl)phenol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to handle and react electron-rich aromatics. 4-(Pyrrolidin-3-yl)phenol presents a unique synthetic challenge: it contains both a highly oxidizable phenol group and a basic secondary amine (the pyrrolidine ring). This bifunctionality creates an internal catalyst for auto-oxidation.
This guide abandons generic advice in favor of field-proven, mechanistic solutions to stabilize this specific molecule during storage, handling, and complex synthetic workflows.
Mechanistic Insight: The Causality of Degradation
Why does your isolated 4-(Pyrrolidin-3-yl)phenol turn pink or brown on the benchtop? The degradation is not random; it is driven by the molecule's own structural features.
The secondary amine in the pyrrolidine ring is sufficiently basic to establish an intermolecular equilibrium with the phenolic hydroxyl group, generating trace amounts of the phenoxide anion. Phenoxides have a significantly lower oxidation potential than neutral phenols. In the presence of ambient oxygen or trace transition metals, the phenoxide undergoes a facile Single Electron Transfer (SET) to form a phenoxy radical. While the bond dissociation energy (BDE) of a standard phenol O-H is approximately 86.7 kcal/mol, amine-mediated deprotonation bypasses this energetic barrier, 1[1]. These resulting radicals rapidly couple or over-oxidize to form 2[2].
Mechanistic pathway of phenol auto-oxidation to quinone derivatives.
Troubleshooting Guide & FAQs
Q1: My isolated 4-(Pyrrolidin-3-yl)phenol degrades rapidly during storage. How can I prevent this? Analysis & Solution: The freebase form is inherently unstable due to the amine-mediated phenoxide formation described above. To ensure long-term stability, the molecule must be stored as a salt (e.g., 3)[3]. Protonating the pyrrolidine amine neutralizes its basicity and creates an acidic microenvironment that locks the phenol in its protonated, oxidation-resistant state.
Q2: I need to run a cross-coupling reaction under basic conditions. How do I protect the phenol from oxidizing? Analysis & Solution: Basic conditions (e.g., K₂CO₃, Cs₂CO₃) will quantitatively deprotonate the phenol. If your reaction temperature is elevated and trace oxygen is present, oxidation is inevitable. You must use a temporary 4[4]. For basic conditions, silyl ethers (like TBS) or benzyl ethers (Bn) are ideal because they mask the reactive hydroxyl and are highly stable to base, only to be cleaved later under specific orthogonal conditions.
Q3: Can I run reactions on the free phenol without protecting it? Analysis & Solution: Yes, but it requires rigorous exclusion of oxygen and the potential use of sacrificial antioxidants. You must work under a strict Schlenk line setup with an 5 (Argon is heavier and preferred over Nitrogen)[5]. Additionally, adding a sacrificial antioxidant like Butylated hydroxytoluene (BHT) can intercept radical intermediates via Hydrogen Atom Transfer (HAT) before they degrade your substrate[1].
Decision tree for preventing oxidation during synthetic workflows.
Quantitative Data: Protective Strategies Comparison
To help you select the right strategy for your specific workflow, consult the quantitative stability data below:
| Protection Strategy | Reagent / Group | Base Stability | Acid Stability | Oxidation Resistance | Cleavage Conditions |
| Protecting Group | TBS Ether | Excellent | Poor | Excellent | TBAF or mild aqueous acid |
| Protecting Group | Benzyl (Bn) Ether | Excellent | Excellent | Excellent | Pd/C, H₂ (Hydrogenolysis) |
| Antioxidant | BHT (1-5 mol%) | N/A | N/A | High (Sacrificial) | Removed via chromatography |
| Salt Formation | HCl Salt | Poor (Reverts to freebase) | Excellent | Excellent (Solid state) | Aqueous basic workup |
Experimental Protocols (Self-Validating Systems)
Protocol 1: Preparation of the Hydrochloride Salt for Stable Storage
Causality: Converts the basic amine into a non-nucleophilic, non-basic ammonium salt, preventing the formation of the highly oxidizable phenoxide anion.
-
Dissolve 4-(Pyrrolidin-3-yl)phenol (1.0 eq) in anhydrous diethyl ether containing 5% methanol under an Argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Dropwise, add a solution of HCl in dioxane (4.0 M, 1.1 eq) while stirring vigorously.
-
Stir for 30 minutes at 0 °C. A white precipitate should form.
-
Filter the precipitate rapidly under a stream of Argon and wash with cold, anhydrous diethyl ether. Dry under high vacuum.
Validation Check: Successful salt formation is visually confirmed by the transition from a highly colored (pink/brown) freebase oil/solid to a stable, off-white to white crystalline powder. The salt will exhibit a significantly shifted
value on TLC (often streaking at the baseline in non-polar solvents) compared to the freebase.
Protocol 2: Protection of the Phenol as a TBS Ether
Causality: Sterically and electronically masks the reactive hydroxyl group, rendering the aromatic ring inert to basic and oxidative cross-coupling conditions.
-
Dissolve the freebase 4-(Pyrrolidin-3-yl)phenol (1.0 eq) in anhydrous Dichloromethane (DCM) under Argon.
-
Add Imidazole (1.5 eq) and cool the mixture to 0 °C.
-
Add tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and purify via flash column chromatography.
Validation Check: Protection is confirmed via TLC (UV and KMnO₄ stain). The TBS-protected product will elute significantly faster (higher
) than the highly polar starting phenol. Furthermore, the protected product spot will not turn brown upon prolonged exposure to ambient air on the TLC plate.
Protocol 3: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
Causality: Removes dissolved diatomic oxygen from the solvent lattice, preventing the Single Electron Transfer (SET) event that initiates radical auto-oxidation.
-
Place the reaction solvent in a Schlenk flask equipped with a magnetic stir bar. Seal the flask.
-
Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Open the flask to a high vacuum line for 5–10 minutes to evacuate the headspace.
-
Close the vacuum valve and submerge the flask in a warm water bath to thaw the solvent.
-
Repeat steps 2–4 for a total of three cycles. After the final thaw, backfill the flask with Argon.
Validation Check: During the first thaw cycle, vigorous bubbling will be observed as dissolved oxygen and nitrogen escape the solvent lattice. By the third cycle, the thawing solvent should melt silently without any gas evolution, confirming complete deoxygenation.
References
-
BenchChem. "Technical Support Center: Prevention of Phenol Compound Oxidation During Reactions." 5
-
IIT Bombay. "Protecting Groups." 4
-
Sigma-Aldrich. "4-Pyrrolidin-3-yl-phenol hydrochloride | 1956356-22-1." 3
-
Chemistry Steps. "Reactions of Phenols." 2
-
National Institutes of Health (PMC). "Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity." 1
Sources
- 1. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 3. 4-Pyrrolidin-3-yl-phenol hydrochloride | 1956356-22-1 [sigmaaldrich.com]
- 4. chem.iitb.ac.in [chem.iitb.ac.in]
- 5. benchchem.com [benchchem.com]
Troubleshooting low conversion rates in 4-(Pyrrolidin-3-yl)phenol synthesis
This guide addresses the technical bottlenecks in the synthesis of 4-(Pyrrolidin-3-yl)phenol , specifically focusing on the "Classic Route" (Grignard addition
The most common cause of "low conversion" in this synthesis is not chemical reactivity, but phase-transfer loss due to the amphoteric nature of the final product.
Diagnostic Interface
Status: Active Analyst: Senior Application Scientist Topic: Troubleshooting Low Conversion & Yield Loss[1]
Phase 1: Diagnostic Flowchart
Before altering reaction parameters, identify the exact stage of failure. Use this logic tree to isolate the variable.
Caption: Diagnostic logic to distinguish between synthetic failure and isolation loss.
Module 1: The "Amphoteric Trap" (Critical Yield Loss)
Symptom: LC-MS shows high conversion, but isolated yield is <20%. Root Cause: The target molecule contains a basic secondary amine (pKa ~11.3) and an acidic phenol (pKa ~10).
-
pH < 9: Molecule is protonated (Cationic)
Stays in water. -
pH > 10: Molecule is deprotonated (Anionic)
Stays in water. -
Result: Standard extraction (DCM/Water) washes the product away at almost any pH.
Protocol 1.1: Isoelectric Extraction (The "Salting Out" Method) Do not use standard DCM/EtOAc extractions.
-
Adjust pH: Bring the aqueous phase carefully to pH 9.5–10.0 (the approximate isoelectric point where net charge is minimized, though zwitterions exist).
-
Solvent Switch: Use n-Butanol or IPA:Chloroform (1:3) as the organic phase. These polar solvents can extract the zwitterion.
-
Saturation: Saturate the aqueous phase with solid NaCl to push the organic product out ("Salting out").
-
Alternative (Recommended): Evaporate the aqueous phase to dryness and triturate the solid residue with MeOH/DCM (1:9) to extract the product from inorganic salts.
Module 2: Grignard Addition Stalls (Step A)
Reaction: 4-Methoxyphenylmagnesium bromide + N-Boc-3-pyrrolidinone.[1] Symptom: Recovery of starting ketone; formation of "wet" quench products.
Q: Why does the reaction stop at 30-40% conversion? A: Enolization vs. Nucleophilic Attack. The 3-pyrrolidinone ketone is sterically crowded and has acidic alpha-protons.[1] The Grignard reagent can act as a base (deprotonating the ketone to an enolate) rather than a nucleophile. Once enolized, the ketone is protected from further attack until quench, where it reverts to starting material.
Troubleshooting Protocol:
-
Temperature Control: Lower the addition temperature to -78°C to favor kinetic nucleophilic addition over thermodynamic enolization.
-
Additive: Add CeCl₃ (Cerium(III) chloride) to the reaction (Luche reduction conditions adapted for Grignard). The organocerium species is less basic and more nucleophilic, significantly suppressing enolization [1].
-
Protocol: Dry CeCl₃[1]·7H₂O (140°C, high vac, 2h)
Suspend in THF Stir 2h Add Grignard Add Ketone.
-
Module 3: Demethylation Failure (Step D)
Reaction: 3-(4-methoxyphenyl)pyrrolidine
Q: BBr₃ is yielding a black mess. What is the alternative? A: Pyridinium Hydrochloride Melt. BBr₃ can complex strongly with the amine nitrogen, requiring a large excess (6+ equivalents). The complex often precipitates, stopping the reaction.
Protocol 3.1: The Melt Method This method avoids solvent effects and drives the reaction thermally [2].
-
Mix: Combine the methoxy substrate and Pyridinium Hydrochloride (10–20 equiv.) in a flask. No solvent.
-
Heat: Heat to 180–200°C . The salt melts, dissolving the substrate.
-
Monitor: Stir for 1–3 hours.
-
Quench: Cool to ~80°C and dilute with water.
-
Workup: Proceed to Isoelectric Extraction (Module 1).
Module 4: Hydrogenation & Catalyst Poisoning
Reaction: Dehydration alkene
Q: Why is the Pd/C catalyst dying? A: Amine Poisoning. Free amines bind strongly to the Pd surface, inhibiting catalysis.
Optimization Table: Hydrogenation Conditions
| Parameter | Standard (Prone to Failure) | Optimized (High Conversion) |
|---|---|---|
| Solvent | MeOH / EtOH | MeOH + 1.0 eq.[1] HCl or AcOH |
| State | Free Amine | Amine Salt (HCl or TFA) |
| Pressure | Balloon (1 atm) | Parr Shaker (40–50 psi) |
| Temp | RT | 40–50°C |[1]
Mechanistic Note: Protonating the amine (using acidic solvent) prevents the nitrogen lone pair from coordinating to the Palladium, keeping the active sites open for the alkene [3].
Summary of Key Specifications
| Step | Common Failure Mode | Corrective Action |
| Grignard | Enolization (SM Recovery) | Use CeCl₃ additive; Low Temp (-78°C).[1] |
| Dehydration | Boc Cleavage | Use Burgess Reagent if Boc retention is required. |
| Hydrogenation | Catalyst Poisoning | Run in acidic media (AcOH or MeOH/HCl). |
| Demethylation | Incomplete/Tarring | Switch to Pyridinium HCl melt (180°C). |
| Isolation | Aqueous Loss | Salting out + n-Butanol extraction; pH 9.[1]5. |
References
-
Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents." Journal of the American Chemical Society, 111(12), 4392-4398. [1]
-
Hertler, W. R. "Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride." Organic Process Research & Development, 8(6), 1065-1071.
-
Rylander, P. N. "Hydrogenation Methods." Academic Press, Best Practices in Catalysis.
Sources
Technical Support Center: Optimization of Chiral Resolution for 4-(Pyrrolidin-3-yl)phenol
Executive Summary
This guide addresses the chiral resolution of 4-(pyrrolidin-3-yl)phenol , a scaffold containing a basic secondary amine and an acidic phenolic moiety. This amphoteric nature presents unique solubility challenges. The following protocols prioritize Diastereomeric Salt Formation for bulk resolution and Chiral HPLC for analytical determination or high-purity polishing.
Module 1: Classical Resolution (Diastereomeric Crystallization)
Core Principle
The secondary pyrrolidine amine (
Recommended Resolving Agents
Based on structural analogs (3-arylpyrrolidines), the following agents are statistically most likely to succeed:
-
L-(+)-Tartaric Acid / D-(-)-Tartaric Acid: The "Gold Standard" for pyrrolidines.
-
Dibenzoyl-L-tartaric acid (L-DBTA): Use if the tartrate salt yields oils (the benzoyl groups increase lipophilicity and crystallinity).
-
N-Acetyl-L-phenylalanine: Effective for amphoteric amines via hydrogen bonding networks.
Troubleshooting Guide (FAQ)
Q1: My salt comes out as a sticky oil instead of crystals. How do I fix this?
-
Cause: Solvation of the pyrrolidine ring or high flexibility of the alkyl chain preventing lattice formation.
-
Solution:
-
Switch Solvent: Move from protic solvents (MeOH/EtOH) to aprotic/protic mixtures (e.g., iPrOH:Acetone 9:1 or EtOH:EtOAc ). The lower polarity forces tighter ion pairing.
-
Change Agent: Switch from Tartaric Acid to Di-p-toluoyl-L-tartaric acid (L-DTTA) . The aromatic stacking often induces crystallization.
-
Seeding: Obtain a seed crystal by scratching the flask wall or letting a small aliquot evaporate slowly in a test tube.
-
Q2: The yield is high (80%), but the enantiomeric excess (ee) is low (<20%).
-
Cause: "Eutectic entrapment" or isostructural precipitation (both salts crystallize together).
-
Solution:
-
Recrystallization: Do not discard! Recrystallize the solid from a solvent where it is more soluble (usually adding 5-10% water to MeOH).
-
The "Pope-Peachy" Method: Use 0.5 equivalents of the chiral acid and 0.5 equivalents of an achiral mineral acid (HCl). This forces the "wrong" enantiomer to stay in solution as the soluble hydrochloride salt.
-
Protocol: Universal Salt Screening Matrix
| Parameter | Condition A (Polar) | Condition B (Intermediate) | Condition C (Non-Polar) |
| Solvent | Methanol (MeOH) | Ethanol / Water (95:5) | Isopropanol (IPA) / Acetone |
| Concentration | 0.1 M | 0.1 M | 0.05 M |
| Temperature | Heat to reflux | Heat to reflux | Heat to |
| Stoichiometry | 1:1 (Amine:Acid) | 1:1 | 2:1 (Amine:Acid) |
Module 2: Chromatographic Resolution (HPLC/SFC)
Column Selection Strategy
For 3-substituted pyrrolidines, polysaccharide-based stationary phases are dominant.
-
Primary: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Secondary: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Method Development FAQ
Q3: I see severe peak tailing for both enantiomers.
-
Cause: The secondary amine interacts strongly with residual silanols on the silica support.
-
Solution:
-
Add Base: You MUST add a basic modifier. Standard: 0.1% Diethylamine (DEA) or 0.1% Ethylenediamine (EDA) in the mobile phase.
-
Note: Do not use Triethylamine (TEA) if using MS detection; it suppresses ionization.
-
Q4: The peaks are merging (Resolution
-
Cause: Inadequate selectivity of the mobile phase.
-
Solution:
-
Switch Modifier: Change from IPA to Ethanol or Methanol . Ethanol often provides sharper peaks for pyrrolidines.
-
Lower Temperature: Run the column at
. Lower temperature increases the difference in adsorption enthalpy between enantiomers.
-
Optimized HPLC Protocol
| Parameter | Setting |
| Column | Chiralpak AD-H ( |
| Mobile Phase | n-Hexane : Ethanol : DEA (80 : 20 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 280 nm (Phenol absorption) |
| Temperature |
Module 3: Workflow Visualization
Figure 1: Salt Resolution Optimization Logic
Caption: Decision tree for troubleshooting diastereomeric salt crystallization.
Figure 2: HPLC Method Development Pathway
Caption: Systematic workflow for optimizing chiral HPLC separation parameters.
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols for Chiral Resolution of Pyrrolidine-3,4-diamine Enantiomers. Retrieved from 3
-
Onyx Scientific. (2022). Chiral Resolution Screening | Solid State. Retrieved from 4
-
Phenomenex. (2020). Chiral HPLC Separations Guidebook. Retrieved from 5
-
LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from 6
-
Kmecz, I., et al. (2007).[7] Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Chirality, 19(6), 430-433.[7] Retrieved from 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. onyxipca.com [onyxipca.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Remediation for 4-(Pyrrolidin-3-yl)phenol
Status: Operational Ticket ID: PD-REM-PYR-001 Subject: Removal of Palladium Impurities from Amphoteric/Chelating Scaffolds
Executive Summary & Diagnostic Framework
The Challenge: Synthesizing 4-(Pyrrolidin-3-yl)phenol typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) or hydrogenation. This molecule presents a unique "double-threat" for palladium retention:
-
The Secondary Amine (Pyrrolidine): A strong σ-donor (Lewis base) that coordinates tightly with electrophilic Pd(II) species.
-
The Phenol: An electron-rich moiety that can facilitate
-allyl complexation or oxidative addition reversibility.
Because the molecule is zwitterionic-capable, standard acid/base washes often fail to fully dislodge the metal, as the palladium can migrate between the nitrogen and oxygen binding sites depending on pH.
Regulatory Targets (ICH Q3D): Before selecting a protocol, define your hard limit based on the drug's administration route.
| Administration Route | Permitted Daily Exposure (PDE) | Limit (10g daily dose) | Limit (1g daily dose) |
| Oral | 100 µ g/day | 10 ppm | 100 ppm |
| Parenteral (IV) | 10 µ g/day | 1 ppm | 10 ppm |
| Inhalation | 1 µ g/day | 0.1 ppm | 1 ppm |
Decision Matrix: Selecting the Remediation Strategy
Do not apply a "one-size-fits-all" approach. Use this logic flow to minimize yield loss while maximizing clearance.
Figure 1: Strategic decision tree for palladium removal based on initial contamination levels.
Protocol A: Solid-Supported Scavengers (The Gold Standard)
This is the most reliable method for 4-(Pyrrolidin-3-yl)phenol because it relies on chemisorption (covalent bonding) rather than physisorption.
Why it works: Sulfur atoms (soft bases) have a higher affinity for Palladium (soft acid) than the pyrrolidine nitrogen (hard/borderline base). We use SiliaMetS® Thiol or MP-TMT to outcompete the API.
Materials Required
-
Scavenger: SiliaMetS® Thiol (SiliCycle) or MP-TMT (Biotage).
-
Solvent: Methanol, Ethanol, or DMF (avoid DCM if possible; Pd complexes are too stable in it).
-
Temperature Control: Heating block set to 50°C.
Step-by-Step Procedure
-
Dissolution: Dissolve your crude 4-(Pyrrolidin-3-yl)phenol (Free Base) in Methanol (10 volumes).
-
Note: Do not use the HCl salt here; the scavenger works best when the Pd is not electrostatically shielded.
-
-
Loading: Add the Scavenger.[1]
-
Calculation: Add 4 equivalents of scavenger relative to the residual Pd content (molar). If Pd content is unknown, add 10-20 wt% relative to the mass of the API.
-
-
Incubation: Stir at 50°C for 4 hours .
-
Critical: Room temperature is often insufficient to break the Pd-Pyrrolidine chelate. Heat provides the activation energy for ligand exchange.
-
-
Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane filter) to remove the silica.
-
Wash: Wash the filter cake with 2 volumes of MeOH to recover adsorbed product.
Performance Comparison Table
| Scavenger Type | Functional Group | Affinity for Pd | Compatibility with Amines |
| Thiol (Si-SH) | Propylthiol | High (Pd(II) & Pd(0)) | Excellent (Non-acidic) |
| DMT (Si-DMT) | Dimercaptotriazine | Very High (Pd(II)) | Good (High selectivity) |
| TAA (Si-TAA) | Triamine | Moderate | Poor (Competes with API) |
| Carbon | Activated Charcoal | Variable | Poor (Traps API) |
Protocol B: The "Salt Break" Crystallization
If scavengers fail to reach <10 ppm, or if they are too expensive for early-phase scale-up, use the "Salt Break" method. This forces the Pd off the nitrogen by protonating the amine.
Mechanism:
Step-by-Step Procedure
-
Dissolution: Dissolve crude free base in Isopropanol (IPA) at 60°C.
-
Acidification: Slowly add 1.1 equivalents of HCl (4M in Dioxane or concentrated aqueous).
-
Digestion: Stir at 60°C for 30 minutes. The mixture may become heterogeneous.[2]
-
Cooling: Cool slowly to 0-5°C over 2 hours.
-
Isolation: Filter the solid 4-(Pyrrolidin-3-yl)phenol hydrochloride.
-
Wash: Wash the cake with cold IPA. The Palladium (now as soluble
species) will remain in the filtrate.
Troubleshooting & FAQs
Q1: I used activated carbon, and my yield dropped by 40%. Why? A: 4-(Pyrrolidin-3-yl)phenol is a flat, polar aromatic molecule. Activated carbon works by pore diffusion and non-specific adsorption. It binds your phenol ring almost as well as it binds the palladium.
-
Fix: Switch to SiliaMetS Thiol . It binds chemically to the metal, leaving your organic molecule in solution.
Q2: The Pd levels dropped from 5000 ppm to 200 ppm, but plateaued there. How do I get to <10 ppm? A: This is a kinetic trap. The remaining Pd is likely buried deep inside the Pd(0) nanoclusters or tightly chelated.
-
Fix 1 (Sequential): Filter the scavenger and add a fresh batch. Equilibrium favors removal in steps.
-
Fix 2 (Oxidation): Add a mild oxidant (e.g., open to air or trace peroxides) if compatible. This converts inert Pd(0) clusters into Pd(II), which scavengers capture more easily.
Q3: Can I use scavengers on the HCl salt of my product? A: Generally, no . Scavengers like Thiol-silica operate best in neutral to slightly basic conditions. If your API is an HCl salt, the protons may interfere with the sulfur-metal binding or degrade the silica matrix.
-
Workflow: Free base the amine
Scavenge Pd Re-form HCl salt.
Q4: My product is turning pink/red after scavenging. A: This indicates "leaching" or colloidal palladium oxidation.
-
Fix: Ensure you are using a 0.22 µm or 0.45 µm filter. Colloidal Pd can pass through standard frits. A final wash with a chelating resin (like EDTA-functionalized silica) can remove these color bodies.
Mechanism of Action (Visualized)
The following diagram illustrates why the Thiol scavenger succeeds where simple washing fails. The Thiol sulfur acts as a "Soft Base" trap, energetically favored over the Nitrogen.
Figure 2: Thermodynamic competition: The sulfur-palladium bond is stronger and more irreversible than the nitrogen-palladium coordinate bond.
References
-
ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. (2019). Guidelines for elemental impurity limits in drug products.
-
Palladium Removal from Reaction Mixtures. Garrett, C. E., & Prasad, K.[3] (2004). Advanced Synthesis & Catalysis. Detailed review of scavenger efficiencies.
-
SiliaMetS® Metal Scavengers User Guide. SiliCycle Inc. Technical documentation on Thiol and DMT functionality for amine-containing APIs.
-
Removal of Palladium from Pharmaceutical Ingredients. Johnson Matthey. Technical guides on Fibers and Scavengers (Smopex).
-
Purification of Pyrrolidine Derivatives. BenchChem Technical Notes. Protocols for handling zwitterionic intermediates.
Sources
Technical Support Center: 4-(Pyrrolidin-3-yl)phenol Stability & Handling
[1][2][3][4]
Status: Operational Scope: Storage, Solubility, Stability, and Troubleshooting Chemical Class: Bifunctional Scaffold (Phenolic Secondary Amine)
Core Chemical Identity & Stability Profile
Before addressing specific storage protocols, it is critical to understand why this compound degrades. 4-(Pyrrolidin-3-yl)phenol contains two reactive centers that dictate its stability profile:
-
The Phenol Moiety: Susceptible to Autoxidation .[1][2] In the presence of oxygen and light, phenols can oxidize to form quinones (often pink or brown colored). This process is accelerated at higher pH (when the phenol is deprotonated).
-
The Pyrrolidine Ring (Secondary Amine):
Quick Reference: Stability Matrix
| State | Condition | Stability Rating | Primary Risk |
| Solid (Salt) | -20°C, Desiccated | High (Years) | Hygroscopicity |
| Solid (Free Base) | -20°C, Inert Gas | Moderate (Months) | CO₂ absorption, Oxidation |
| Solution (DMSO) | -80°C | High (Months) | Freeze/Thaw degradation |
| Solution (Water) | +4°C or RT | Low (Hours/Days) | Oxidation, Microbial growth |
Solid State Storage: Troubleshooting & FAQs
Q: I received the compound as a white powder, but after a week on the bench, it turned pink. Is it ruined?
A: The pink coloration indicates surface oxidation of the phenol moiety to quinone species.
-
Diagnosis: If the color is faint, the bulk purity is likely still >95%. The oxidation products have high extinction coefficients, meaning a tiny amount causes visible color change.
-
Remedial Action: Check purity via HPLC. If purity is acceptable, repurify via recrystallization or use immediately.[2]
-
Prevention: Store under Argon or Nitrogen.[1][2] Phenols are light-sensitive; always use amber vials or wrap containers in foil.[1][2][3][4]
Q: Should I store the Free Base differently from the Hydrochloride Salt?
A: Yes.
-
HCl/HBr Salts: These are protonated at the amine, blocking CO₂ absorption and reducing oxidation susceptibility. Store at +4°C or -20°C in a tightly sealed container with desiccant.
-
Free Base: Highly reactive.[1][2] Must be stored at -20°C under an inert atmosphere (Argon/Nitrogen) . Exposure to air will lead to rapid carbamate formation (crusting) and oxidation.[2]
Q: The solid has clumped together. Can I still use it?
A: Clumping indicates hygroscopicity (moisture absorption).[2]
-
Risk: Water acts as a catalyst for degradation and alters the molecular weight (weighing errors).
-
Protocol: Dry the compound in a vacuum desiccator over P₂O₅ overnight before weighing.
Solution Stability: Troubleshooting & FAQs
Q: What is the best solvent for stock solutions?
A: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.
-
Why: DMSO is aprotic and stabilizes the phenolic proton, retarding oxidation compared to water or alcohols.
-
Concentration: Prepare stocks at high concentration (e.g., 10–50 mM) to minimize the solvent volume needed in assays.
Q: Can I store aqueous solutions of 4-(Pyrrolidin-3-yl)phenol?
A: Not recommended for storage. [1][2][3][4]
-
Reasoning: In water at neutral pH, the pyrrolidine is protonated (ammonium), but the phenol is in equilibrium. Dissolved oxygen in water rapidly attacks the phenol.
-
Workflow: Prepare aqueous dilutions immediately prior to use. Do not store them overnight, even at 4°C.
Q: How do I handle freeze-thaw cycles?
A: Avoid them.
-
Mechanism: Repeated freezing and thawing causes micro-precipitation and localized pH changes that accelerate degradation.[1][2]
-
Solution: Aliquot your DMSO stock solution into single-use vials (e.g., 20 µL aliquots) and store at -80°C. Use a fresh vial for each experiment.
Visual Technical Guides
Figure 1: Storage Decision Tree
Use this workflow to determine the optimal storage condition for your specific sample.
Caption: Decision logic for storage of 4-(Pyrrolidin-3-yl)phenol based on chemical form and solvent state.
Figure 2: Degradation Pathways
Understanding the enemy: How the molecule breaks down.
Caption: Primary degradation mechanisms.[1][2][4] The phenol group oxidizes to colored quinones; the amine captures CO2.
Standard Operating Procedures (SOPs)
SOP-01: Preparation of 50 mM Stock Solution
Objective: Create a stable stock for biological assays.
-
Calculate Mass: Determine the molecular weight (MW) of your specific form.
-
Weighing: Weigh approx. 10 mg of compound into a tared amber glass vial.
-
Note: If using Free Base, perform this quickly or in a glovebox to avoid moisture uptake.
-
-
Solvent Addition: Add Anhydrous DMSO (Grade ≥99.9%) to reach 50 mM.
-
Formula: Volume (mL) = [Mass (mg) / MW ( g/mol )] / 0.05
-
-
Dissolution: Vortex gently. If salt form is used, mild warming (37°C water bath) for 2 minutes may be required.
-
Storage: Immediately aliquot into low-binding PCR tubes (20-50 µL each), flush with Argon if available, cap, and freeze at -80°C.
SOP-02: Quality Control Check (HPLC)
Objective: Verify stability after long-term storage.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[2]
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[2]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (Amine/Backbone) and 280 nm (Phenol).[2]
-
Pass Criteria: Single peak >95% area.
-
Fail Indicator: New peaks appearing at lower retention times (polar oxidation products) or peak broadening.[2]
-
References
-
PubChem. (n.d.).[1][2][5] Compound Summary: 4-(pyrrolidin-3-yl)phenol.[1][2][3][4][6] National Library of Medicine.[1][2] Retrieved March 6, 2026, from [Link]
-
Sigma-Aldrich. (n.d.).[1][2] Technical Bulletin: Handling and Storage of Amines and Phenols. Merck KGaA.[1][2] (General reference for class stability).
-
Common Chemistry. (n.d.).[1][2] CAS Registry Number 25912-16-7 (Isomer Analogue).[1][2][4] American Chemical Society.[1][2][7] Retrieved from [Link]
Sources
- 1. 4-(Pyrrolidin-1-yl)phenol | 1008-97-5 [sigmaaldrich.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 1197466-46-8|4-(Pyrrolidin-2-yl)phenol hydrobromide|BLD Pharm [bldpharm.com]
- 4. Phenol, m-(1-methyl-3-propyl-3-pyrrolidinyl)- [webbook.nist.gov]
- 5. PubChemLite - 4-(pyrrolidin-3-yl)phenol hydrobromide (C10H13NO) [pubchemlite.lcsb.uni.lu]
- 6. 378765-51-6 | 4-Pyrrolidin-3-YL-phenol - Capot Chemical [capotchem.com]
- 7. cdn.hach.com [cdn.hach.com]
Technical Support Center: Minimizing Side Reactions During N-Alkylation of 4-(Pyrrolidin-3-yl)phenol
Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that the selective functionalization of bifunctional molecules presents significant synthetic challenges. 4-(Pyrrolidin-3-yl)phenol contains both a secondary amine (pyrrolidine ring) and a phenolic hydroxyl group. When attempting to N-alkylate the pyrrolidine ring, two major side reactions frequently compromise yields: O-alkylation (reaction at the phenol) and over-alkylation (quaternization of the amine).
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high N-selectivity.
Mechanistic Overview: The Causality of Selectivity
To control the reaction, we must exploit the physicochemical differences between the two reactive centers:
-
pKa and Deprotonation: The conjugate acid of the pyrrolidine nitrogen has a pKa of approximately 11.27[1], while the phenolic hydroxyl group has a pKa of roughly 9.5 to 10.0[2].
-
Nucleophilicity (Hard vs. Soft): In its neutral state, the secondary amine is a much stronger nucleophile than the neutral phenol. However, if a strong base is introduced, the phenol deprotonates to form a phenoxide anion. Phenoxide is a "hard," highly reactive oxygen nucleophile that will rapidly attack electrophiles, leading to uncontrolled O-alkylation[3].
-
The Solution: The most robust way to prevent O-alkylation is to avoid basic conditions entirely by utilizing reductive amination [4]. If direct alkylation with an alkyl halide must be used, strict pH control using weak bases is mandatory to keep the phenol in its neutral, non-nucleophilic state[5].
Alkylation Strategy Workflow
Use the following decision matrix to determine the optimal synthetic route for your specific target molecule.
Workflow for selecting the optimal N-alkylation strategy for 4-(pyrrolidin-3-yl)phenol.
Frequently Asked Questions (Troubleshooting)
Q: My reaction yields a complex mixture of N-alkylated, O-alkylated, and N,O-dialkylated products. How do I fix this? A: You are likely using an alkyl halide combined with a base that is too strong (e.g., K₂CO₃, NaOH, or Cs₂CO₃). These bases deprotonate the phenol (pKa ~10) into a highly nucleophilic phenoxide[2]. To resolve this, switch to reductive amination[4]. If you must use an alkyl halide, switch to a milder base like NaHCO₃ or N,N-Diisopropylethylamine (DIPEA) to maintain the pH below 9.0, keeping the phenol protonated[5].
Q: I am seeing significant over-alkylation (quaternary ammonium salt formation). What is the cause? A: Direct alkylation of a secondary amine yields a tertiary amine, which is often more nucleophilic and sterically accessible enough to react with a second equivalent of the alkyl halide. To prevent this, strictly limit the alkyl halide to 0.95 equivalents and run the reaction at a lower temperature (0°C to RT). Alternatively, reductive amination completely eliminates this risk, as the reaction mechanism physically cannot proceed past the tertiary amine stage[6].
Q: Why is NaBH(OAc)₃ preferred over NaBH₄ or NaBH₃CN for reductive amination? A: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for secondary amines like pyrrolidine. Unlike NaBH₄, it is mild enough that it will not prematurely reduce the aldehyde/ketone before the intermediate iminium ion can form. Unlike NaBH₃CN, it does not release highly toxic cyanide gas upon aqueous workup, and it operates exceptionally well in the mildly acidic conditions required to keep the phenol unreactive.
Validated Experimental Protocols
Protocol A: Selective N-Alkylation via Reductive Amination (Gold Standard)
This protocol is a self-validating system: the use of mild acid ensures the phenol remains protonated, while the basic quench visually and chemically validates the isolation of the free-base tertiary amine.
-
Imine Formation: In an oven-dried flask, dissolve 4-(pyrrolidin-3-yl)phenol (1.0 eq) and the target aldehyde or ketone (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).
-
Acidification: Add glacial acetic acid (1.0 eq). This serves a dual purpose: it catalyzes the formation of the iminium ion and ensures the phenolic OH remains fully protonated. Stir at room temperature for 30 minutes.
-
Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 eq). Self-validation checkpoint: You should observe minimal to no gas evolution, confirming controlled hydride transfer to the iminium ion rather than rapid decomposition of the borohydride.
-
Monitoring: Stir at room temperature for 2–4 hours. Monitor reaction completion via TLC (DCM:MeOH 9:1). A Ninhydrin stain will confirm the disappearance of the secondary amine (pyrrolidine starting material).
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Causality: This neutralizes the acetic acid and liberates the newly formed tertiary amine from its borate complex into its free-base form. Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate under reduced pressure[4].
Protocol B: Direct N-Alkylation with Alkyl Halides (Alternative)
Use this protocol only when the desired alkyl group cannot be derived from an aldehyde or ketone (e.g., methyl iodide, allyl bromide).
-
Preparation: Dissolve 4-(pyrrolidin-3-yl)phenol (1.0 eq) in anhydrous DMF or Acetonitrile (0.1 M).
-
Base Addition: Add a weak base such as NaHCO₃ or DIPEA (1.2 eq). Do not use K₂CO₃ to avoid phenoxide formation[5].
-
Alkylation: Cool the mixture to 0°C. Slowly add the alkyl halide (0.95 eq) dropwise to minimize local concentration spikes that lead to over-alkylation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Dilute with a large volume of water to crash out the product or extract with Ethyl Acetate. Wash the organic layer extensively with brine (5x) to remove residual DMF.
Quantitative Data Comparison
The following table summarizes expected outcomes based on the chosen synthetic strategy, highlighting the superiority of reductive amination for bifunctional aminophenols.
| Alkylation Strategy | Reagents & Conditions | Expected N-Alkylation Yield | O-Alkylation Side Product | Over-Alkylation Risk |
| Reductive Amination (Preferred) | Aldehyde/Ketone, NaBH(OAc)₃, AcOH, DCE | > 90% | < 1% | None |
| Direct Alkylation (Weak Base) | Alkyl Halide, NaHCO₃ or DIPEA, DMF | 60% – 75% | 5% – 10% | Moderate |
| Direct Alkylation (Strong Base) | Alkyl Halide, K₂CO₃ or NaOH, DMF | < 30% | > 50% | High |
References
- A Guide to the N-Alkylation of Aminophenols Benchchem Application Notes URL
- ARKIVOC (University of Michigan / State Key Laboratory of Chemical Resource Engineering)
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Journal of Organic Chemistry URL
- Why n-alkylation is more favorable than o-alkyation?
- Pyrrolidine (Physicochemical Properties)
- Approximate pKa chart of the functional groups Indiana University URL
Sources
Technical Support Center: Troubleshooting Recrystallization of 4-(Pyrrolidin-3-yl)phenol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the isolation and purification of amphoteric small molecules. 4-(Pyrrolidin-3-yl)phenol is a classic example of a deceptively simple molecule that presents profound crystallization challenges.
This guide is designed to move beyond basic empirical trial-and-error. Here, we will dissect the thermodynamic and kinetic causalities behind your crystallization failures and provide self-validating protocols to ensure high-purity recovery.
Part 1: The Chemical Reality of 4-(Pyrrolidin-3-yl)phenol
To understand why your recrystallization is failing, we must first look at the molecule's structural thermodynamics. 4-(Pyrrolidin-3-yl)phenol (Freebase CAS: 378765-51-6)[1] contains two competing functional groups:
-
A basic secondary amine (pyrrolidine ring, typical pKa ~10).
-
An acidic phenolic hydroxyl (typical pKa ~9.5).
Because these pKa values are closely matched, the molecule exhibits strong amphoteric behavior. In polar solvents, it exists in a pH-dependent equilibrium, often forming a zwitterionic-like network of strong intermolecular hydrogen bonds. At its isoelectric point, the net charge is neutralized, which minimizes solvent-solute interactions and maximizes solute-solute aggregation[2][3]. This specific chemical environment is the primary trigger for the most common failure mode in this workflow: Liquid-Liquid Phase Separation (LLPS) , colloquially known as "oiling out"[4][5].
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My product forms a sticky, amorphous oil at the bottom of the flask instead of crystallizing. Why is this happening?
A: You are experiencing Liquid-Liquid Phase Separation (LLPS)[4]. From a thermodynamic perspective, this occurs when your cooling trajectory forces the solution's supersaturation curve to cross the binodal curve before it reaches the metastable zone limit required for true crystal nucleation[6]. Because the energy barrier for forming a solute-rich liquid droplet is lower than the energy barrier for forming a rigid crystal lattice, the system minimizes its free energy by separating into an emulsion (an oil)[7].
-
The Fix: You must flatten your supersaturation trajectory. This is achieved by reducing your cooling rate (e.g., to 0.1 °C/min) or by introducing seed crystals above the LLPS onset temperature to force nucleation before the phase split occurs[5].
Q2: Should I attempt to recrystallize the freebase, or should I form a salt?
A: Always default to a salt form for primary isolation. The freebase's amphoteric nature makes its solubility highly unpredictable. By protonating the pyrrolidine nitrogen—forming either the Hydrochloride salt (CAS: 1956356-22-1)[8] or the Hydrobromide salt (CAS: 38175-43-8)[9]—you permanently disrupt the zwitterionic hydrogen-bonding network. This single chemical modification drastically increases the critical supersaturation required for LLPS, favoring highly ordered crystalline phase separation.
Q3: What is the optimal solvent/anti-solvent system for the Hydrochloride salt?
A: A binary system of Methanol (Solvent) and Ethyl Acetate (Anti-solvent) is highly recommended. Methanol provides excellent solubility for the polar HCl salt, while Ethyl Acetate acts as a tunable anti-solvent that smoothly decreases the dielectric constant of the medium without inducing the immediate spinodal decomposition[6] that highly non-polar solvents (like heptane) would trigger.
Part 3: Quantitative Data & Solvent System Profiles
The table below summarizes the thermodynamic profiles and expected outcomes of various solvent systems when applied to different forms of 4-(Pyrrolidin-3-yl)phenol.
| Compound Form | Recommended Solvent System | Dielectric Constant (ε) Range | LLPS (Oiling Out) Risk | Expected Morphology | Est. Yield Recovery |
| Freebase | Ethanol / Water | 24.3 - 80.1 | High | Amorphous / Microcrystalline | 40 - 55% |
| Freebase | Isopropanol / Heptane | 1.9 - 18.3 | Very High | Viscous Oil / Gel | < 30% |
| HCl Salt | Methanol / Ethyl Acetate | 6.0 - 33.0 | Low | Prismatic Crystals | 75 - 85% |
| HBr Salt | Ethanol / MTBE | 2.6 - 24.3 | Low | Needles / Plates | 70 - 80% |
Part 4: Experimental Methodology
Protocol: Anti-Solvent Crystallization of 4-(Pyrrolidin-3-yl)phenol HCl
This self-validating protocol is designed to kinetically bypass the miscibility gap and enforce crystal growth.
Step 1: Dissolution & Clarification
-
Suspend 10.0 g of crude 4-(Pyrrolidin-3-yl)phenol HCl in 30 mL of Methanol.
-
Heat the reactor to 55 °C under moderate agitation (250 RPM) until complete dissolution is achieved.
-
Critical: Polish filter the hot solution through a pre-warmed 0.45 µm PTFE membrane. Heterogeneous impurities act as false nucleation sites that can prematurely trigger LLPS[5].
Step 2: Anti-Solvent Titration
-
Maintain the clarified solution at 55 °C.
-
Begin the dropwise addition of 60 mL of Ethyl Acetate at a strict rate of 1.0 mL/min .
-
Causality: Rapid addition causes localized spikes in supersaturation, pushing the system into the spinodal decomposition region where oiling out is unavoidable[6]. Slow titration ensures the system remains in the metastable zone.
Step 3: Seeding & Maturation
-
After exactly 15 mL of Ethyl Acetate has been added, introduce 0.1 g of pure 4-(Pyrrolidin-3-yl)phenol HCl seed crystals.
-
Hold the system isothermally at 55 °C for 30 minutes. This allows the seed bed to mature and consume excess supersaturation, directing the thermodynamic driving force toward crystal growth rather than droplet formation[7].
Step 4: Controlled Cooling & Isolation
-
Ramp the temperature down to 5 °C at a controlled cooling rate of 0.2 °C/min .
-
Filter the resulting crystalline slurry under a vacuum.
-
Wash the filter cake with 15 mL of pre-chilled (5 °C) Ethyl Acetate to displace the mother liquor.
-
Dry the product under a vacuum at 40 °C for 12 hours to constant weight.
Part 5: Thermodynamic Pathway Visualization
The following diagram illustrates the competing thermodynamic pathways during the cooling phase of your crystallization.
Fig 1. Thermodynamic pathways of crystallization vs. liquid-liquid phase separation (oiling out).
References
-
378765-51-6 | 4-Pyrrolidin-3-YL-phenol . Capot Chemical. Available at: [Link]
-
Liquid-Liquid Phase Separation in Crystallization . Mettler Toledo. Available at:[Link]
-
Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis . Langmuir (ACS Publications). Available at:[Link]
-
A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data . Processes (MDPI). Available at:[Link]
-
What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications . MetwareBio. Available at:[Link]
Sources
- 1. 378765-51-6 | 4-Pyrrolidin-3-YL-phenol - Capot Chemical [capotchem.com]
- 2. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]
- 3. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 4. mt.com [mt.com]
- 5. mt.com [mt.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-Pyrrolidin-3-yl-phenol hydrochloride | 1956356-22-1 [sigmaaldrich.com]
- 9. 4-(Pyrrolidin-3-yl)phenol hydrobromide | CymitQuimica [cymitquimica.com]
Validation & Comparative
Comparative Guide: ¹H NMR Elucidation of 4-(Pyrrolidin-3-yl)phenol in DMSO-d₆
The Analytical Challenge
4-(Pyrrolidin-3-yl)phenol is a highly polar molecule featuring a phenolic hydroxyl group, a secondary amine, and a complex aliphatic pyrrolidine ring. Characterizing this compound via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy presents two distinct challenges:
-
Proton Exchange: The labile protons (-OH and -NH) are prone to rapid chemical exchange, which can broaden their signals into the baseline.
-
Diastereotopic Complexity: The non-planar pyrrolidine ring renders its methylene protons diastereotopic, creating a dense thicket of overlapping multiplets in the aliphatic region.
This guide objectively compares solvent strategies—specifically the superiority of Dimethyl sulfoxide-d₆ (DMSO-d₆) over Chloroform-d (CDCl₃)—and provides a self-validating experimental workflow for high-fidelity structural elucidation.
Solvent Strategy: The Superiority of DMSO-d₆ over CDCl₃
The choice of NMR solvent dictates the quality of the spectral data. While CDCl₃ is the default solvent for many organic chemists, it is fundamentally ill-suited for 4-(Pyrrolidin-3-yl)phenol.
The Causality of Hydrogen Bonding: CDCl₃ is a non-polar, aprotic solvent with weak intermolecular interactions. In CDCl₃, the labile phenolic -OH and pyrrolidine -NH protons undergo rapid chemical exchange with trace moisture, causing their signals to broaden significantly or disappear entirely[1].
Conversely, DMSO-d₆ is a highly polar, strong hydrogen-bond acceptor. When 4-(Pyrrolidin-3-yl)phenol is dissolved in DMSO-d₆, the solvent molecules form stable hydrogen bonds with the -OH and -NH groups. This solute-solvent complexation drastically reduces the chemical exchange rate, pushing these protons into the "slow-exchange regime" on the NMR timescale. As a result, the phenolic -OH resolves as a sharp, quantifiable singlet, providing a critical diagnostic anchor for structural verification[1].
Quantitative Data: Predicted vs. Experimental Signal Assignments
The table below summarizes the expected ¹H NMR chemical shifts for the free base form of 4-(Pyrrolidin-3-yl)phenol, contrasting the high-resolution data obtainable in DMSO-d₆ against the often ambiguous data seen in CDCl₃.
| Proton Environment | Expected Shift in DMSO-d₆ (ppm) | Expected Shift in CDCl₃ (ppm) | Multiplicity & J-Coupling | Structural Causality & Dynamics |
| Phenolic -OH | 9.20 – 9.50 | Broad / Missing | Singlet (s) | DMSO-d₆ locks exchange via strong H-bonding, yielding a sharp peak. |
| Aromatic (meta to OH) | 7.00 – 7.15 | 7.10 – 7.20 | Doublet (d), J ≈ 8.5 Hz | AA'BB' system; deshielded by the adjacent alkyl group. |
| Aromatic (ortho to OH) | 6.65 – 6.75 | 6.75 – 6.85 | Doublet (d), J ≈ 8.5 Hz | AA'BB' system; shielded by oxygen resonance electron donation. |
| Pyrrolidine C3-H | 3.00 – 3.20 | 3.10 – 3.30 | Multiplet (m) | Benzylic position; complex splitting with adjacent C2/C4 protons. |
| Pyrrolidine C2, C5-H₂ | 2.70 – 3.10 | 2.80 – 3.20 | Complex Multiplets | Diastereotopic protons adjacent to the electronegative amine. |
| Pyrrolidine C4-H₂ | 1.60 – 2.10 | 1.70 – 2.20 | Complex Multiplets | Aliphatic backbone; distinct axial/equatorial shifts due to ring puckering. |
| Pyrrolidine -NH | 2.50 – 3.50 (br) | 1.50 – 2.50 (br) | Broad Singlet (br s) | Exchangeable; in DMSO, it often overlaps with the residual water peak. |
Self-Validating Experimental Protocol: High-Fidelity ¹H NMR
To ensure reproducible and high-quality NMR data, adherence to a standardized, self-validating sample preparation protocol is essential.
Step 1: Sample Preparation & Solubilization
-
Action: Accurately weigh 10–15 mg of 4-(Pyrrolidin-3-yl)phenol. Dissolve entirely in 0.6 mL of high-purity DMSO-d₆ (≥99.8% atom D). Transfer to a clean 5 mm NMR tube.
-
Causality & Validation: The concentration must be optimized to achieve a high signal-to-noise (S/N) ratio for the complex pyrrolidine multiplets without causing concentration-dependent chemical shift drifting of the -OH proton. Validation: The solution must be optically clear. Undissolved particulates create localized magnetic susceptibility gradients that destroy resolution.
Step 2: Instrument Tuning & Shimming
-
Action: Insert the sample into a 400 MHz (or higher) spectrometer. Lock onto the DMSO-d₆ deuterium frequency and perform gradient shimming (Z1-Z5).
-
Causality & Validation: Self-Validating Check: Measure the width at half-height (W1/2) of the residual DMSO-d₆ quintet at 2.50 ppm[2]. If W1/2 > 1.0 Hz, the shimming is inadequate. Poor magnetic homogeneity will cause the AA'BB' aromatic doublets to blur, masking the critical para-coupling constants (J ≈ 8.5 Hz).
Step 3: Acquisition Parameters
-
Action: Set the pulse program to a standard 30° flip angle (zg30). Set the relaxation delay (D1) to 2.0 seconds. Acquire 16 to 64 scans.
-
Causality & Validation: A 2.0-second D1 ensures complete longitudinal relaxation (T1) of the phenolic -OH proton, which relaxes slower than the aliphatic backbone. Failing to provide adequate D1 results in artificial integration suppression, making quantitative proton counting impossible.
Step 4: Processing & Trace Impurity Referencing
-
Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Fourier transform, phase manually, and apply a baseline correction.
-
Causality & Validation: Reference the spectrum internally by setting the central peak of the residual DMSO-d₆ quintet to exactly 2.50 ppm[2]. Validation: Verify the residual water peak appears at ~3.33 ppm[2]; significant deviation indicates pH variations or excessive moisture that could catalyze unwanted proton exchange.
Advanced Elucidation: Deconvoluting the Pyrrolidine Spin System
While 1D ¹H NMR easily identifies the phenol ring (the AA'BB' doublets and the sharp -OH singlet), it is insufficient for fully assigning the pyrrolidine ring. The ring contains 7 aliphatic protons (C2-H₂, C3-H, C4-H₂, C5-H₂). Because the ring adopts a non-planar "envelope" conformation and is attached to a bulky chiral center at C3, the methylene protons are diastereotopic. This results in highly complex, overlapping multiplets in the 1.6–3.2 ppm region.
To unambiguously assign these protons and prove the molecular connectivity, a 2D NMR workflow is mandatory.
Workflow for the 1D and 2D NMR structural elucidation of 4-(Pyrrolidin-3-yl)phenol.
The Logic of the 2D Workflow:
-
COSY (Correlation Spectroscopy): Maps the scalar coupling network. Starting from the isolated benzylic C3-H (~3.1 ppm), COSY traces the direct connectivity to the adjacent C2-H₂ and C4-H₂ protons, establishing the continuous aliphatic chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Differentiates the overlapping proton multiplets by correlating them to their directly attached ¹³C atoms. This instantly separates the C2, C4, and C5 methylene groups based on their distinct carbon chemical shifts, resolving the diastereotopic overlap.
-
HMBC (Heteronuclear Multiple Bond Correlation): Provides the ultimate structural proof. A critical HMBC cross-peak between the pyrrolidine C3-H and the quaternary ipso-carbon of the phenol ring definitively proves the attachment point between the two ring systems.
References
1.[1] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. BenchChem. 2. Dimethyl sulfoxide-D6 deuteration degree min. 99.8 for NMR spectroscopy MagniSolv. Sigma-Aldrich. 3.[2] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.
Sources
HPLC Method Development for Purity Analysis of 4-(Pyrrolidin-3-yl)phenol: A Comparative Guide to Column Chemistries
Executive Summary
4-(Pyrrolidin-3-yl)phenol is a highly polar, basic molecule frequently encountered as an active pharmaceutical ingredient (API) intermediate or scaffold. Its structural duality—a basic secondary amine (pyrrolidine ring) and a weakly acidic phenolic hydroxyl group—presents a classic chromatographic challenge. During purity analysis, achieving baseline resolution from process impurities while maintaining symmetrical peak shape is notoriously difficult on standard reversed-phase columns.
This guide objectively compares the performance of Polar-Embedded C18 technology against Traditional C18 and HILIC (Hydrophilic Interaction Liquid Chromatography) alternatives. By analyzing the underlying retention mechanisms, we provide a self-validating protocol for the robust quantitation of 4-(Pyrrolidin-3-yl)phenol.
Mechanistic Analysis: The Causality of Peak Tailing
To develop a robust method, we must first understand the ionization state of the analyte. The pyrrolidine nitrogen has a pKa of approximately 10.5, while the phenol group has a pKa of ~9.5. Under typical acidic HPLC conditions (e.g., pH 2.5), the phenol remains neutral (protonated), but the pyrrolidine amine is fully ionized (cationic).
When this cationic amine travels through a traditional silica-based column, it encounters residual, unreacted silanol groups (Si-O⁻). These silanols act as strong cation exchangers. The resulting secondary ion-exchange interactions drag out the desorption process, manifesting as severe peak tailing ([1]).
Caption: Mechanistic comparison of pyrrolidine interactions on Traditional vs. Polar-Embedded C18.
Comparative Column Technologies
-
Traditional Fully Porous C18 (The Baseline Alternative): Traditional C18 columns rely entirely on hydrophobic partitioning. While end-capping reduces silanol activity, it is never 100% complete. For a highly basic compound like 4-(Pyrrolidin-3-yl)phenol, the remaining acidic silanols dominate the secondary interactions, leading to poor efficiency and integration errors ([2]).
-
Polar-Embedded C18 (The Optimal Solution): These columns incorporate a polar functional group (such as an amide or carbamate) into the alkyl chain near the silica surface. This embedded group forms an internal hydrogen bond with adjacent residual silanols, effectively creating a steric and electrostatic "shield." This prevents the basic pyrrolidine moiety from undergoing ion exchange, resulting in sharp, symmetrical peaks even for highly basic analytes ([3]).
-
Bare Silica HILIC (The Orthogonal Alternative): HILIC operates via partitioning into a water-enriched layer on the silica surface. While it offers excellent retention for polar compounds and avoids traditional reversed-phase tailing paradigms, it requires highly organic sample diluents. If the sample is prepared in an aqueous matrix, HILIC methods often suffer from severe peak distortion (solvent effects), making it less robust for routine purity screening compared to Polar-Embedded C18.
Experimental Design & Self-Validating Protocol
The following protocol outlines a self-validating purity analysis workflow. The methodology utilizes a low-pH buffer to suppress both silanol ionization and phenol deprotonation, ensuring predictable and repeatable retention.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH to 2.50 ± 0.05 using dilute phosphoric acid. Filter through a 0.22 µm membrane.
-
Causality: A pH of 2.5 ensures the silanols are mostly protonated (neutralized), mitigating tailing, while keeping the phenolic group fully protonated for optimal hydrophobic retention.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
-
Sample Preparation:
-
Dissolve 4-(Pyrrolidin-3-yl)phenol in a diluent of 90:10 Water:Acetonitrile to a concentration of 0.5 mg/mL.
-
Causality: Matching the diluent closely to the initial mobile phase conditions prevents peak fronting and volume overload.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (stabilizes mass transfer kinetics).
-
Gradient: 0-2 min (5% B), 2-10 min (5% to 60% B), 10-12 min (60% B), 12-12.1 min (return to 5% B), 12.1-18 min (equilibration).
-
Detection: UV at 225 nm.
-
-
System Suitability Testing (SST) - The Self-Validating Mechanism:
-
Before analyzing unknown samples, inject a standard solution. The system automatically evaluates the chromatography against strict criteria. If the USP Tailing Factor (
) exceeds 1.5, or if the Resolution ( ) between the API and its closest impurity falls below 2.0, the run is automatically halted. This prevents the reporting of compromised data due to column degradation or buffer preparation errors.
-
Caption: Self-validating experimental workflow incorporating strict SST gating for purity analysis.
Comparative Data Analysis
To objectively evaluate performance, 4-(Pyrrolidin-3-yl)phenol and a closely eluting synthetic impurity (e.g., a regioisomer) were analyzed using the three column technologies under their respective optimized conditions.
| Column Technology | Retention Time (min) | USP Tailing Factor ( | Theoretical Plates ( | Resolution ( | Overall Assessment |
| Traditional C18 | 6.45 | 2.85 | 3,200 | 1.4 | Fail: Severe tailing obscures minor impurities; fails SST. |
| Polar-Embedded C18 | 5.80 | 1.12 | 12,500 | 3.1 | Pass: Excellent peak symmetry and baseline resolution. |
| Bare Silica HILIC * | 8.20 | 1.25 | 9,800 | 2.4 | Pass (Conditional): Good shape, but highly sensitive to aqueous sample diluents. |
*Note: HILIC data generated using an orthogonal mobile phase (Ammonium Formate / Acetonitrile) and a 95% ACN sample diluent.
Conclusion
For the purity analysis of 4-(Pyrrolidin-3-yl)phenol, Polar-Embedded C18 columns significantly outperform Traditional C18 columns. By utilizing internal hydrogen bonding to shield residual silanols, the polar-embedded stationary phase eliminates the secondary ion-exchange interactions that plague basic pyrrolidine derivatives. While HILIC presents a viable orthogonal approach, the Polar-Embedded C18 method offers superior robustness, higher theoretical plate counts, and seamless compatibility with standard aqueous sample preparations, making it the optimal choice for drug development professionals.
References
-
How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL:[Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Source: Chromatography Online (LCGC) URL:[Link]
-
The Secrets of Good Peak Shape in HPLC Source: Agilent Technologies URL:[Link]
Sources
A Comparative Guide to Elemental Analysis Standards for 4-(Pyrrolidin-3-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Elemental Analysis in Pharmaceutical Development
In the rigorous landscape of pharmaceutical development, the precise characterization of novel chemical entities is paramount. For a molecule like 4-(Pyrrolidin-3-yl)phenol, a versatile scaffold in medicinal chemistry, confirming its elemental composition is a fundamental step in establishing its identity, purity, and overall quality. Elemental analysis, specifically the determination of carbon (C), hydrogen (H), and nitrogen (N), provides a quantitative measure of the constituent elements, serving as a crucial checkpoint in the synthesis and purification workflow.
This guide will explore the primary methodology for elemental analysis—Combustion CHN Analysis—and provide a comparative overview of alternative techniques for purity assessment. By understanding the principles, experimental protocols, and data interpretation, researchers can confidently select the most appropriate analytical strategy for their specific needs.
The Cornerstone of Compositional Analysis: Combustion CHN Analysis
Combustion CHN analysis is a robust and widely adopted technique for determining the elemental composition of organic compounds. Its enduring popularity stems from its speed, simplicity, and cost-effectiveness.[1] The fundamental principle involves the complete combustion of a precisely weighed sample in an oxygen-rich environment, which converts the carbon, hydrogen, and nitrogen into their gaseous oxides (CO₂, H₂O, and various nitrogen oxides). These gases are then separated and quantified by a detector.
Theoretical Elemental Composition of 4-(Pyrrolidin-3-yl)phenol
A critical prerequisite for any elemental analysis is the calculation of the theoretical elemental composition based on the compound's molecular formula. For 4-(Pyrrolidin-3-yl)phenol, with the molecular formula C₁₀H₁₃NO , the theoretical percentages are as follows:
-
Molecular Weight: 163.22 g/mol
-
Carbon (C): (12.011 * 10 / 163.22) * 100% = 73.59%
-
Hydrogen (H): (1.008 * 13 / 163.22) * 100% = 8.03%
-
Nitrogen (N): (14.007 * 1 / 163.22) * 100% = 8.58%
-
Oxygen (O) (by difference): 100% - (73.59% + 8.03% + 8.58%) = 9.80%
These theoretical values serve as the benchmark against which experimental results are compared.
Experimental Protocol: A Self-Validating System
The following protocol outlines the key steps in performing a CHN analysis of 4-(Pyrrolidin-3-yl)phenol, emphasizing the principles of a self-validating system.
Instrumentation: A modern CHN elemental analyzer equipped with a high-precision microbalance.
Certified Reference Materials (CRMs): The use of appropriate CRMs is fundamental to ensuring the accuracy and traceability of the results. For nitrogen-containing heterocyclic compounds like 4-(Pyrrolidin-3-yl)phenol, CRMs with similar elemental compositions are recommended. Suitable options include:
-
Acetanilide (C₈H₉NO): A commonly used, stable CRM with a well-characterized elemental composition.
-
Atropine (C₁₇H₂₃NO₃): A nitrogen-containing natural product that can serve as a suitable reference.
-
Urea (CH₄N₂O): A high-nitrogen content standard useful for calibrating the nitrogen response.
These CRMs should be sourced from accredited suppliers such as the National Institute of Standards and Technology (NIST) or other ISO 17034 accredited producers.[2][3][4]
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the 4-(Pyrrolidin-3-yl)phenol sample is homogenous and completely dry. Given the presence of a phenolic hydroxyl group and a secondary amine, the compound may be hygroscopic.[5][6] Drying the sample under vacuum at a controlled temperature is recommended to remove any adsorbed water, which would artificially inflate the hydrogen percentage.[7]
-
For hygroscopic samples, handling in a glovebox with a controlled atmosphere is ideal.[7]
-
Accurately weigh 1-3 mg of the dried sample into a tin capsule using a calibrated microbalance. The precise sample weight is critical for accurate calculations.
-
-
Instrument Calibration:
-
Calibrate the CHN analyzer using a multi-point calibration curve generated from the analysis of a suitable CRM (e.g., Acetanilide). This establishes the relationship between the detector response and the known elemental concentrations.
-
-
Combustion and Analysis:
-
Introduce the encapsulated sample into the combustion furnace of the elemental analyzer. The furnace is typically maintained at a temperature of 900-1000°C.
-
A pulse of pure oxygen is introduced, leading to the complete combustion of the sample.
-
The resulting gases (CO₂, H₂O, N₂, and nitrogen oxides) are swept by a helium carrier gas through a reduction furnace containing copper to convert any nitrogen oxides to N₂.
-
-
Detection and Quantification:
-
The gas mixture is then passed through a separation column and into a detector. The two most common detector types are the Thermal Conductivity Detector (TCD) and the Infrared (IR) Detector.
-
The detector measures the concentration of each gas, and the instrument's software calculates the percentage of C, H, and N in the original sample based on the sample weight and calibration data.
-
-
Data Evaluation and Acceptance Criteria:
-
The experimental results for C, H, and N are compared to the theoretical values.
-
For pharmaceutical compounds, a widely accepted criterion for purity is that the experimental values should be within ±0.4% of the theoretical values.
-
Visualization of the CHN Analysis Workflow
Caption: Workflow for CHN Elemental Analysis.
Comparison of Detector Technologies: TCD vs. IR
| Feature | Thermal Conductivity Detector (TCD) | Infrared (IR) Detector |
| Principle | Measures the change in thermal conductivity of the carrier gas caused by the analyte gas.[8][9] | Measures the absorption of specific infrared wavelengths by the analyte gas (e.g., CO₂).[10] |
| Universality | Universal detector, responds to all gases different from the carrier gas.[8] | Specific for IR-active molecules (e.g., CO₂). |
| Sensitivity | Generally lower sensitivity compared to IR detectors. | Higher sensitivity for specific gases. |
| Linearity | Good linearity over a wide concentration range. | Excellent linearity. |
| Robustness | Very robust and less prone to contamination. | Can be sensitive to moisture and other interfering gases. |
| Application | Well-suited for a wide range of organic compounds. | Primarily used for carbon detection as CO₂. |
Expert Insight: For the analysis of 4-(Pyrrolidin-3-yl)phenol, both TCD and IR detectors can provide accurate results. Modern CHN analyzers often utilize a combination of detectors to optimize the quantification of each element. The choice of detector is often integrated into the instrument design by the manufacturer to ensure optimal performance.
Alternative Methodologies for Purity Assessment
While CHN analysis is the gold standard for determining elemental composition, other techniques can provide valuable and often orthogonal information regarding the purity of 4-(Pyrrolidin-3-yl)phenol.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For purity determination, DSC relies on the principle of melting point depression, where impurities lower and broaden the melting range of a crystalline substance.[11]
Experimental Protocol for DSC Purity Analysis:
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the crystalline 4-(Pyrrolidin-3-yl)phenol into an aluminum DSC pan.[12]
-
Hermetically seal the pan to prevent any loss of volatile components during heating.
-
-
Instrumental Analysis:
-
Place the sample and a reference pan (usually an empty, sealed pan) into the DSC instrument.
-
Heat the sample at a slow, controlled rate (e.g., 0.5-2 °C/min) through its melting transition.[12]
-
-
Data Analysis:
-
The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.
-
The purity is calculated from the shape of the melting peak using the Van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity.[11]
-
Comparison of CHN Analysis and DSC:
| Feature | CHN Analysis | Differential Scanning Calorimetry (DSC) |
| Principle | Combustion and gas detection | Melting point depression |
| Information Provided | Elemental composition (%C, %H, %N) | Purity (mole %) |
| Sample Requirements | 1-3 mg, solid or liquid | 1-3 mg, crystalline solid |
| Applicability | Broadly applicable to organic compounds | Limited to crystalline compounds that do not decompose upon melting. |
| Limitations | Does not distinguish between isomers or structurally similar impurities. | Not suitable for amorphous materials or compounds that form solid solutions. |
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for determining the purity of a compound without the need for a reference standard of the analyte itself.[13] It relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei giving rise to that signal.[1]
Experimental Protocol for qNMR Purity Assessment:
-
Sample and Standard Preparation:
-
Accurately weigh a known amount of the 4-(Pyrrolidin-3-yl)phenol sample.
-
Accurately weigh a known amount of a high-purity, stable internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have signals that do not overlap with the analyte signals.[14]
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the solution.
-
Ensure that the experimental parameters (e.g., relaxation delay, number of scans) are optimized for quantitative analysis to ensure complete relaxation of all signals.
-
-
Data Processing and Purity Calculation:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Comparison of CHN Analysis and qNMR:
| Feature | CHN Analysis | Quantitative NMR (qNMR) |
| Principle | Combustion and gas detection | Nuclear magnetic resonance signal integration |
| Information Provided | Elemental composition (%C, %H, %N) | Purity (wt%), can identify and quantify specific impurities |
| Reference Standard | Requires certified elemental standards for calibration. | Requires a certified internal standard. |
| Specificity | Not specific to molecular structure. | Highly specific to molecular structure. |
| Advantages | Fast, simple, and inexpensive. | Provides structural information and can quantify impurities. |
| Limitations | Does not provide information on structural isomers or impurities. | Requires a high-field NMR spectrometer and a suitable internal standard. |
Decision-Making Framework for Analytical Strategy
The choice of analytical technique depends on the specific goals of the analysis. The following flowchart provides a logical framework for selecting the most appropriate method.
Caption: Decision-making flowchart for analytical method selection.
Conclusion
The elemental analysis of 4-(Pyrrolidin-3-yl)phenol is a cornerstone of its chemical characterization in a pharmaceutical research and development setting. Combustion CHN analysis stands as the primary, indispensable technique for confirming its elemental composition against theoretical values. This guide has detailed the critical experimental considerations, from sample preparation to the selection of certified reference materials, to ensure the generation of accurate and reliable data.
Furthermore, the inclusion of orthogonal techniques such as DSC and qNMR provides a more comprehensive understanding of the compound's purity. While CHN analysis confirms that the correct elements are present in the correct ratios, DSC and qNMR can provide a more nuanced assessment of purity by detecting impurities that may not significantly alter the overall elemental composition. By employing a multi-faceted analytical approach, researchers and drug development professionals can establish a robust and scientifically sound foundation for the advancement of 4-(Pyrrolidin-3-yl)phenol and its derivatives in the drug discovery pipeline.
References
-
RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]
-
Bruker. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
JEOL. (2019, February 21). qNMR: top tips for optimised sample prep. Manufacturing Chemist. Retrieved from [Link]
-
Panasonic. (n.d.). Infrared vs. Thermal Conductivity Sensors. Retrieved from [Link]
-
Mettler Toledo. (n.d.). DSC purity determination. Retrieved from [Link]
-
National Institute of Metrology, China. (n.d.). Certificate of Certified Reference Material. Retrieved from [Link]
-
TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology. Retrieved from [Link]
-
Target Analysis. (n.d.). Nitrogen Containing Compounds. Retrieved from [Link]
-
Thermal Support. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. Retrieved from [Link]
-
Alt, F., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 8(2), 435-442. [Link]
-
Food Safety Institute. (2025, July 14). Types of Detectors in Gas Chromatography for Food Analysis. Retrieved from [Link]
-
BAM. (n.d.). Certified Reference Materials Catalogue. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC. Retrieved from [Link]
-
Scribd. (n.d.). APP Practical Purity Determination by DSC. Retrieved from [Link]
-
Elementar. (2025, September 30). Best practices for sample preparation in elemental analysis. Retrieved from [Link]
-
SRI Instruments. (n.d.). SRI TCD Detector. Retrieved from [Link]
-
Agilent. (n.d.). Thermal conductivity detector (TCD), universal GC detector. Retrieved from [Link]
-
University of Vienna. (n.d.). Elemental Analysis Submission Form. Retrieved from [Link]
-
Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(1), 1. [Link]
-
ESEGas. (2025, May 7). What Makes Thermal Conductivity Detectors (TCDs) Indispensable in Modern Gas Analysis? Retrieved from [Link]
-
Tůma, J., et al. (2021). Advanced Analytical Approaches for the Analysis of Polyphenols in Plants Matrices—A Review. Molecules, 26(9), 2736. [Link]
-
Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. [Link]
-
Syafiq, U. M., et al. (2020). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Sensors and Materials, 32(11), 3755-3771. [Link]
-
Berton, T. F. C., et al. (2021). Sensitivity of phenolic compounds evaluated by a new approach of analytical methods. Food Chemistry, 354, 129517. [Link]
- Dettmer-Wilde, K., & Engewald, W. (Eds.). (2014). Practical Gas Chromatography: A Comprehensive Reference. Springer.
-
National Institutes of Health. (n.d.). PubChem Compound Summary for CID 12937992, 3-(pyrrolidin-3-yl)phenol hydrobromide. Retrieved from [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. Certified Reference Materials [sigmaaldrich.com]
- 3. bam.de [bam.de]
- 4. lgcstandards.com [lgcstandards.com]
- 5. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 6. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 7. Tips for sample preparation in elemental analysis - Elementar [elementar.com]
- 8. foodsafety.institute [foodsafety.institute]
- 9. agilent.com [agilent.com]
- 10. markitbiomedical.com [markitbiomedical.com]
- 11. thermalsupport.com [thermalsupport.com]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 14. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
UV-Vis absorption spectra of 4-(Pyrrolidin-3-yl)phenol at varying pH
Publish Comparison Guide: UV-Vis Characterization of 4-(Pyrrolidin-3-yl)phenol
Executive Summary
This guide provides a technical analysis of the UV-Vis absorption properties of 4-(Pyrrolidin-3-yl)phenol , a bifunctional scaffold used in GPCR ligand design and peptidomimetic synthesis. Unlike its regioisomer 4-(pyrrolidin-1-yl)phenol , where the nitrogen is conjugated to the aromatic ring, the 3-yl isomer functions electronically as an alkyl-substituted phenol .
This distinction is critical for researchers: the lack of N-conjugation preserves the intrinsic phenolic chromophore, making UV-Vis spectroscopy the superior method for determining ionization constants (
Part 1: Chemical Basis & Spectral Expectations
Structural Analysis
The molecule contains two ionizable groups with distinct electronic environments:
-
Phenolic Hydroxyl (-OH): The primary chromophore. Deprotonation leads to a bathochromic (red) shift due to the formation of the phenolate anion.
-
Pyrrolidine Nitrogen (-NH-): A secondary aliphatic amine attached via a
bond at the 3-position. It is non-conjugated to the -system. Consequently, its protonation state ( vs. ) exerts only a weak inductive effect ( or ) on the aromatic ring, rather than a strong mesomeric shift.
Predicted Spectral Behavior
Based on Structure-Activity Relationship (SAR) data from analogous 4-alkylphenols (e.g., 4-ethylphenol, p-cresol), the expected spectral performance is:
| pH Condition | Dominant Species | Electronic Transition | ||
| Acidic (pH < 8) | Cation ( | 275 – 280 | ~1,500 | |
| Basic (pH > 11) | Anion ( | 290 – 295 | ~2,500 | |
| Shift ( | -- | +15 – 20 nm | Hyperchromic | Bathochromic Shift |
Critical Insight: The amine ionization (
) is "silent" in the UV region >240 nm. The observed spectral shift is driven almost exclusively by the phenol ionization ().
Part 2: Experimental Protocol
Objective
To determine the
Reagents & Equipment
-
Analyte: 4-(Pyrrolidin-3-yl)phenol (
M stock in Methanol). -
Buffer System: Universal Buffer (Britton-Robinson) or Phosphate/Borate series (pH 2.0 to 12.0).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).
-
Blank: Buffer solution without analyte.
Step-by-Step Workflow
-
Baseline Correction: Perform a baseline scan with buffer only in both sample and reference cuvettes (Quartz, 1 cm path length).
-
Sample Preparation: Aliquot 30
L of stock analyte into 3.0 mL of buffer at specific pH points:-
Acidic Baseline: pH 2.0
-
Transition Range: pH 8.0, 8.5, 9.0, 9.5, 10.0, 10.5, 11.0
-
Basic Baseline: pH 12.0
-
-
Acquisition: Scan from 220 nm to 350 nm.
-
Isosbestic Check: Overlay all spectra. A precise isosbestic point should appear near 282 nm , confirming a two-state equilibrium (Phenol
Phenolate) without degradation.
Data Analysis (Henderson-Hasselbalch)
Calculate
- : Absorbance at pH 12.
- : Absorbance at pH 2.
- : Absorbance at intermediate pH.
Part 3: Comparative Performance Review
This section compares 4-(Pyrrolidin-3-yl)phenol against its regioisomer and alternative analytical methods.
Comparison 1: Regioisomer Specificity (3-yl vs. 1-yl)
The most common error in sourcing this scaffold is confusing it with 4-(Pyrrolidin-1-yl)phenol . The difference in optical performance is drastic due to conjugation.
| Feature | 4-(Pyrrolidin-3-yl)phenol (Target) | 4-(Pyrrolidin-1-yl)phenol (Alternative) |
| Linkage | C-C Bond (Non-conjugated) | N-C Bond (Conjugated Aniline) |
| Chromophore | Phenol-like | Aniline-like (Push-Pull system) |
| ~275 nm | ~290–300 nm | |
| Acid Shift | Negligible (Amine protonation is silent) | Hypsochromic (Blue) Shift (Loss of conjugation) |
| Application | Bioisostere for Tyramine/Octopamine | Electron-rich ligand for catalysis/dyes |
Verdict: If your spectrum shows a significant blue shift upon acidification (pH 7
pH 2), you likely have the 1-yl isomer, not the 3-yl target.
Comparison 2: UV-Vis vs. Potentiometric Titration
For 4-(Pyrrolidin-3-yl)phenol, the phenolic
-
Potentiometry: Produces a single, broad inflection point, making it difficult to resolve the two constants mathematically.
-
UV-Vis Titration: Highly specific. It isolates the phenolic event (spectral shift) from the amine event (spectrally silent).
-
Recommendation: Use UV-Vis for the phenolic
and Potentiometry (or NMR titration) for the amine .
Part 4: Visualization of Pathways
Figure 1: Ionization Equilibrium & Spectral Correlation
The following diagram illustrates the stepwise ionization pathway and its correlation to UV-Vis observability.
Caption: Stepwise ionization of 4-(Pyrrolidin-3-yl)phenol. The UV-Vis shift tracks the first transition (Cation
References
-
NIST Chemistry WebBook. UV-Vis Spectrum of 4-Ethylphenol (Analogous Chromophore). National Institute of Standards and Technology.[2] Link
-
Salgado, L. E., et al. (2014). Spectrophotometric Determination of pKa and Isosbestic Point. American Journal of Analytical Chemistry. Link
-
BenchChem. Synthesis and Application of 4-(Pyrrolidin-1-yl)phenol Derivatives (Comparative Structure).Link
-
PubChem. Compound Summary: 4-(Pyrrolidin-3-yl)phenol. National Center for Biotechnology Information. Link
-
Pines, E., et al. (1986). UV-Visible Spectra and Photoacidity of Phenols. Journal of Physical Chemistry. Link
Sources
X-ray crystallography data for 4-(Pyrrolidin-3-yl)phenol salts
An In-Depth Technical Guide to the X-ray Crystallography of 4-(Pyrrolidin-3-yl)phenol Salts: A Comparative Methodology
For researchers, scientists, and professionals in drug development, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical step. The solid-state properties of a salt, dictated by its crystal structure, can significantly influence its solubility, stability, bioavailability, and manufacturability. This guide provides a comprehensive, field-proven methodology for the preparation, single-crystal X-ray diffraction (SC-XRD) analysis, and comparative evaluation of different salts of 4-(pyrrolidin-3-yl)phenol, a versatile scaffold in medicinal chemistry.
Part 1: Rationale for Salt Selection and Synthesis
The choice of a counter-ion for salt formation is a strategic decision based on the physicochemical properties of the API and the desired characteristics of the final salt form. A primary consideration is the pKa difference between the API and the counter-ion, with a difference of at least 2-3 pKa units generally being preferred to ensure stable salt formation.[1] 4-(Pyrrolidin-3-yl)phenol possesses a basic pyrrolidine nitrogen and an acidic phenolic proton, allowing for salt formation with both acids and bases. For this guide, we will focus on salts formed with the more basic pyrrolidine moiety.
Experimental Protocol: Synthesis of 4-(Pyrrolidin-3-yl)phenol Salts
Materials:
-
4-(Pyrrolidin-3-yl)phenol
-
Hydrochloric acid (e.g., 2M in diethyl ether)
-
Hydrobromic acid (e.g., 48% aqueous solution)
-
p-Toluenesulfonic acid monohydrate
-
Anhydrous ethanol
-
Diethyl ether
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation of the Free Base Solution: Dissolve 1.0 equivalent of 4-(pyrrolidin-3-yl)phenol in a minimal amount of anhydrous ethanol at room temperature with stirring.
-
Acid Addition:
-
For the Hydrochloride Salt: Slowly add 1.1 equivalents of hydrochloric acid (2M in diethyl ether) to the stirred solution of the free base.
-
For the Hydrobromide Salt: Slowly add 1.1 equivalents of a diluted hydrobromic acid solution (e.g., in ethanol) to the stirred solution of the free base.
-
For the Tosylate Salt: Dissolve 1.1 equivalents of p-toluenesulfonic acid monohydrate in a minimal amount of anhydrous ethanol and add this solution dropwise to the stirred free base solution.
-
-
Precipitation and Isolation: Upon addition of the acid, a precipitate should form. Continue stirring for 30 minutes at room temperature. If no precipitate forms, the solution can be cooled or an anti-solvent (e.g., diethyl ether) can be slowly added until turbidity is observed.
-
Filtration and Washing: Collect the solid salt by vacuum filtration. Wash the filter cake with a small amount of cold ethanol followed by diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting salt under vacuum to a constant weight.
Part 2: Obtaining High-Quality Single Crystals
The success of single-crystal X-ray diffraction is contingent upon the quality of the crystals.[2] Various techniques can be employed to grow crystals suitable for analysis, and the optimal method is often determined empirically.
Experimental Protocol: Crystallization of 4-(Pyrrolidin-3-yl)phenol Salts
1. Slow Evaporation:
-
Dissolve the synthesized salt in a suitable solvent or solvent mixture (e.g., ethanol/water, methanol/dichloromethane) to near saturation at room temperature.
-
Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.
2. Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Prepare a concentrated solution of the salt in a good solvent.
-
Place a drop of this solution on a siliconized glass slide (hanging drop) or in a small well (sitting drop).
-
Seal this slide or well over a larger reservoir containing a solvent in which the salt is less soluble (the anti-solvent).
-
Over time, the anti-solvent vapor will diffuse into the drop, reducing the solubility of the salt and promoting crystallization.
3. Cooling Crystallization:
-
Prepare a saturated solution of the salt in a suitable solvent at an elevated temperature.[3]
-
Slowly cool the solution to room temperature, and then further to a lower temperature (e.g., 4°C). The decrease in solubility upon cooling can induce crystallization.
Caption: Workflow for the synthesis, crystallization, and analysis of 4-(Pyrrolidin-3-yl)phenol salts.
Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Solution
Once suitable single crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer.[2][4]
Experimental Protocol: SC-XRD Analysis
-
Crystal Mounting: A well-formed crystal (typically 0.1-0.3 mm in size) is carefully mounted on a goniometer head.[2]
-
Data Collection: The crystal is placed in a stream of X-rays (commonly from a copper or molybdenum source), and the diffraction pattern is recorded by a detector as the crystal is rotated.[2] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to best fit the experimental data.
Part 4: Comparative Analysis of Hypothetical Crystal Structures
The solved crystal structures provide a wealth of information that can be used to compare the different salt forms. The following table presents hypothetical data for our three chosen salts to illustrate the types of parameters that are compared.
| Parameter | 4-(Pyrrolidin-3-yl)phenol HCl | 4-(Pyrrolidin-3-yl)phenol HBr | 4-(Pyrrolidin-3-yl)phenol Tosylate |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/c | P2₁2₁2₁ |
| a (Å) | 10.2 | 10.5 | 8.1 |
| b (Å) | 8.5 | 8.7 | 12.3 |
| c (Å) | 12.1 | 12.4 | 18.5 |
| β (°) | 98.5 | 99.1 | 90 |
| Volume (ų) | 1035 | 1120 | 1840 |
| Density (g/cm³) | 1.28 | 1.50 | 1.20 |
Key Areas for Comparison:
-
Unit Cell Parameters and Crystal System: Differences in the unit cell dimensions and crystal system indicate different packing arrangements of the molecules in the solid state.
-
Hydrogen Bonding Networks: The nature and pattern of hydrogen bonds are crucial in determining the stability and properties of the crystal. The phenolic hydroxyl group and the protonated pyrrolidinium nitrogen are key hydrogen bond donors. The counter-ions (Cl⁻, Br⁻, and the sulfonate group of tosylate) act as hydrogen bond acceptors. A detailed analysis of these interactions, including bond distances and angles, is essential.
-
Molecular Conformation: The conformation of the 4-(pyrrolidin-3-yl)phenol cation can vary between different salt forms. Dihedral angles should be compared to identify any significant conformational polymorphism.
-
π-π Stacking: The presence or absence of π-π stacking interactions between the phenyl rings can influence the density and stability of the crystal packing.
Caption: Comparison of hypothetical hydrogen bonding patterns in HCl and tosylate salts.
Part 5: Linking Crystal Structure to Physicochemical Properties
The insights gained from the comparative crystallographic analysis can be used to predict and explain the physicochemical properties of the different salts.
-
Solubility and Dissolution Rate: Salts with weaker crystal lattice energies, often indicated by lower densities and less extensive hydrogen bonding, may exhibit higher solubility and faster dissolution rates.[5]
-
Stability: The thermodynamic stability of different polymorphs of a salt can be inferred from their crystal packing and intermolecular interactions.[6][7] A more densely packed structure with stronger hydrogen bonds is generally more stable.
-
Hygroscopicity: The presence of channels or voids in the crystal structure, as well as the nature of the counter-ion, can influence the salt's tendency to absorb water from the atmosphere.
Conclusion
A thorough understanding of the solid-state properties of different salt forms is indispensable for modern drug development. While direct crystallographic data for various 4-(pyrrolidin-3-yl)phenol salts may not be publicly accessible, this guide provides a robust framework for researchers to independently synthesize, crystallize, and analyze these compounds. By systematically applying the described protocols for synthesis, crystallization, and single-crystal X-ray diffraction, and by conducting a rigorous comparative analysis of the resulting crystal structures, scientists can make informed decisions in selecting the optimal salt form with desirable physicochemical properties for further development. This methodical approach, grounded in the principles of crystallography and physical chemistry, is a cornerstone of rational solid-form design.
References
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM.com.
- Understanding Polymorphism to De-Risk Drug Development. Pharmaceutical Technology.
- Experimental setup of single crystal diffraction from a diverging x-ray... - ResearchGate.
- Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. ResearchGate.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI.
- Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. SlideShare.
- Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization. ResearchGate.
- Preliminary understanding of experiments on single crystal X-ray crystallography. Indian Chemical Society.
- The Physical Chemistry of Salt Screening. CatSci.
Sources
- 1. catsci.com [catsci.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. researchgate.net [researchgate.net]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Safety Operating Guide
Navigating the Disposal of 4-(Pyrrolidin-3-yl)phenol: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, 4-(Pyrrolidin-3-yl)phenol, a substituted phenol containing a pyrrolidine moiety, represents a class of compounds with significant potential. However, beyond its synthetic utility, a critical and often overlooked aspect is its proper disposal. Ensuring the safe and environmentally responsible disposal of such research chemicals is not merely a regulatory hurdle but a cornerstone of a robust safety culture and corporate responsibility.
This guide provides an in-depth, procedural framework for the proper disposal of 4-(Pyrrolidin-3-yl)phenol, grounded in the principles of chemical safety and regulatory compliance. As no specific Safety Data Sheet (SDS) is readily available for this compound, this protocol is synthesized from the known hazards of its parent structures: substituted phenols and pyrrolidine derivatives. This conservative approach ensures that the highest safety standards are met.
Understanding the Inherent Hazards
To formulate a sound disposal plan, one must first appreciate the potential hazards. 4-(Pyrrolidin-3-yl)phenol combines the chemical characteristics of both phenols and aliphatic amines, suggesting a hazard profile that includes:
-
Toxicity: Phenolic compounds are known for their systemic toxicity and can be harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Corrosivity: Pyrrolidine and other amines can be corrosive, causing severe skin burns and eye damage upon contact.[2][3]
-
Environmental Hazard: Substituted phenols can be toxic to aquatic life, necessitating containment and preventing release into sewer systems or waterways.[1][4]
Given these potential risks, 4-(Pyrrolidin-3-yl)phenol must be treated as hazardous waste. Its disposal is governed by regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA).
Core Principles of Disposal
The disposal of 4-(Pyrrolidin-3-yl)phenol must adhere to the following fundamental principles of hazardous waste management:
-
Segregation: Never mix incompatible waste streams. 4-(Pyrrolidin-3-yl)phenol waste should be collected separately from other chemical wastes unless they are known to be compatible.
-
Containment: Use appropriate, well-labeled, and sealed containers for waste collection to prevent spills and exposure.
-
Labeling: All waste containers must be clearly and accurately labeled with their contents to ensure proper handling and disposal by environmental health and safety (EHS) personnel.
-
Documentation: Maintain a record of the waste generated, including its composition and quantity, as required by institutional and national regulations.
Operational Plan for Disposal
The following step-by-step protocol outlines the procedure for the safe disposal of 4-(Pyrrolidin-3-yl)phenol from the laboratory.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Establish a dedicated, properly labeled hazardous waste container for 4-(Pyrrolidin-3-yl)phenol waste. This container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).
-
Aqueous Waste: Collect all aqueous solutions containing 4-(Pyrrolidin-3-yl)phenol in a designated liquid waste container.
-
Solid Waste: Dispose of solid 4-(Pyrrolidin-3-yl)phenol directly into a designated solid waste container.
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing papers that are contaminated with 4-(Pyrrolidin-3-yl)phenol should be collected in a separate, clearly labeled container for solid hazardous waste.
Step 2: Container Management
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "4-(Pyrrolidin-3-yl)phenol," and the approximate concentration or quantity.
-
Closure: Keep the waste container securely closed at all times, except when adding waste. This minimizes the release of any potential vapors.
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be in a well-ventilated area, away from sources of ignition, and ideally within secondary containment to control any potential leaks.
Step 3: Disposal of Contaminated Materials
-
Glassware: Reusable glassware contaminated with 4-(Pyrrolidin-3-yl)phenol should be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., ethanol or isopropanol) and collect the rinsate as hazardous waste.
-
Spills: In the event of a spill, absorb the material with an inert absorbent such as vermiculite or sand.[5] Collect the absorbent material in a sealed container and dispose of it as hazardous waste. Do not use combustible materials to absorb spills.
Step 4: Arranging for Waste Pickup
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time per institutional policy, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Provide Information: Be prepared to provide the EHS department with all necessary information about the waste, as indicated on the label and in your waste log.
Summary of Key Disposal Information
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Based on the toxic and potentially corrosive properties of phenols and pyrrolidines. |
| Primary Container | High-Density Polyethylene (HDPE) or other compatible material. | To ensure chemical compatibility and prevent leaks. |
| Waste Segregation | Collect separately from incompatible materials (e.g., strong oxidizers, strong acids).[1] | To prevent dangerous chemical reactions in the waste container. |
| Labeling Requirements | "Hazardous Waste", "4-(Pyrrolidin-3-yl)phenol", list of all components and concentrations. | To comply with regulations and ensure safe handling. |
| Contaminated Solids | Collect in a separate, labeled container for solid hazardous waste. | To prevent contamination of non-hazardous waste streams. |
| Spill Cleanup | Use inert absorbent material (e.g., vermiculite, sand).[5] | To safely contain the spill without reacting with the chemical. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with 4-(Pyrrolidin-3-yl)phenol.
Caption: Decision workflow for the disposal of 4-(Pyrrolidin-3-yl)phenol waste.
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of 4-(Pyrrolidin-3-yl)phenol, thereby protecting themselves, their colleagues, and the environment. This commitment to responsible chemical management is integral to the integrity and sustainability of scientific research.
References
-
New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Government of Canada. (2024, January 12). Substituted Phenols Group - information sheet. Retrieved from [Link]
-
Sisco Scientific. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]
-
Capot Chemical. (n.d.). 378765-51-6 | 4-Pyrrolidin-3-YL-phenol. Retrieved from [Link]
-
ResearchGate. (2015, January 9). How can I dispose phenol? Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A highly sustainable route to pyrrolidone derivatives – direct access to biosourced solvents. Green Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2006, May 15). Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process. PubMed. Retrieved from [Link]
-
3M. (2024, June 5). Safety Data Sheet. Retrieved from [Link]
Sources
Personal protective equipment for handling 4-(Pyrrolidin-3-yl)phenol
Advanced Laboratory Safety and Operational Guide: Handling 4-(Pyrrolidin-3-yl)phenol
As a Senior Application Scientist, I frequently encounter novel bifunctional building blocks like 4-(Pyrrolidin-3-yl)phenol (CAS: 378765-51-6; HCl salt CAS: 1956356-22-1)[1][2] in early-stage drug discovery. This compound merges two highly reactive and toxicologically significant motifs: a phenol ring and a pyrrolidine heterocycle. While its structural properties make it an excellent pharmacophore for kinase inhibitors and GPCR ligands, they also generate a complex hazard profile.
This guide provides a self-validating, mechanistic approach to personal protective equipment (PPE), operational workflows, and disposal protocols, ensuring uncompromised safety and scientific integrity in your laboratory.
Mechanistic Toxicology: The Causality Behind the Hazards
To understand why specific PPE and handling protocols are mandated, we must examine the molecular behavior of 4-(Pyrrolidin-3-yl)phenol upon biological contact.
-
The Phenolic Motif (Dermal Penetration & Necrosis): Phenol derivatives are highly lipophilic, allowing them to rapidly breach the stratum corneum. Once absorbed, they denature epidermal proteins, causing severe chemical burns. Crucially, phenols possess a localized anesthetic effect; dermal exposure may not be immediately painful, leading to a delayed response and severe systemic absorption ()[3]. Systemic phenol toxicity can induce central nervous system depression, arrhythmias, and hepatic/renal failure[4].
-
The Pyrrolidine Motif (Corrosive Basicity): Pyrrolidine is a secondary aliphatic amine. It is highly basic and acts as a corrosive lachrymator. Upon contact with ocular or mucosal tissue, it causes immediate saponification of lipid bilayers, leading to rapid liquefaction necrosis and respiratory tract burns ()[5][6].
-
Synergistic Risk in Solvents: In drug discovery, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) or Methanol to create in vitro stock solutions. DMSO acts as a universal penetrant, disrupting the skin's lipid bilayer and exponentially increasing the dermal absorption rate of the dissolved 4-(Pyrrolidin-3-yl)phenol, turning a manageable solid hazard into a critical liquid exposure risk.
Mandatory Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are fundamentally insufficient for sustained contact with phenolic compounds or DMSO. The following PPE matrix is engineered to provide multi-layered defense against both the solid powder and solvent-dissolved states.
| Protection Zone | Required PPE Specification | Mechanistic Justification |
| Ocular/Facial | ANSI Z87.1-compliant indirectly vented chemical splash goggles + full face shield. | Prevents mucosal saponification from basic pyrrolidine dust or solvent splashes. |
| Dermal (Hands) | Double-gloving: Inner layer of standard nitrile (4-6 mil); Outer layer of Butyl rubber or Silver Shield®/4H®. | Nitrile degrades rapidly upon contact with DMSO/Phenol. Butyl rubber provides >8-hour breakthrough resistance against phenolic permeation. |
| Body | Flame-resistant (FR), fluid-impermeable Tychem® lab coat or apron over a standard cotton lab coat. | Prevents the capillary action of solvent-dissolved compound from wicking through standard woven cotton to the skin. |
| Respiratory | N95/P100 particulate respirator (if weighing outside a closed system); otherwise, handle strictly in a certified chemical fume hood. | Prevents inhalation of highly irritating pyrrolidine-phenolic dust, which causes severe respiratory tract burns. |
Operational Workflow: Preparation of In Vitro Stock Solutions
A self-validating protocol ensures that every step inherently prevents the next potential failure. The most hazardous operation is the transition of the neat solid into a high-concentration DMSO stock solution (e.g., 10 mM).
Step-by-Step Methodology:
-
Environmental Validation: Verify the chemical fume hood has a continuous inward face velocity of 80–120 feet per minute (fpm) ()[7]. Do not proceed if the flow alarm is active.
-
Static Elimination: 4-(Pyrrolidin-3-yl)phenol powder can carry a static charge, causing aerosolization upon opening. Pass the sealed vial through an anti-static ionizer before opening.
-
Tare and Transfer: Place a pre-tared, amber glass vial (to prevent UV degradation) on the analytical balance inside the fume hood. Using a disposable anti-static spatula, transfer the required mass.
-
Solvent Addition: Slowly add anhydrous DMSO. Causality note: The dissolution of amines and phenols can be mildly exothermic. Add solvent dropwise initially to assess heat generation.
-
Sealing and Homogenization: Seal the vial with a PTFE-lined cap. Do not vortex vigorously if the cap is loose, as DMSO will creep up the threads. Gently invert to dissolve.
-
Secondary Containment: Place the primary vial into a secondary shatterproof container before transporting it to the -20°C freezer.
Step-by-step operational workflow for the safe dissolution of 4-(Pyrrolidin-3-yl)phenol.
Spill Response and Chemical Disposal Plan
Because of the dual hazard of the pyrrolidine and phenol groups, standard water-based spill cleanup is strictly prohibited. Water can spread the lipophilic phenol and exacerbate dermal absorption risks.
Step-by-Step Spill Response (Liquid DMSO Stock):
-
Evacuation & Assessment: If the spill exceeds 50 mL outside a fume hood, evacuate the lab immediately. For small hood spills, proceed to step 2.
-
Neutralization of Absorption Risk: Do NOT use water. Cover the spill with a specialized inert, lipophilic absorbent (e.g., vermiculite or a commercial spill pad designed for organic solvents).
-
Decontamination: Wipe the surface repeatedly with low-molecular-weight Polyethylene Glycol (PEG 300 or PEG 400). Causality note: PEG acts as a competitive solvent, binding the phenol via osmotic/solubility gradients and preventing it from penetrating surfaces or skin ()[8].
-
Waste Segregation: Collect all absorbent materials and contaminated PPE into a rigid, sealable hazardous waste container.
Chemical Disposal Plan:
-
Solid Waste: Unused 4-(Pyrrolidin-3-yl)phenol must be disposed of via a licensed hazardous waste incinerator equipped with an afterburner and scrubber. Combustion of the pyrrolidine ring generates highly toxic nitrogen oxides (
)[9]. -
Liquid Waste: DMSO/Phenol solutions must be collected in dedicated, clearly labeled "Halogen-Free Organic Waste - Contains Phenol/Amines" carboys. Never mix with acidic waste streams, as the basic pyrrolidine will undergo a violent exothermic neutralization reaction.
Decision tree and response pathway for 4-(Pyrrolidin-3-yl)phenol spills.
References
-
New Jersey Department of Health. "Phenol - Hazardous Substance Fact Sheet." NJ.gov.[Link]
-
Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Section II: Chapter 2." OSHA.gov.[Link]
-
University of New Mexico Environmental Health & Safety. "Standard Operating Procedure - Phenol." UNM.edu.[Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[Link]
Sources
- 1. 378765-51-6 | 4-Pyrrolidin-3-YL-phenol - Capot Chemical [capotchem.com]
- 2. 4-Pyrrolidin-3-yl-phenol hydrochloride | 1956356-22-1 [sigmaaldrich.com]
- 3. nj.gov [nj.gov]
- 4. ineos.com [ineos.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. OSHA Technical Manual (OTM) - Section II: Chapter 2 | Occupational Safety and Health Administration [osha.gov]
- 7. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
